molecular formula C6H7N.ClH<br>C6H8ClN<br>C6H7N . HCl<br>C6H8ClN B3432186 Phenylazanium;chloride CAS No. 97467-77-1

Phenylazanium;chloride

Cat. No.: B3432186
CAS No.: 97467-77-1
M. Wt: 129.59 g/mol
InChI Key: MMCPOSDMTGQNKG-UHFFFAOYSA-N
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Description

Aniline hydrochloride appears as a white to greenish colored crystalline solid. Toxic by ingestion and a skin and eye irritant. May emit toxic aniline and chloride fumes under exposure to high temperatures or flame. Used to make dyes and printing ink.
Aniline Hydrochloride can cause cancer according to The Environmental Protection Agency (EPA).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

aniline;hydrochloride
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InChI

InChI=1S/C6H7N.ClH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H
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InChI Key

MMCPOSDMTGQNKG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N.Cl
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Molecular Formula

C6H7N.ClH, Array, C6H8ClN
Record name ANILINE HYDROCHLORIDE
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Related CAS

36663-09-9, 89183-45-9, 94750-31-9, 142-04-1, 62-53-3 (Parent)
Record name Benzenamine, labeled with carbon-14, hydrochloride (1:1)
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Record name Polyaniline hydrochloride
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Record name Aniline hydrochloride homopolymer
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DSSTOX Substance ID

DTXSID3020091
Record name Aniline hydrochloride
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Molecular Weight

129.59 g/mol
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Physical Description

Aniline hydrochloride appears as a white to greenish colored crystalline solid. Toxic by ingestion and a skin and eye irritant. May emit toxic aniline and chloride fumes under exposure to high temperatures or flame. Used to make dyes and printing ink., White hygroscopic solid; Darkens on exposure to air and light; [ICSC] White to greenish solid; [CAMEO] White or black solid; [NTP] Off-white crystalline powder with a weak odor; Hygroscopic; [Alfa Aesar MSDS], HYGROSCOPIC WHITE CRYSTALS. TURNS DARK ON EXPOSURE TO AIR AND LIGHT.
Record name ANILINE HYDROCHLORIDE
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Boiling Point

473 °F at 760 mmHg (NTP, 1992), 245 °C
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Flash Point

380 °F (NTP, 1992), 193 °C o.c.
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 107
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Density

1.2215 (NTP, 1992) - Denser than water; will sink, 1.22 g/cm³
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Vapor Density

4.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.46
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CAS No.

142-04-1, 97467-77-1
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Melting Point

388 °F (NTP, 1992), 196-202 °C
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Anilinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Anilinium chloride (C₆H₅NH₃⁺Cl⁻) is the hydrochloride salt of aniline, a foundational aromatic amine in synthetic chemistry. Its conversion from the less stable, oily aniline base into a solid, water-soluble salt dramatically enhances its utility, stability, and handling characteristics. This guide provides a comprehensive exploration of the essential physicochemical properties of anilinium chloride, offering insights critical for its application in pharmaceutical development, organic synthesis, and materials science. We will delve into its structural, thermodynamic, spectroscopic, and solubility characteristics, grounded in established experimental data and protocols. This document is intended to serve as a key reference for researchers, chemists, and drug development professionals who utilize aniline and its derivatives.

Introduction: The Strategic Importance of Anilinium Chloride

Aniline is a cornerstone of the chemical industry, but its application in its free base form is often hampered by its limited aqueous solubility, susceptibility to oxidation (leading to discoloration), and challenging handling properties.[1][2] The synthesis of anilinium chloride via a simple acid-base reaction with hydrochloric acid elegantly circumvents these issues.[3] The resulting anilinium salt is a stable, crystalline solid that is freely soluble in water, rendering it an ideal precursor for a vast array of chemical transformations.[4]

In drug development, the formation of hydrochloride salts is a ubiquitous strategy to improve the bioavailability and stability of active pharmaceutical ingredients (APIs) containing basic amine functionalities. Understanding the properties of a model compound like anilinium chloride provides fundamental insights into the behavior of more complex amine hydrochlorides. Its use spans from a synthetic intermediate in the production of dyes and polymers to a reagent in analytical chemistry.[5][6][7]

Molecular and Structural Properties

The conversion of aniline to anilinium chloride induces significant changes in its molecular geometry and electronic structure. The protonation of the lone pair on the nitrogen atom alters the hybridization and bond lengths within the molecule.

Molecular Identity
  • Chemical Name: Anilinium chloride

  • Synonyms: Aniline hydrochloride, Phenylammonium chloride[2]

  • CAS Number: 142-04-1[3][5][6]

  • Molecular Formula: C₆H₈ClN[5] or C₆H₅NH₃Cl[8]

  • Molecular Weight: 129.59 g/mol [3][5][6][8]

Crystalline Structure

Anilinium chloride exists as a white to off-white or grey crystalline solid.[4][6] It is known to be hygroscopic and can darken upon exposure to air and light, a characteristic inherited from the oxidative sensitivity of aniline.[1][2][9] Structurally, it possesses a monoclinic crystal lattice with the space group Cc.[10] A key structural change upon protonation is the elongation of the C-N bond from approximately 1.41 Å in neutral aniline to 1.474 Å in the anilinium cation, reflecting the change in nitrogen's hybridization and bonding.[3]

Thermodynamic Profile

The thermodynamic properties of anilinium chloride dictate its behavior under various processing and storage conditions, which is critical for scaling up synthetic procedures and ensuring long-term stability.

Table 1: Core Physicochemical and Thermodynamic Properties
PropertyValueSource(s)
Appearance White to off-white/grey crystalline solid.[4][6]Chem-Impex, Amaris Chemical
Density 1.22 g/cm³[6][11]
Melting Point 196 - 202 °C[3][5][12]
Boiling Point 245 °C (at 1013 hPa)[3][5][12][13]
Flash Point 193 - 194 °C[8][9][13]
Bulk Density ~500 kg/m ³[12][13]
Thermal Stability and Decomposition

Anilinium chloride is stable under standard conditions but will decompose upon strong heating.[5] This decomposition process generates toxic and corrosive fumes, including aniline, hydrogen chloride, and nitrogen oxides.[1] This thermal liability is a critical consideration for safety during high-temperature reactions and for disposal. Studies involving metal complexes of anilinium have further elucidated its thermal decomposition pathways.[14][15]

Solubility and Acid-Base Chemistry

The primary advantage of converting aniline to its hydrochloride salt is the dramatic increase in aqueous solubility. This property is governed by the ionic nature of the salt and its interaction with polar solvents.

Solubility Profile

The principle of "like dissolves like" governs the solubility of anilinium chloride.[16] As an ionic salt, it exhibits high solubility in polar solvents and poor solubility in non-polar environments.[16]

Table 2: Solubility of Anilinium Chloride in Various Solvents
SolventSolubilityTemperature (°C)Source(s)
Water 1070 g/L25[3][5][12]
Ethanol Soluble / Slightly SolubleNot specified[4][10]
Diethylether Practically InsolubleNot specified[10]
Chloroform SolubleNot specified[7]

The solubility in mixed solvent systems, such as alcohol-water mixtures, is also of significant interest for crystallization and reaction optimization. For instance, the solubility of anilinium chloride in alcohol-water systems generally decreases as the concentration of the alcohol increases beyond 20%.[17]

Acidity and pKa

The anilinium ion (C₆H₅NH₃⁺) is the conjugate acid of aniline. As such, an aqueous solution of anilinium chloride is acidic due to the hydrolysis of the anilinium ion to release a proton.[4]

C₆H₅NH₃⁺ + H₂O ⇌ C₆H₅NH₂ + H₃O⁺

The acid dissociation constant (Ka) for this equilibrium is reported as 2.51 x 10⁻⁵.[18] This corresponds to a pKa of approximately 4.60 , which is a crucial parameter for designing buffer systems and predicting the protonation state of the molecule at a given pH. Aqueous solutions typically exhibit a pH in the range of 3-4.[4]

Diagram: Acid-Base Equilibrium of Anilinium Chloride

G Anilinium Anilinium Ion (C₆H₅NH₃⁺) Aniline Aniline (C₆H₅NH₂) Anilinium->Aniline + H₂O Aniline->Anilinium + H₃O⁺ H2O H₂O H3O H₃O⁺

Caption: Reversible equilibrium between the anilinium ion and its conjugate base, aniline.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of anilinium chloride. Protonation of the amine group results in distinct spectral shifts compared to the free aniline base.

  • Infrared (IR) Spectroscopy: The IR spectrum of anilinium chloride is characterized by the appearance of broad absorptions corresponding to the N-H stretching vibrations of the -NH₃⁺ group. The aromatic C-H and C=C stretching and bending vibrations of the phenyl ring are also prominent. An evaluated reference spectrum is available in the NIST Chemistry WebBook.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Compared to aniline, the aromatic protons in the anilinium ion experience a downfield shift due to the electron-withdrawing effect of the protonated amino group.[20] The protons of the -NH₃⁺ group typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

    • ¹³C NMR: The carbon atoms of the phenyl ring also exhibit shifts upon protonation. Reference spectra for anilinium chloride, often recorded in deuterated DMSO, are available in spectral databases.[21]

  • UV-Vis Spectroscopy: The ultraviolet absorption spectrum of aniline is altered upon protonation. The n → π* transition observed in aniline is affected by the unavailability of the nitrogen lone pair in the anilinium ion.[22] The NIST WebBook provides reference UV-Vis spectra for anilinium chloride in solution.[23]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that proper handling is crucial for safety. Anilinium chloride is classified as a toxic substance.

  • Hazards: It is toxic if swallowed, inhaled, or in contact with skin.[5][24][25] It is known to cause serious eye damage and may cause an allergic skin reaction.[25][26] Furthermore, it is suspected of causing genetic defects and cancer.[25][26]

  • Handling: Work should be conducted in a well-ventilated area or fume hood.[25] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[26]

  • Storage: Store in a cool, dry, well-ventilated area, separated from strong oxidizing agents and strong bases.[4][5][13] The container should be kept tightly closed to protect it from moisture and light.[1]

Applications in Research and Development

The favorable properties of anilinium chloride make it a versatile reagent and intermediate in various fields:

  • Organic Synthesis: It serves as a stable, easy-to-handle source of the aniline moiety for producing dyes, pharmaceuticals, and other complex aromatic compounds.[4][6] It is a direct precursor in the industrial synthesis of diphenylamine and methylenedianiline, a key monomer for polyurethane production.[3]

  • Polymer Science: It is used in the production of conductive polymers like polyaniline.[6]

  • Analytical Chemistry: It is employed as an analytical reagent, for example, in the determination of furfural and for sucrose analysis.[5]

Experimental Protocols

The following protocols are provided as validated, self-contained systems for the synthesis and analysis of anilinium chloride.

Protocol: Synthesis of Anilinium Chloride

This protocol is based on the direct acid-base neutralization of aniline. The causality is straightforward: the basic amine reacts with the strong acid to form a stable salt.

  • Preparation: In a well-ventilated fume hood, add 93 g of aniline to a suitable beaker with magnetic stirring.[27]

  • Reaction: Slowly and carefully add 110 g of concentrated hydrochloric acid to the stirring aniline.[27] The reaction is exothermic and will produce vapor; control the addition rate to manage the temperature.[28]

  • Isolation: Once the addition is complete, the anilinium chloride will begin to crystallize. The mixture can be evaporated to dryness, often on a steam bath or hot plate, to remove water and any excess HCl.[28][29]

  • Drying: The resulting solid should be transferred to a vacuum oven and dried to a constant weight to remove residual moisture. This step is critical as the compound is hygroscopic.[29]

Diagram: Synthetic Workflow

G cluster_0 Reaction cluster_1 Workup & Isolation Aniline Aniline Stirring Stirring Vessel Aniline->Stirring HCl Conc. HCl HCl->Stirring Evaporation Evaporation to Dryness Stirring->Evaporation Drying Vacuum Drying Evaporation->Drying Product Anilinium Chloride Crystals Drying->Product

Caption: A simplified workflow for the synthesis of anilinium chloride from aniline.

Protocol: Spectroscopic Sample Preparation (NMR)

The choice of solvent is critical for ensuring the compound remains in its protonated state for accurate analysis.

  • Sample Weighing: Accurately weigh 5-10 mg of dry anilinium chloride.[20]

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[20] DMSO-d₆ is often preferred for hydrochloride salts due to its high polarity and ability to dissolve them without promoting proton exchange that could complicate spectra.

  • Homogenization: Gently vortex or shake the tube until the sample is completely dissolved. The sample is now ready for analysis.

Conclusion

Anilinium chloride is more than just a simple salt; it is a strategically important derivative of aniline that offers enhanced stability, solubility, and handling. Its well-defined physicochemical properties—from its monoclinic crystal structure and specific melting point to its acidic nature and distinct spectroscopic signature—make it a reliable and predictable compound for researchers. The insights and protocols detailed in this guide provide the necessary foundation for the effective and safe utilization of anilinium chloride in pioneering research and development endeavors.

References

  • anilinium chloride - ChemBK. (n.d.). ChemBK. Retrieved from [Link]

  • Anilinium chloride - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

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  • Anilium Chloride Extra Pure - Amaris Chemical Solutions. (n.d.). Amaris Chemical Solutions. Retrieved from [Link]

  • Aniliniumchlorid - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Thermal decomposition paths in A2CuCl4 complexes: anilinium and its derivatives in. (2011, May 21). Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • Solved Anilinium chloride (C6H5NH3Cl) is a weak acid with a | Chegg.com. (2019, March 13). Chegg.com. Retrieved from [Link]

  • Thermal decomposition paths in A2CuCl4 complexes: anilinium and its derivatives - AKJournals. (n.d.). AKJournals. Retrieved from [Link]

  • Aniline hydrochloride - pentachemicals. (2024, May 7). PENTA s.r.o. Retrieved from [Link]

  • Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems | Journal of Chemical & Engineering Data. (2011, November 15). ACS Publications. Retrieved from [Link]

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  • p-AMINOTETRAPHENYLMETHANE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of aniline hydrochloride - PrepChem.com. (n.d.). PrepChem.com. Retrieved from [Link]

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  • ICSC 1013 - ANILINE HYDROCHLORIDE - Inchem.org. (n.d.). Inchem.org. Retrieved from [Link]

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An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of Anilinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Anilinium Chloride

Anilinium chloride (C₆H₅NH₃⁺·Cl⁻), the hydrochloride salt of aniline, serves as a fundamental model system in crystallography and medicinal chemistry.[1] Its deceptively simple structure provides profound insights into cation-π interactions, hydrogen bonding networks, and the influence of protonation on molecular geometry. For researchers and drug development professionals, understanding the precise three-dimensional arrangement of this compound is not merely an academic exercise. The stability, solubility, and reactivity of active pharmaceutical ingredients (APIs) are intrinsically linked to their solid-state structure. Anilinium chloride, as a common salt form of an amine-containing scaffold, offers a crystallographic blueprint for comprehending how intermolecular forces dictate the macroscopic properties of more complex drug molecules. This guide synthesizes data from foundational and contemporary structural studies to provide a detailed exposition of its molecular and crystal architecture.

Molecular Geometry of the Anilinium Cation

The formation of anilinium chloride from aniline involves the protonation of the amino group's lone pair of electrons by hydrochloric acid.[1] This transformation induces significant changes in the local geometry around the nitrogen atom and alters the electronic properties of the entire molecule.

The anilinium cation consists of a phenyl group attached to an ammonium head group (-NH₃⁺).[1] The protonation converts the trigonal pyramidal geometry of the -NH₂ group in aniline to a more tetrahedral geometry in the -NH₃⁺ group. This change is accompanied by an elongation of the C-N bond. In aniline, this bond has partial double bond character due to the delocalization of the nitrogen lone pair into the phenyl ring. Upon protonation, this delocalization is removed, and the C-N bond lengthens to a value typical of a C-N single bond, reported as 1.474 Å.[1]

The phenyl ring itself remains largely planar, with bond lengths and angles conforming to those of a typical aromatic system. The key geometric distinction lies in the relationship between the phenyl ring and the ammonium group, which is governed by the crystal packing forces discussed below.

Caption: Molecular structure of the anilinium cation.

The Crystal Structure: A Network of Hydrogen Bonds

The seminal work on the crystal structure of anilinium chloride was performed by C. J. Brown in 1949 using X-ray diffraction.[2] This study revealed that the compound crystallizes in the monoclinic space group Cc.[3] The structure is fundamentally ionic, composed of anilinium cations (C₆H₅NH₃⁺) and chloride anions (Cl⁻).

The dominant feature governing the crystal packing is an extensive network of charge-assisted hydrogen bonds. Each ammonium group (-NH₃⁺) acts as a hydrogen-bond donor, with its three hydrogen atoms forming interactions with neighboring chloride ions.[3][4] Specifically, each nitrogen atom is approximately equidistant from three chloride ions.[2] This creates a robust three-dimensional lattice where the cations and anions are held in a highly ordered arrangement.

The interplay of these N-H···Cl hydrogen bonds dictates the overall architecture, often leading to the formation of layered or ladder-like motifs within the crystal.[4] The phenyl rings of the anilinium cations typically engage in offset π-π stacking interactions, further stabilizing the crystal structure.[5]

Crystallographic Data

The crystallographic parameters for anilinium chloride, as determined by early X-ray diffraction studies, provide the fundamental dimensions of the unit cell.

Parameter Value Reference
Crystal SystemMonoclinic[3]
Space GroupCc[3]
a15.84 ± 0.03 Å[3]
b5.33 ± 0.03 Å[3]
c8.58 ± 0.03 Å[3]
β101° ± 30'[3]
Z (Molecules/unit cell)4[3]

Note: These values are from the 1949 study. Modern refinements may provide higher precision.

Key Interatomic Distances

The bond lengths and hydrogen bond distances are critical to understanding the stability and geometry of the crystal.

Interaction Distance (Å) Significance Reference
C-N1.474Elongated single bond, indicating removal of aniline's N-ring conjugation.[1]
C-N (early data)1.35Historically reported shorter value, likely due to lower resolution.[2]
N···Cl~3.17Average distance for the N-H···Cl hydrogen bonds, defining the ionic packing.[2]

The discrepancy between the early and more recent C-N bond length values highlights the advancements in crystallographic techniques. The value of 1.35 Å reported in 1949 was noted as being considerably shorter than the expected single bond length (1.47 Å).[2] Modern data confirms the length is indeed closer to a standard C(sp²)-N(sp³) single bond, as expected upon protonation.[1]

Caption: Schematic of N-H···Cl hydrogen bonding.

Experimental Determination of the Structure

The definitive elucidation of a crystal structure like that of anilinium chloride relies on diffraction techniques. While X-ray crystallography is the workhorse method, neutron diffraction offers a crucial advantage in precisely locating hydrogen atoms.

Protocol: Single-Crystal X-ray Diffraction

This workflow outlines the essential steps for determining the structure of a compound like anilinium chloride.

  • Synthesis and Crystallization:

    • Anilinium chloride is synthesized by treating aniline with hydrochloric acid.[1]

    • Single crystals suitable for diffraction are grown, typically by slow evaporation of a saturated solution (e.g., in ethanol). The quality of the crystal is paramount for obtaining high-resolution data.

  • Data Collection:

    • A suitable single crystal is selected and mounted on a goniometer.

    • The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations, which improves the quality of the diffraction pattern.

    • The crystal is irradiated with a monochromatic X-ray beam and rotated.

    • A detector records the positions and intensities of the diffracted X-ray beams at thousands of different crystal orientations.

  • Structure Solution and Refinement:

    • The diffraction data (a set of reflections) is processed to determine the unit cell dimensions and space group.

    • Initial atomic positions are determined using direct methods or Patterson methods (computational algorithms that phase the diffraction data).

    • The initial structural model is refined using a least-squares algorithm. This iterative process adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and the observed diffraction data.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model, although their positions can be determined from difference Fourier maps in high-quality data.

X-Ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis of Anilinium Chloride crystallization Single Crystal Growth synthesis->crystallization mount Mount Crystal on Diffractometer crystallization->mount collect X-ray Diffraction Data Collection mount->collect process Data Processing & Reduction collect->process solve Structure Solution (e.g., SHELXS) process->solve refine Structure Refinement (e.g., SHELXL) solve->refine validate Validation & CIF Generation refine->validate

Caption: Workflow for single-crystal X-ray diffraction.

The Role of Neutron Diffraction

While X-rays are scattered by an atom's electron cloud, neutrons are scattered by the atomic nucleus.[6] This has a critical consequence: the scattering power of a hydrogen atom is very low for X-rays but significant for neutrons.[7] Therefore, neutron diffraction experiments are uniquely capable of determining the precise positions of hydrogen atoms.[6]

For a system like anilinium chloride, a neutron diffraction study would provide:

  • Unambiguous location of the -NH₃⁺ protons.

  • Precise N-H bond lengths and H-N-H bond angles.

  • Accurate geometry of the N-H···Cl hydrogen bonds , including the H···Cl distances and N-H···Cl angles, which is fundamental to understanding the strength and nature of these interactions.[6]

Conclusion and Outlook

The crystal structure of anilinium chloride is a classic example of a salt held together by a robust network of charge-assisted N-H···Cl hydrogen bonds. The protonation of aniline leads to a distinct tetrahedral geometry at the nitrogen center and an elongation of the C-N bond, erasing the partial double-bond character seen in the parent amine. The arrangement of ions in the monoclinic Cc space group is a direct consequence of optimizing these strong electrostatic and hydrogen-bonding interactions, supplemented by weaker π-stacking forces between the phenyl rings.

For scientists in pharmaceutical development, the structural principles exemplified by anilinium chloride are directly applicable to understanding the solid-state properties of amine-containing APIs. The choice of a salt form is a critical decision in drug design, impacting everything from stability to bioavailability. A thorough crystallographic characterization, employing both X-ray and, where necessary, neutron diffraction, provides the foundational data required to rationalize these properties and engineer crystalline materials with desired characteristics.

References

  • Brown, C. J. (1949). The crystal structure of aniline hydrochloride. Acta Crystallographica, 2(4), 228-232. [Link]

  • Wikipedia. (n.d.). Anilinium chloride. Retrieved from [Link]

  • Gelbrich, T., Threlfall, T. L., & Hursthouse, M. B. (2007). The anilinium chloride adduct of 4-bromo-N-phenylbenzenesulfonamide. Acta Crystallographica Section C: Crystal Structure Communications, 63(10), o591-o593. [Link]

  • Bouacida, S., et al. (2009). 4-(Carboxymethyl)anilinium chloride. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1563–o1564. [Link]

  • Fisher, Z. & Langan, P. (2014). Neutron Crystallography for the Study of Hydrogen Bonds in Macromolecules. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 5), 1221–1231. [Link]

  • ISIS Neutron and Muon Source. (n.d.). Will the real structure please step forward? Retrieved from [Link]

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Anilinium Chloride: A Mechanistic Guide to its Catalytic Action in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Anilinium chloride, C₆H₅NH₃⁺Cl⁻, is a simple ammonium salt that has emerged as a remarkably versatile and efficient catalyst in a diverse array of organic transformations. Often overlooked in favor of more complex catalytic systems, its utility stems from a unique combination of mild Brønsted acidity, ease of handling, low cost, and favorable environmental profile. This guide provides an in-depth exploration of the mechanistic principles governing the action of anilinium chloride. We will dissect its role in classic named reactions such as the Fischer indole synthesis and Pechmann condensation, explore its function as a phase-transfer catalyst, and discuss its application in modern multicomponent reactions. Through a synthesis of established literature and field-proven insights, this document aims to equip researchers and drug development professionals with the foundational knowledge required to effectively leverage anilinium chloride in their synthetic endeavors.

Core Principles: The Catalytic Nature of Anilinium Chloride

The primary role of anilinium chloride in organic reactions is that of a Brønsted acid catalyst . Formed from the reaction of the weak base aniline with hydrochloric acid, the anilinium cation (C₆H₅NH₃⁺) is a proton donor.[1] Its efficacy is rooted in its moderate acidity, with a pKa of approximately 4.6 (calculated from a Ka of 2.51 x 10⁻⁵).[2] This positions it as a "mild" acid catalyst, potent enough to protonate and activate substrates like carbonyls and imines, yet gentle enough to avoid the degradation of sensitive functional groups or the promotion of unwanted side reactions often associated with strong mineral acids like H₂SO₄ or Lewis acids like AlCl₃.[3][4]

This tunable reactivity allows for a high degree of chemoselectivity, a critical parameter in the synthesis of complex pharmaceutical intermediates. The general mechanism of action involves the protonation of a substrate, which enhances its electrophilicity and facilitates subsequent nucleophilic attack or intramolecular rearrangement.

Logical Relationship: General Brønsted Acid Catalysis by Anilinium Chloride

general_catalysis cluster_catalyst Catalyst Cycle cluster_reaction Substrate Transformation Anilinium Anilinium Ion (C₆H₅NH₃⁺) Activated_Substrate Protonated Substrate (SH⁺) Anilinium->Activated_Substrate H⁺ transfer Aniline Aniline (C₆H₅NH₂) Aniline->Anilinium reprotonation Substrate Substrate (S) Activated_Substrate->Aniline regenerates catalyst Product Product (P) Activated_Substrate->Product reaction occurs

Caption: Generalized catalytic cycle of anilinium chloride in organic reactions.

Mechanism in Action: Key Synthetic Applications

The Fischer Indole Synthesis

The Fischer indole synthesis is a foundational method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry. The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions.[4][5] While traditionally employing strong acids, anilinium chloride offers a milder alternative, improving yields and substrate scope, especially with acid-sensitive molecules.

Mechanism:

  • Hydrazone Formation: The reaction begins with the condensation of phenylhydrazine and a ketone (e.g., cyclohexanone) to form the corresponding phenylhydrazone.

  • Protonation & Tautomerization: The anilinium ion protonates the imine nitrogen of the hydrazone. This facilitates tautomerization to the more reactive enamine intermediate.

  • [6][6]-Sigmatropic Rearrangement: This is the key mechanistic step. The protonated enamine undergoes a concerted pericyclic rearrangement, breaking a C-C bond and forming a new C-C bond, which disrupts the aromaticity of the phenyl ring.[5][7]

  • Rearomatization & Cyclization: A proton transfer restores aromaticity, yielding a diimine intermediate. Subsequent intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon forms a five-membered ring.

  • Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the aminal intermediate to generate the final, stable aromatic indole product.[4]

Experimental Protocol: Synthesis of Tetrahydrocarbazole

  • Reactant Preparation: In a 100 mL round-bottom flask, combine phenylhydrazine (1.0 eq, 10 mmol, 1.08 g) and cyclohexanone (1.05 eq, 10.5 mmol, 1.03 g).

  • Catalyst Addition: Add anilinium chloride (0.15 eq, 1.5 mmol, 0.19 g) to the mixture.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 120 °C for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add 20 mL of ethanol and cool further in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to afford pure tetrahydrocarbazole.

The Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is a classic method for synthesizing coumarins by reacting a phenol with a β-keto ester under acidic catalysis.[8][9] Anilinium chloride has proven to be a highly effective and environmentally benign catalyst for this transformation, often proceeding under solvent-free conditions.[10]

Mechanism:

  • Transesterification: The anilinium ion first catalyzes the transesterification between the phenol and the β-keto ester.

  • Keto-Enol Tautomerization & Activation: The catalyst promotes the tautomerization of the keto group, and protonation of the carbonyl oxygen activates it for electrophilic attack.

  • Intramolecular Electrophilic Aromatic Substitution: The activated carbonyl is attacked by the electron-rich phenol ring at the ortho position in a Friedel-Crafts-type acylation.

  • Dehydration: The resulting intermediate undergoes acid-catalyzed dehydration to form the final α,β-unsaturated lactone, the coumarin ring system.[9][11]

Data Presentation: Catalyst Comparison for Pechmann Condensation

The following table compares the efficacy of anilinium chloride with other common acid catalysts in the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate.

CatalystConditionsReaction TimeYield (%)Reference
H₂SO₄80 °C, solvent-free30 min92[11]
Anilinium Chloride 110 °C, solvent-free 1.5 h 87 [10]
Choline Chloride-based DES110 °C, solvent-free2-4 h75-85[10]
No Catalyst110 °C, solvent-free12 h<10[10]

Experimental Workflow: Pechmann Condensation

pechmann_workflow Start 1. Charge Reactor Charge_Details Combine Phenol (1 eq), β-Keto Ester (1 eq), and Anilinium Chloride (0.1-0.2 eq). Start->Charge_Details Heat 2. Heat Mixture Start->Heat Heat_Details Heat to 100-120 °C (solvent-free) with stirring. Heat->Heat_Details Monitor 3. Monitor Progress Heat->Monitor Monitor_Details Monitor by TLC until starting material is consumed. Monitor->Monitor_Details Workup 4. Isolate Product Monitor->Workup Reaction Complete Workup_Details Cool, add ethanol, and induce crystallization in an ice bath. Workup->Workup_Details Purify 5. Purify Workup->Purify Purify_Details Filter the solid and recrystallize if necessary. Purify->Purify_Details

Caption: Standardized workflow for anilinium chloride-catalyzed Pechmann condensation.

Anilinium Salts in Phase-Transfer Catalysis

Beyond its role as a Brønsted acid, anilinium chloride can function as a phase-transfer catalyst (PTC) . This is particularly relevant in biphasic systems (e.g., aqueous/organic) where a reactant anion (like CN⁻ or OH⁻) resides in the aqueous phase while the organic substrate is in the non-polar phase.[12]

Mechanism: The lipophilic anilinium cation forms an ion pair with the reactant anion at the phase interface. This ion pair has sufficient organic character to migrate into the organic phase, delivering the "naked" and highly reactive anion to the substrate. After the reaction, the anilinium cation can return to the aqueous phase to repeat the cycle. This mechanism is particularly effective for promoting substitution reactions that would otherwise be extremely slow due to the immiscibility of the reactants.[13]

Conclusion and Future Directions

Anilinium chloride is a powerful, cost-effective, and environmentally conscious catalyst whose mechanism of action is primarily rooted in its mild Brønsted acidity. This property allows for the efficient activation of substrates in a controlled manner, making it an ideal catalyst for a range of classic and modern organic transformations, including indole and coumarin syntheses. Its additional capacity to act as a phase-transfer catalyst further broadens its synthetic utility. For researchers and process chemists in drug development, a thorough understanding of these mechanisms is key to designing robust, scalable, and selective synthetic routes. Future research will likely continue to expand the applications of anilinium chloride and its derivatives, particularly in the development of novel multicomponent reactions and in the formulation of task-specific protic ionic liquids.

References

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Spectroscopic Elucidation of Phenylazanium Chloride: A Guide to IR and NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Foreword: In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of reagents and intermediates is a cornerstone of scientific rigor. Phenylazanium chloride, known more commonly as aniline hydrochloride, serves as a fundamental building block in numerous synthetic pathways, particularly in the synthesis of dyes and pharmaceuticals. Its purity and structural integrity are paramount. This guide provides an in-depth analysis of the key spectroscopic techniques—Infrared (IR) and Nuclear Magnetic Resonance (NMR)—used to characterize this compound. Moving beyond a mere recitation of data, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

The Molecular Subject: Phenylazanium Chloride (Aniline Hydrochloride)

Phenylazanium chloride (C₆H₈ClN) is the hydrochloride salt of aniline.[1][2][3] The formation of this salt via the protonation of aniline's amino group is a critical transformation that profoundly influences its chemical and spectroscopic properties.

Chemical Structure: C₆H₅NH₂ · HCl

The key structural features dictating its spectroscopic signature are:

  • The Anilinium Cation ([C₆H₅NH₃]⁺): The protonation of the nitrogen atom removes the lone pair from conjugation with the phenyl ring and introduces a positive charge. This has a significant electron-withdrawing effect, deshielding the aromatic protons and altering the C-N bond character.[4]

  • The Phenyl Ring: A monosubstituted benzene ring, whose C-H and C=C bonds give rise to characteristic signals.

Understanding this acid-base transformation is the first step in predicting and interpreting the resulting spectra. The presence of the -NH₃⁺ group, as opposed to the -NH₂ group in aniline, is the most diagnostically significant feature we will be probing.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is an indispensable tool for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For phenylazanium chloride, IR provides definitive evidence of the anilinium ion's presence.

Interpretation of the Phenylazanium Chloride IR Spectrum

The IR spectrum is dominated by features of the anilinium ion and the aromatic ring. The most telling characteristic is the broad, strong absorption band associated with the N-H stretching of the ammonium group, a feature absent in the spectrum of aniline.[5]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity & Characteristics Causality & Insight
N-H Stretch (-NH₃⁺) 3200 - 2800Strong, BroadThis broadness is a classic indicator of a charged amine salt undergoing extensive hydrogen bonding in the solid state. This is the primary diagnostic peak confirming protonation.[6]
Aromatic C-H Stretch 3100 - 3000MediumThese absorptions correspond to the stretching vibrations of the C-H bonds on the phenyl ring. Their position just above 3000 cm⁻¹ is characteristic of sp² hybridized carbon.
C=C Stretch (Aromatic) 1600 - 1450Medium to StrongThese bands arise from the stretching vibrations of the carbon-carbon double bonds within the phenyl ring. Multiple bands are typically observed in this region.[6]
C-N Stretch 1350 - 1250MediumThis band corresponds to the stretching of the carbon-nitrogen bond. The bond character is altered upon protonation, influencing its position.[6]
Aromatic C-H Bend 900 - 675StrongThese strong absorptions are due to out-of-plane bending of the C-H bonds on the ring. The specific pattern in this "fingerprint region" can help confirm a monosubstituted benzene ring.[6]
Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

The KBr pellet technique is a robust and widely used method for obtaining high-quality IR spectra of solid samples.[6][7] The principle is to disperse the solid analyte in a matrix of potassium bromide, which is transparent to IR radiation, and press it into a thin, transparent disc.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1-2 mg of phenylazanium chloride and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder.[6]

  • Grinding: Transfer both components to an agate mortar and pestle. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is critical to minimize light scattering and produce a high-quality spectrum.

  • Pellet Formation: Transfer the powder into the collar of a hydraulic press. Assemble the press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a translucent or transparent pellet.[7]

  • Background Acquisition: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Sample Acquisition: Mount the KBr pellet in the sample holder and place it in the spectrometer. Record the sample spectrum over the standard range of 4000-400 cm⁻¹.[6] The instrument software will automatically subtract the background spectrum.

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample & KBr (1:100 ratio) grind Grind in Agate Mortar weigh->grind press Press into Pellet grind->press background Record Background Spectrum press->background sample Record Sample Spectrum (4000-400 cm⁻¹) background->sample process Background Subtraction sample->process interpret Interpret Spectrum (Identify Functional Groups) process->interpret caption FT-IR Analysis Workflow

Caption: Workflow for FT-IR analysis of a solid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can deduce connectivity and fine structural details.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of phenylazanium chloride is markedly different from that of aniline, primarily due to the deshielding effect of the positively charged -NH₃⁺ group.

Choice of Solvent: The selection of a suitable deuterated solvent is a critical experimental decision. Phenylazanium chloride is a salt and has poor solubility in nonpolar solvents like CDCl₃. DMSO-d₆ (dimethyl sulfoxide-d₆) is an excellent choice as it readily dissolves the salt and its residual proton signal (at ~2.50 ppm) does not typically interfere with the analyte signals.[6]

Proton Assignment Expected Chemical Shift (δ, ppm in DMSO-d₆) Multiplicity Integration Causality & Insight
-NH₃⁺ ~9.0 - 10.0Broad Singlet (br s)3HThe strong deshielding is caused by the positive charge on the nitrogen. The signal is broad due to rapid proton exchange with trace amounts of water in the solvent and quadrupolar relaxation from the ¹⁴N nucleus.[4]
Aromatic Protons (ortho, meta, para) ~7.5 - 7.8Multiplet (m)5HAll aromatic protons are shifted downfield compared to aniline because the -NH₃⁺ group is strongly electron-withdrawing, reducing the electron density of the ring. The signals for the ortho, meta, and para protons may overlap, presenting as a complex multiplet.
¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the carbon backbone. Due to the molecule's symmetry (a plane passing through C1 and C4), we expect to see four distinct signals for the six aromatic carbons.

Carbon Assignment Expected Chemical Shift (δ, ppm in DMSO-d₆) Causality & Insight
C1 (ipso) ~130 - 135The carbon directly attached to the -NH₃⁺ group. Its chemical shift is influenced by the electronegativity and inductive effects of the substituent.
C2, C6 (ortho) ~129 - 130These carbons are adjacent to the substituent and are deshielded by its electron-withdrawing effect.
C4 (para) ~125 - 128The para carbon is also deshielded, though the effect is transmitted through the entire ring.
C3, C5 (meta) ~118 - 122The meta carbons are typically the least affected by the substituent compared to the ortho and para positions.
Experimental Protocol: NMR Analysis

Proper sample preparation is essential for acquiring high-resolution NMR spectra.[8]

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5-10 mg of phenylazanium chloride for ¹H NMR (or 20-50 mg for ¹³C NMR) directly into a clean, dry vial.[6][8]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) using a micropipette.[6] Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. The final solution height should be ~4-5 cm.[8]

  • Cleaning and Insertion: Wipe the outside of the NMR tube with a lint-free wipe (e.g., Kimwipe) moistened with ethanol to remove any dust or fingerprints. Place the tube in a spinner turbine, adjust its depth using a gauge, and insert it into the NMR spectrometer.

  • Acquisition:

    • Locking & Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through an automated or manual shimming process.[8]

    • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be collected to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[6]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire Spectra (¹H and ¹³C) lock->acquire process Fourier Transform & Phase Correction acquire->process integrate Integrate & Calibrate process->integrate assign Assign Signals integrate->assign caption NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Integrated Analysis: A Unified Conclusion

Neither IR nor NMR alone tells the whole story. The power of spectroscopic analysis lies in the integration of complementary data. The logical workflow for full structural confirmation is a multi-step process that leverages the strengths of each technique.

Integrated_Workflow start Phenylazanium Chloride Sample ir_analysis IR Spectroscopy start->ir_analysis nmr_analysis NMR Spectroscopy start->nmr_analysis ir_result Result: - Confirms -NH₃⁺ group - Confirms Aromatic Ring ir_analysis->ir_result nmr_result Result: - Confirms C-H Framework - Shows 3H (-NH₃⁺) and 5H (Aromatic) - Confirms Carbon Skeleton nmr_analysis->nmr_result conclusion Structural Confirmation & Purity Assessment ir_result->conclusion nmr_result->conclusion caption Integrated Spectroscopic Workflow

Caption: Integrated workflow for structural elucidation.

References

  • National Institute of Standards and Technology. (n.d.). Aniline hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline hydrochloride Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline hydrochloride UV/Visible spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline hydrochloride Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... [Image]. Retrieved from [Link]

  • University of Mustansiriyah, College of Pharmacy. (2019). Experiment- 6. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Anhydrous Anilinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous anilinium chloride (C₆H₅NH₃⁺Cl⁻), a salt of the aromatic amine aniline, is a compound of interest in organic synthesis and materials science.[1] Its utility in various applications necessitates a thorough understanding of its thermal stability and decomposition profile. This technical guide provides a comprehensive overview of the thermal behavior of anhydrous anilinium chloride, including its decomposition pathway, kinetic parameters, and the analytical techniques employed for its characterization. Drawing upon established principles of thermal analysis and data from related anilinium compounds, this document aims to equip researchers with the foundational knowledge required for the safe and effective handling and application of this chemical.

Physicochemical Properties of Anilinium Chloride

A foundational understanding of the physicochemical properties of anilinium chloride is paramount to interpreting its thermal behavior. Anilinium chloride is a white crystalline solid formed from the reaction of aniline with hydrochloric acid.[1] It is hygroscopic and may darken upon exposure to air and light.[2]

PropertyValueSource
Molecular Formula C₆H₈ClN[1]
Molar Mass 129.59 g/mol [1]
Melting Point 196-198 °C[3]
Boiling Point 245 °C[1]
Solubility in Water 1070 g/L (25 °C)[1]

Thermal Stability and Decomposition Profile

The thermal stability of anhydrous anilinium chloride is a critical parameter for its application in processes that involve elevated temperatures. While a definitive decomposition temperature is not universally established and can be influenced by experimental conditions such as heating rate, available data suggests that the compound is relatively stable. One study indicated that anilinium chloride did not decompose below 400°C under the specific conditions of their experiment.[4] However, upon heating to decomposition, it is known to emit toxic and corrosive fumes.[2][5]

The primary decomposition pathway of anhydrous anilinium chloride is believed to be the reverse of its formation, yielding aniline and hydrogen chloride gas.

C₆H₅NH₃⁺Cl⁻(s) → C₆H₅NH₂(g) + HCl(g)

At higher temperatures, the aniline produced can undergo further thermal degradation, leading to the formation of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6]

Inferred Decomposition Mechanism

Based on the principles of thermal decomposition of ammonium salts and studies on related anilinium complexes, a multi-stage decomposition mechanism can be proposed.

DecompositionMechanism AniliniumChloride Anilinium Chloride (solid) DecompositionStep1 Primary Decomposition (Endothermic) AniliniumChloride->DecompositionStep1 Heat (Δ) AnilineHCl Aniline (gas) + HCl (gas) DecompositionStep1->AnilineHCl DecompositionStep2 Secondary Decomposition (Oxidative) AnilineHCl->DecompositionStep2 Higher Temp (ΔΔ) + O₂ CombustionProducts NOx, CO, CO₂, H₂O (gaseous products) DecompositionStep2->CombustionProducts TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Calibrate Calibrate TGA WeighSample Weigh Anhydrous Anilinium Chloride Calibrate->WeighSample HeatSample Heat Sample at Controlled Rate WeighSample->HeatSample RecordMass Record Mass Loss HeatSample->RecordMass PlotCurve Plot TGA/DTG Curves RecordMass->PlotCurve DetermineParams Determine Onset T, Mass Loss % PlotCurve->DetermineParams

References

Solubility of Anilinium Chloride in Organic Solvents: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Anilinium chloride (C₆H₅NH₃⁺Cl⁻), the hydrochloride salt of aniline, is a pivotal intermediate in numerous organic syntheses and a common salt form for amine-containing active pharmaceutical ingredients (APIs). A thorough understanding of its solubility characteristics across a diverse range of organic solvents is fundamental for process optimization, reaction medium selection, purification via crystallization, and formulation development. This technical guide provides a comprehensive analysis of the principles governing the solubility of anilinium chloride, presents a compilation of qualitative and quantitative solubility data, and details a robust experimental protocol for its determination. The insights herein are curated to empower researchers, chemists, and drug development professionals to make informed, efficient, and scientifically-grounded decisions in their work.

Introduction: The Significance of Anilinium Chloride and Its Solubility

Anilinium chloride is a white crystalline solid formed by the reaction of aniline, a weak base, with hydrochloric acid.[1] As an ionic compound, its behavior in solution is dictated by strong electrostatic forces and its ability to interact with solvent molecules. In the pharmaceutical industry, forming hydrochloride salts is a prevalent strategy to enhance the aqueous solubility and stability of basic drug molecules. Consequently, understanding the solubility of a model compound like anilinium chloride in various organic media is crucial for controlling crystallization processes, where an organic solvent might be used as a reaction medium, a solvent for purification, or an anti-solvent.

The selection of an appropriate solvent is a critical decision that influences reaction kinetics, yield, impurity profiles, and the final crystalline form of the product. A solvent in which the reactant has moderate solubility at elevated temperatures but low solubility at ambient temperatures is often ideal for crystallization. This guide moves beyond simple data reporting to explain the causative factors behind the observed solubility phenomena, providing a predictive framework for solvent selection.

The Theoretical Framework: Why Anilinium Chloride Dissolves

The solubility of a salt in an organic solvent is a complex interplay of overcoming the salt's crystal lattice energy and the subsequent solvation of its constituent ions. The principle of "like dissolves like" serves as a useful heuristic, but a deeper, mechanistic understanding is required for scientific rigor.[2] For anilinium chloride, the key interactions are governed by the properties of both the ions (anilinium and chloride) and the solvent.

Key Intermolecular Forces at Play:

  • Ion-Dipole Interactions: This is the primary driving force for the dissolution of ionic compounds in polar solvents. The positive pole of the solvent's dipole is attracted to the chloride anion (Cl⁻), while the negative pole is attracted to the anilinium cation (C₆H₅NH₃⁺). Solvents with high dipole moments and dielectric constants are more effective at shielding the ions from each other, preventing them from recombining and precipitating out of solution.

  • Hydrogen Bonding: The anilinium cation is a potent hydrogen bond donor due to its three acidic protons on the ammonium group (-NH₃⁺). The chloride anion, while a weak hydrogen bond acceptor, can still participate in these interactions.[2] Solvents that can act as strong hydrogen bond acceptors (e.g., alcohols, water) or donors are particularly effective at solvating anilinium chloride.

  • Van der Waals Forces: The non-polar phenyl ring of the anilinium cation interacts with solvent molecules via London dispersion forces. While weaker than ionic interactions, these forces can contribute to solubility, especially in less polar solvents.

The interplay of these forces is visually represented in the diagram below.

cluster_solute Anilinium Chloride cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., Acetone) Anilinium C₆H₅NH₃⁺ Methanol1 CH₃OH Anilinium->Methanol1 H-Bonding (Donor) Acetone1 (CH₃)₂CO Anilinium->Acetone1 Ion-Dipole Chloride Cl⁻ Methanol2 CH₃OH Chloride->Methanol2 Ion-Dipole Acetone2 (CH₃)₂CO Chloride->Acetone2 Ion-Dipole

Caption: Intermolecular forces between anilinium chloride and solvents.

The Role of Solvent Properties:

The solubility of anilinium chloride is strongly correlated with the physical properties of the solvent.

  • Dielectric Constant (ε): This macroscopic property reflects a solvent's ability to separate ions. Solvents with high dielectric constants (generally > 15) are more effective at dissolving ionic salts.[3]

  • Polarity: This is a more general term encompassing the dipole moment and the overall separation of charge in a molecule. Polar solvents are essential for dissolving polar and ionic solutes.

  • Protic vs. Aprotic Nature: Polar solvents are sub-categorized as protic or aprotic.

    • Polar Protic Solvents (e.g., water, methanol, ethanol) contain acidic protons (usually on -OH or -NH groups) and are excellent hydrogen bond donors. They are exceptionally good at solvating both cations and anions and are thus predicted to be excellent solvents for anilinium chloride.[3]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) have large dipole moments but lack acidic protons. They are good at solvating cations via ion-dipole interactions but are less effective at solvating anions through hydrogen bonding. Their effectiveness is generally high but may be less than that of protic solvents.[3]

  • Non-Polar Solvents (e.g., hexane, toluene, benzene) have low dielectric constants and small or no dipole moments. They cannot effectively solvate ions, and anilinium chloride is expected to be insoluble in them.[2]

Solubility Data for Anilinium Chloride in Common Organic Solvents

The following table summarizes qualitative and quantitative solubility data for anilinium chloride in a range of organic solvents, categorized by solvent class. This data provides a practical starting point for solvent screening.

Solvent NameSolvent ClassDielectric Constant (ε) at 20-25°CSolubility of Anilinium ChlorideReference
WaterPolar Protic80.11070 g/L (soluble 1 g/mL)[1]
MethanolPolar Protic32.7Very Soluble[4]
Ethanol (95%)Polar Protic24.6Soluble (1 g in 100 mL)
Ethanol (Absolute)Polar Protic24.6Soluble (1 g in 315 mL)
1-PropanolPolar Protic20.3Soluble[4]
GlycerolPolar Protic42.5Soluble (1 g in 18 mL)
Propylene GlycolPolar Protic32.0Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Data not readily available; expected to be soluble
AcetonitrilePolar Aprotic37.5Data not readily available; likely sparingly soluble
AcetonePolar Aprotic20.7Data not readily available; likely sparingly soluble
ChloroformNon-Polar4.8Insoluble[5]
Diethyl EtherNon-Polar4.3Insoluble
BenzeneNon-Polar2.3Insoluble
HexaneNon-Polar1.9Insoluble

Analysis of Trends: As predicted by the theoretical framework, anilinium chloride exhibits high solubility in polar protic solvents like water, methanol, and glycerol. The ability of these solvents to engage in both strong ion-dipole interactions and hydrogen bonding is the key causative factor. The solubility in ethanol is notably lower than in methanol, and it decreases further in absolute ethanol, highlighting the significant role water can play as a co-solvent. As expected, anilinium chloride is insoluble in non-polar solvents like chloroform, benzene, and hexane, which lack the ability to overcome the crystal lattice energy and solvate the resulting ions.[5]

A Self-Validating Protocol for Experimental Solubility Determination

Accurate and reproducible solubility data is best obtained through a well-designed experimental protocol. The equilibrium saturation method is the gold standard for determining the solubility of a solid in a liquid.[6][7] The protocol described below is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached.

Objective: To determine the saturation solubility of anilinium chloride in a given organic solvent at a specific temperature.

Methodology: The Equilibrium Saturation Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A 1. Add excess anilinium chloride to a known volume/mass of solvent in a sealed vial. B 2. Agitate at constant temperature (e.g., 25°C shaker bath) for an extended period (e.g., 24-48h). A->B C 3. (Validation Step) Take samples at different time points (e.g., 24h, 36h, 48h) to ensure concentration has plateaued. B->C Confirm Equilibrium D 4. Allow solid to settle. Withdraw supernatant using a syringe and attach a syringe filter (e.g., 0.22 µm PTFE). C->D E 5. Dilute the filtered, saturated solution with a suitable mobile phase or solvent. D->E F 6. Quantify concentration using a calibrated analytical method (e.g., HPLC-UV, Gravimetric). E->F

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of anilinium chloride (ensuring solid remains undissolved at equilibrium) to a known volume or mass of the test solvent in a sealed, inert vial. The use of a magnetic stir bar is recommended.

    • Causality: Using excess solute is critical to guarantee that the solution becomes saturated. A sealed vial prevents solvent evaporation, which would alter the concentration.

  • Equilibration: Place the vial in a temperature-controlled agitator or shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the slurry for a predetermined period, typically 24 to 48 hours.

    • Causality: Constant temperature is paramount as solubility is temperature-dependent.[8] Agitation ensures efficient mass transfer between the solid and liquid phases. The extended time allows the system to reach thermodynamic equilibrium.

  • Validation of Equilibrium: To ensure trustworthiness, samples of the supernatant can be taken at different time points (e.g., 24h and 48h). If the measured concentrations are statistically identical, equilibrium has been achieved.[7] This step validates the chosen equilibration time.

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm) into a clean, tared vial.

    • Causality: Filtration is a critical step to ensure that no microscopic, undissolved solid particles are carried over, which would artificially inflate the measured solubility. The filter material should be chemically compatible with the solvent.

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.

    • Analytical Techniques:

      • HPLC-UV: Highly recommended for its specificity and sensitivity. Anilinium chloride has a chromophore (the phenyl ring) making it suitable for UV detection. A calibration curve must be prepared using standards of known concentration.

      • Gravimetric Analysis: A simpler but potentially less accurate method. A known mass or volume of the filtered solution is transferred to a tared dish, the solvent is gently evaporated under vacuum, and the remaining solid residue is weighed. This method is only viable if anilinium chloride is non-volatile and thermally stable under the evaporation conditions.[9]

Conclusion and Future Outlook

The solubility of anilinium chloride in organic solvents is fundamentally governed by the principles of intermolecular forces, with polar protic solvents demonstrating the highest efficacy due to their ability to form both strong ion-dipole interactions and hydrogen bonds. This guide provides a robust theoretical and practical framework for scientists, enabling the rational selection of solvents and the accurate experimental determination of solubility. The provided data table serves as a valuable first-pass screening tool, while the detailed protocol ensures the generation of reliable, high-quality data.

Looking ahead, the integration of computational chemistry and molecular dynamics simulations offers a promising avenue for predicting the solubility of salts like anilinium chloride.[6][7] These in silico methods, when validated with high-quality experimental data as described herein, can accelerate solvent screening and process design, further reducing experimental overhead and expediting drug development timelines.

References

  • ChemBK. (2024). anilinium chloride. Retrieved from ChemBK. [Link]

  • Wikipedia. (n.d.). Anilinium chloride. Retrieved from Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from Chemistry LibreTexts. [Link]

  • Vanga, J., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

  • Solubility of Things. (n.d.). Anilinium chloride. Retrieved from Solubility of Things. [Link]

  • Wikipedia. (n.d.). Ionic liquid. Retrieved from Wikipedia. [Link]

  • Vanga, J., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

  • INCHEM. (n.d.). ICSC 1013 - ANILINE HYDROCHLORIDE. Retrieved from inchem.org. [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from Cheméo. [Link]

  • ResearchGate. (2017). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2017). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. Retrieved from ResearchGate. [Link]

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Safety, toxicity, and handling precautions for anilinium chloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety, Toxicity, and Handling of Anilinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anilinium chloride (C₆H₅NH₃Cl), also known as aniline hydrochloride, is the salt formed from the reaction of aniline with hydrochloric acid.[1] It presents as a white to greenish crystalline solid and serves as a versatile intermediate in various industrial and laboratory syntheses, including the production of dyes, printing inks, and polymers.[1][2][3] While valuable, its utility is matched by a significant toxicological profile that demands rigorous handling protocols and a deep understanding of its potential hazards. This guide provides a comprehensive overview of the safety, toxicity, and handling precautions for anilinium chloride, grounded in established scientific principles and regulatory standards, to ensure its safe application in research and development.

Toxicological Profile and Hazard Analysis

Anilinium chloride is classified as a highly toxic substance with acute and chronic health effects.[4][5][6] Exposure can occur through inhalation of dust, absorption through the skin, or ingestion.[7][8][9] The compound is a suspected human carcinogen and mutagen, necessitating its handling as a substance of very high concern.[4][5][6]

Acute Toxicity

The primary acute hazard associated with anilinium chloride exposure is methemoglobinemia .[7][8][9] This is a life-threatening condition where the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering the hemoglobin unable to transport oxygen effectively.[1][10] Symptoms can appear insidiously, sometimes delayed for hours after exposure, and include cyanosis (a blue or gray discoloration of the skin, lips, and nailbeds), headache, dizziness, fatigue, shortness of breath, and in severe cases, collapse and death.[1][7][11]

Mechanism of Methemoglobinemia: The toxicity is not caused by anilinium chloride itself but by its metabolic products.[1][12] In the body, aniline is metabolized in the liver to form compounds like phenylhydroxylamine.[1][10][12] Phenylhydroxylamine is a potent oxidizing agent that enters red blood cells and directly oxidizes hemoglobin to methemoglobin.[10][13] This process can also lead to hemolysis, the destruction of red blood cells, further compromising oxygen delivery to tissues.[1][14]

In addition to methemoglobinemia, acute exposure can cause severe irritation to the skin, eyes, and respiratory tract.[7][8][9] It is classified as causing serious eye damage.[4][6]

Chronic Toxicity

Prolonged or repeated exposure to anilinium chloride poses significant long-term health risks. It is classified as causing damage to organs through prolonged or repeated exposure, with the blood, spleen, liver, and kidneys being potential targets.[4][8][11]

  • Carcinogenicity: Anilinium chloride is suspected of causing cancer.[4][15] The International Agency for Research on Cancer (IARC) has classified its parent compound, aniline, as "Probably carcinogenic to humans" (Group 2A).[15] Animal studies have shown evidence of cancer of the spleen.[16]

  • Mutagenicity: It is suspected of causing genetic defects.[4][5]

  • Skin Sensitization: Repeated contact may lead to an allergic skin reaction.[4][5]

Quantitative Toxicological Data

The following table summarizes key toxicity values for anilinium chloride. It is crucial to interpret these values as indicators of high toxicity, where even small quantities can be lethal.

ParameterValueSpeciesSource
LD₅₀ (Oral) 840 mg/kgRat[12][17][18]
Acute Toxicity Estimate (Dermal) 300.1 mg/kgExpert Judgement[15]
Acute Toxicity Estimate (Inhalation) 0.6 mg/l (4 h, dust/mist)Expert Judgement[15]
EC₅₀ (Daphnia magna, 48h) 0.17 mg/lWater Flea[15]
Environmental Hazards

Anilinium chloride is classified as very toxic to aquatic life with long-lasting effects.[4][15] It must not be allowed to enter drains or waterways.[15][19] All spills and waste must be managed to prevent environmental contamination.[18]

Risk Management: The Hierarchy of Controls

To ensure personnel safety, a systematic approach to risk management must be implemented. The "Hierarchy of Controls" prioritizes the most effective control measures. Personal Protective Equipment (PPE) is always considered the last line of defense.

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: Hierarchy of Controls for managing anilinium chloride exposure.

  • Elimination/Substitution: The most effective control is to avoid using anilinium chloride altogether. Assess experimental protocols to determine if a less hazardous chemical can achieve the same scientific objective.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.[7][20]

    • Chemical Fume Hood: All work involving the handling of solid anilinium chloride or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[17][19]

    • Ventilation: Ensure adequate general laboratory ventilation.[16][19]

    • Containment: Use closed systems for transfers where feasible.[18]

  • Administrative Controls: These are work policies and procedures that reduce exposure.

    • Designated Areas: Establish a designated area specifically for working with anilinium chloride.[17] This area should be clearly marked with warning signs ("DANGER: TOXIC & POTENTIAL CARCINOGEN").

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.

    • Training: All personnel must receive documented training on the hazards of anilinium chloride, the specific SOPs, and emergency procedures before handling the substance.[7]

  • Personal Protective Equipment (PPE): PPE is mandatory even when higher-level controls are in place.[2]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6]

    • Eye/Face Protection: Wear chemical safety goggles and a face shield when handling the solid or concentrated solutions.[6][7]

    • Body Protection: Wear a fully fastened laboratory coat. Disposable coats are recommended for procedures with a high risk of contamination.[15]

    • Respiratory Protection: If dust generation is unavoidable despite engineering controls, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[9]

Standard Operating Procedures for Safe Handling

The causality behind these protocols is to minimize the generation of dust and prevent any contact with the substance.

Protocol for Weighing Solid Anilinium Chloride
  • Preparation: Don all required PPE. Designate an area inside a chemical fume hood for the weighing procedure. Cover the work surface with absorbent, plastic-backed paper.[15]

  • Container Handling: The primary container of anilinium chloride should be opened only within the fume hood.[19]

  • Weighing: Use a dedicated spatula. Carefully transfer the required amount of solid to a tared, sealable container. Avoid creating dust by making slow, deliberate movements.

  • Cleanup: Once the desired amount is weighed, securely close both the stock container and the receiving container.

  • Decontamination: Wipe the spatula and any potentially contaminated surfaces within the hood with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Disposal: Dispose of the plastic-backed paper and any contaminated disposables in a designated hazardous waste container.

  • Final Steps: Remove PPE and wash hands thoroughly with soap and water.[4]

Protocol for Preparing Solutions
  • Preparation: Conduct this entire procedure within a chemical fume hood.

  • Addition: Place a stir bar in the receiving flask containing the solvent. Slowly and carefully add the pre-weighed solid anilinium chloride to the solvent to prevent splashing.

  • Dissolution: Cover the flask and use a stir plate to dissolve the solid. Do not heat unless the protocol specifically requires it, as this can increase vaporization.

  • Storage: Clearly label the solution with the chemical name, concentration, date, and appropriate hazard warnings (Toxic, Potential Carcinogen, Environmental Hazard).[17]

Emergency Protocols

Immediate and correct response to an exposure or spill is critical.

Personal Exposure Response

The following workflow outlines the immediate actions required upon personal exposure.

ExposureResponse cluster_exposure Exposure Event cluster_action Immediate Action cluster_medical Follow-Up Inhalation Inhalation Action_Inhale Move to fresh air immediately. If breathing is difficult, give oxygen. Inhalation->Action_Inhale SkinContact Skin Contact Action_Skin Remove contaminated clothing. Flush skin with water for 15 min. SkinContact->Action_Skin EyeContact Eye Contact Action_Eye Flush eyes with water for 15 min, holding eyelids open. EyeContact->Action_Eye Ingestion Ingestion Action_Ingest Rinse mouth with water. Do NOT induce vomiting. Ingestion->Action_Ingest SeekMedical Seek Immediate Medical Attention. Provide SDS to responders. Action_Inhale->SeekMedical Action_Skin->SeekMedical Action_Eye->SeekMedical Action_Ingest->SeekMedical

Caption: Workflow for responding to personal exposure to anilinium chloride.

  • General Advice: First responders must protect themselves.[15] Show the Safety Data Sheet (SDS) to the attending physician. Symptoms of methemoglobinemia may be delayed.[1][4]

  • Inhalation: Remove the person to fresh air. If breathing has stopped, begin artificial respiration. Call for immediate medical assistance.[12][15]

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[19] Flush the affected skin area with copious amounts of water for at least 15 minutes.[19]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[19] Remove contact lenses if present and easy to do.[4] Seek immediate attention from an ophthalmologist.[15]

  • Ingestion: Do NOT induce vomiting.[19] Rinse the mouth thoroughly with water. If the person is conscious, give two glasses of water to drink.[15] Call a poison center or physician immediately.[4][5]

Spill Response
  • Evacuate: Evacuate all non-essential personnel from the spill area.[7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent the spill from spreading or entering drains.[18]

  • Cleanup (Solid Spill): Carefully sweep or vacuum the solid material into a sealed, labeled container for hazardous waste disposal.[7][9] Avoid creating dust.[18]

  • Cleanup (Liquid Spill): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water, followed by a solvent rinse if appropriate.[9] All cleaning materials must be disposed of as hazardous waste.

Storage and Disposal

  • Storage: Store anilinium chloride in a tightly closed container in a cool, dry, well-ventilated area.[5][15] It should be stored locked up or in an area accessible only to authorized personnel.[4][15] The material is light-sensitive and hygroscopic; protect it from light and moisture.[9][11][12] Store separately from strong oxidizing agents, strong acids, and foodstuffs.[7][9]

  • Disposal: All waste containing anilinium chloride, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous waste.[15] Do not dispose of it down the drain.[15] Follow all federal, state, and local regulations for hazardous waste disposal.[9]

References

  • Wikipedia. Anilinium chloride. [Link]

  • Safety data sheet according to 1907/2006/EC, Article 31. [Link]

  • Carl ROTH. Safety Data Sheet: Aniline hydrochloride. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - ANILINE HYDROCHLORIDE. [Link]

  • Gauth. Towards electrophilic substitution, the most reactive is : anilinium chloride aniline N - acetylaniline nitrobenzene. [Link]

  • International Programme on Chemical Safety (IPCS). ANILINE HYDROCHLORIDE ICSC: 1013. [Link]

  • Inchem.org. ICSC 1013 - ANILINE HYDROCHLORIDE. [Link]

  • Lab Alley. Aniline Hydrochloride, O.R. SAFETY DATA SHEET. [Link]

  • PubChem - NIH. Benzenamine hydrochloride (1:1). [Link]

  • NIST WebBook. Aniline hydrochloride. [Link]

  • Chemsrc. Anilinium chloride | CAS#:142-04-1. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Aniline hydrochloride. [Link]

  • PubChem - NIH. Anilinium hydrochloride. [Link]

  • National Center for Biotechnology Information (NCBI). Aniline Acute Exposure Guideline Levels. [Link]

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Methodological & Application

Application Notes and Protocols for Azo Dye Synthesis Utilizing Anilinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azo dyes represent the most extensive and versatile class of synthetic organic colorants, accounting for over 60% of all dyes used across various industries, including textiles, printing, and biomedical research.[1] Their defining feature is the azo chromophore (–N=N–), which connects two or more aromatic rings. The vibrant colors exhibited by these compounds arise from an extended system of conjugated double bonds, which absorbs specific wavelengths of visible light.[2][3]

The synthesis of azo dyes is a cornerstone of industrial organic chemistry, typically achieved through a robust and well-established two-stage process: diazotization followed by azo coupling .[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of azo dyes, focusing on the pivotal role of anilinium chloride as the precursor to the diazonium salt. We will delve into the underlying chemical principles, provide a detailed, self-validating protocol for the synthesis of a model compound, p-aminoazobenzene ("aniline yellow"), and offer insights into process optimization and safety.

Section 1: The Chemistry of Azo Dye Formation

The overall synthesis can be conceptually divided into the formation of a highly reactive electrophile (the diazonium salt) and its subsequent reaction with a nucleophilic aromatic partner (the coupling component).

The Foundational Role of Anilinium Chloride

The journey begins with a primary aromatic amine, in this case, aniline (C₆H₅NH₂). Aniline itself is a weak base. To render it soluble in the aqueous acidic medium required for diazotization and to activate it for the reaction, it is first treated with a strong mineral acid, typically hydrochloric acid (HCl). This acid-base reaction protonates the amino group, yielding anilinium chloride (C₆H₅NH₃⁺Cl⁻).[5][6] The formation of this salt is a critical preparatory step that ensures the amine is fully dissolved and available for the subsequent transformation.

Mechanism of Diazotization: Crafting the Electrophile

Diazotization is the conversion of the primary amino group into a diazonium group (–N₂⁺).[7] This is achieved by treating the cold anilinium chloride solution with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (NaNO₂) with the excess hydrochloric acid already present in the reaction mixture.[8][9][10]

The mechanism proceeds as follows:

  • Generation of the Nitrosonium Ion: Protonation of nitrous acid by HCl, followed by the loss of a water molecule, generates the highly electrophilic nitrosonium ion (N≡O⁺).[10]

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline (in equilibrium with the anilinium ion) attacks the nitrosonium ion, forming an N-nitrosoanilinium ion.

  • Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps occur, leading to the formation of a diazohydroxide.

  • Formation of the Diazonium Ion: Protonation of the hydroxyl group followed by the elimination of water yields the stable, resonance-stabilized benzenediazonium ion.[10]

Causality of Critical Parameters:

  • Temperature: This is the most critical parameter. The entire diazotization process must be conducted at low temperatures (0–5 °C).[11][12] Benzenediazonium salts are unstable above this temperature and will readily decompose, reacting with water to produce phenol and evolving nitrogen gas, which severely diminishes the final product yield.[3][12]

  • Acidity: A sufficient excess of hydrochloric acid is necessary to both form the anilinium chloride salt and to react with sodium nitrite to generate the nitrous acid required for the reaction.[13]

Mechanism of Azo Coupling: Building the Chromophore

The benzenediazonium ion generated in the first stage is a weak electrophile. It reacts with an electron-rich aromatic compound—the "coupling component"—in an electrophilic aromatic substitution reaction to form the stable azo dye.[7][14]

The choice of coupling component and the reaction pH are determinative for the success of this step:

  • Coupling with Phenols: Occurs most efficiently in mildly alkaline conditions (high pH), which deprotonates the phenol to the more strongly activating phenoxide ion.[3][14]

  • Coupling with Aromatic Amines (e.g., Aniline): This reaction proceeds effectively in a mildly acidic medium (pH 4–5).[15] The acidity must be carefully controlled; if the solution is too acidic, the concentration of the free amine (the active nucleophile) is too low due to protonation.

In the synthesis of p-aminoazobenzene, the benzenediazonium ion attacks a second molecule of aniline. The attack occurs at the para-position of the aniline ring, which is sterically accessible and electronically activated by the amino group, leading to the formation of the azo linkage (–N=N–) that bridges the two aromatic rings.[2][16]

Section 2: Experimental Protocols

This section provides a detailed methodology for the synthesis of p-aminoazobenzene (Aniline Yellow).

Materials and Equipment
Chemicals Equipment
Aniline (C₆H₅NH₂)250 mL Beakers (x3)
Concentrated Hydrochloric Acid (HCl)100 mL Graduated cylinders
Sodium Nitrite (NaNO₂)Glass stirring rods
Distilled WaterIce bath
Ethanol (for recrystallization)Thermometer (-10 to 110 °C)
Starch-iodide indicator paperBuchner funnel and flask
Vacuum filtration apparatus
Hot plate/stirrer
Critical Safety Precautions
  • Chemical Hazards: Aniline is toxic, a suspected carcinogen, and readily absorbed through the skin. Sodium nitrite is a strong oxidizing agent and is toxic if ingested.[17] Concentrated HCl is highly corrosive. Azo dyes themselves may be toxic or mutagenic.[17]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.

  • Engineering Controls: All procedures must be conducted within a certified chemical fume hood to avoid inhalation of vapors.

  • Diazonium Salt Instability: Diazonium salts are known to be explosive when isolated in a dry, solid state.[1][18] Never attempt to isolate the intermediate diazonium salt. Always use it immediately in solution.

Protocol: Synthesis of p-Aminoazobenzene

Part A: Preparation of Benzenediazonium Chloride Solution

  • In a 250 mL beaker, combine 10 mL of concentrated hydrochloric acid and 20 mL of distilled water.

  • To this acid solution, carefully add 4.5 mL of aniline. Stir thoroughly until the aniline completely dissolves to form a clear solution of anilinium chloride.[15]

  • Place the beaker in a large ice bath and cool the solution until the internal temperature is between 0 °C and 5 °C. Stir continuously to ensure uniform cooling.[15]

  • In a separate 100 mL beaker, prepare the diazotizing solution by dissolving 4.0 g of sodium nitrite in 20 mL of cold distilled water.[15]

  • Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold, stirred anilinium chloride solution over a period of 10-15 minutes. Crucially, monitor the temperature and ensure it does not rise above 5 °C. [8][11]

  • After the addition is complete, stir the mixture for another 5 minutes in the ice bath. The resulting clear solution contains the benzenediazonium chloride and is ready for immediate use.

  • (Optional-Good Practice) To confirm the presence of a slight excess of nitrous acid (which ensures all aniline has reacted), dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates a positive result.[4]

Part B: Azo Coupling Reaction

  • In a separate 250 mL beaker, prepare the coupling solution by dissolving 4.0 mL of aniline in 4.0 mL of concentrated hydrochloric acid.

  • With vigorous stirring, slowly add the cold benzenediazonium chloride solution (from Part A) to this coupling solution.

  • A vibrant yellow precipitate of p-aminoazobenzene should form almost immediately.[2][15]

  • Continue to stir the reaction mixture in the ice bath for an additional 20-30 minutes to ensure the coupling reaction goes to completion.

Isolation and Purification
  • Collect the crude yellow solid by vacuum filtration using a Buchner funnel.[15]

  • Wash the filter cake with several portions of cold distilled water to remove any residual acid and inorganic salts.

  • Press the solid as dry as possible on the funnel. Transfer the crude product to a watch glass and allow it to air-dry.

  • Recrystallization: For purification, dissolve the crude p-aminoazobenzene in a minimum amount of hot ethanol in a beaker. If any insoluble impurities remain, filter the hot solution. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]

  • Collect the purified, bright yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely.

Section 3: Data and Characterization

The following table outlines the quantitative parameters for the protocol described above.

Table 1: Reaction Parameters for p-Aminoazobenzene Synthesis

ReagentFormulaMolar Mass ( g/mol )Amount UsedMoles (approx.)Role
Aniline (Diazo)C₆H₅NH₂93.134.5 mL (~4.6 g)0.049Primary Amine Precursor
Sodium NitriteNaNO₂69.004.0 g0.058Nitrous Acid Source
Aniline (Coupling)C₆H₅NH₂93.134.0 mL (~4.1 g)0.044Coupling Component
Hydrochloric AcidHCl36.4618 mL (conc.)~0.22Acid Catalyst / Reagent

Note: Densities and concentrations are used for approximations.

The final, purified product can be characterized by determining its melting point and acquiring a UV-Visible spectrum to confirm its colorimetric properties.

Section 4: Troubleshooting

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No/Low Yield of Dye1. Diazotization temperature exceeded 5 °C, causing diazonium salt decomposition.[12] 2. Insufficient acid, leading to incomplete diazotization.1. Repeat the reaction, carefully monitoring the temperature with slow, dropwise addition of NaNO₂ solution into a well-chilled mixture. 2. Ensure the specified amount of concentrated HCl is used.
Dark, Tarry ProductReaction temperature was too high during diazotization or coupling, leading to side reactions and decomposition.Maintain strict temperature control throughout both the diazotization and coupling steps.
Dye Fails to PrecipitateThe product may be more soluble than expected; insufficient product formed.1. Try "salting out" the dye by adding a saturated sodium chloride solution. 2. Re-evaluate the reaction scale and stoichiometry.

Section 5: Visualizing the Workflow and Mechanism

A clear understanding of the experimental sequence and chemical transformations is essential for successful synthesis.

experimental_workflow cluster_prep Preparation (0-5°C) cluster_reaction Reaction (0-5°C) cluster_workup Workup & Purification prep_aniline Prepare Anilinium Chloride Solution diazotization Diazotization: Add NaNO₂ to Anilinium Chloride prep_aniline->diazotization prep_nitrite Prepare NaNO₂ Solution prep_nitrite->diazotization coupling Azo Coupling: Add Diazonium Salt to Aniline Solution diazotization->coupling filtration Isolate Crude Dye (Vacuum Filtration) coupling->filtration recrystallize Recrystallize from Ethanol filtration->recrystallize final_product Pure p-Aminoazobenzene recrystallize->final_product reaction_mechanism aniline Anilinium Chloride diazonium Benzenediazonium Salt (Electrophile) aniline->diazonium Diazotization (+NaNO₂, HCl, 0-5°C) azo_dye p-Aminoazobenzene (Azo Dye) diazonium->azo_dye Azo Coupling (Electrophilic Aromatic Substitution) coupling_agent Aniline (Coupling Component) coupling_agent->azo_dye

Caption: Simplified reaction mechanism for azo dye formation.

References

  • Scribd. Azo Dye Synthesis for Students. Available at: [Link]

  • CK-12 Foundation. How is Benzene Diazonium Chloride prepared through Diazotisation reaction?. Available at: [Link]

  • askIITians. The reaction of Benzenediazonium chloride with aniline yields yellow. Available at: [Link]

  • Filo. Diazotization reaction of aniline. Available at: [Link]

  • BYJU'S. To prepare Aniline yellow (para amino azobenzene) from benzene diazonium chloride and aniline. Available at: [Link]

  • The Synthesis of Azo Dyes.
  • Filo. How aniline is converted into diazonium salt. Available at: [Link]

  • Quora. How is diazonium salt prepared from Aniline?. Available at: [Link]

  • BYJU'S. Diazonium Salts Preparation. Available at: [Link]

  • CUTM Courseware. Aryl-diazonium-salt.pdf. Available at: [Link]

  • Quora. What is the action of benzene diazonium chloride on an aniline?. Available at: [Link]

  • Vedantu. The reaction of Benzenediazonium chloride with aniline class 12 chemistry CBSE. Available at: [Link]

  • Selectivity Engineering of Diazotization Reaction in Continuous Flow Reactor - Supporting Information.
  • Online Chemistry notes. Diazotization reaction: Mechanism and Uses. Available at: [Link]

  • Filo. explain the cl- in azo dye formation. Available at: [Link]

  • Chemistry Stack Exchange. Does aniline react with diazonium ions at C or N?. Available at: [Link]

  • Studylib. Azo Dye Synthesis: Combinatorial Chemistry Lab Manual. Available at: [Link]

  • Chemguide. some reactions of diazonium ions. Available at: [Link]

  • National Institutes of Health (NIH). Classifications, properties, recent synthesis and applications of azo dyes. Available at: [Link]

  • ResearchGate. One step synthesis of azo compounds from nitroaromatics and anilines. Available at: [Link]

  • Wikipedia. Azo coupling. Available at: [Link]

  • A Method for the Purification of Certain Azo Dyes.
  • ResearchGate. Clean and efficient synthesis of azo dyes using polymer-supported reagents. Available at: [Link]

  • Scribd. Chemistry of Azo Dyes. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Polyaniline from Anilinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Anilinium Chloride in Polyaniline Synthesis

Polyaniline (PANI) stands as one of the most promising conducting polymers due to its remarkable electrical conductivity, environmental stability, and straightforward synthesis.[1] The conductive form of polyaniline, the emeraldine salt, is typically synthesized through the oxidative polymerization of aniline in an acidic medium. While effective, the traditional approach of dissolving aniline monomer in a strong acid like hydrochloric acid presents challenges in handling and precise stoichiometric control. The use of anilinium chloride as a direct precursor offers a more refined and advantageous route for researchers.

Anilinium chloride, the salt formed from the reaction of aniline and hydrochloric acid, provides an elegant solution by incorporating the necessary acidic environment directly into the monomer source.[2] This approach offers several key benefits:

  • Enhanced Safety and Handling: Anilinium chloride is a solid, which is generally easier and safer to handle than the volatile and corrosive liquid aniline and concentrated acids.

  • Precise pH Control: By using the anilinium salt, the initial pH of the reaction medium is inherently controlled, which is a critical factor influencing the polymerization process and the final properties of the polyaniline.

  • Simplified Procedure: The need for a separate, and often exothermic, step of adding acid to the aniline solution is eliminated, streamlining the synthesis process.

These application notes provide a comprehensive guide for the synthesis of polyaniline from anilinium chloride, detailing two robust protocols: bulk oxidative polymerization and interfacial polymerization. Furthermore, standard characterization techniques are outlined to validate the successful synthesis of the conductive emeraldine salt form of polyaniline.

Mechanism of Oxidative Polymerization of Aniline

The oxidative polymerization of aniline is a complex process that proceeds through a series of initiation, propagation, and termination steps. The overall reaction involves the oxidation of aniline monomers, which then couple to form the polymer chain. The acidic conditions, provided by the anilinium chloride, are crucial for the formation of the desired conductive emeraldine salt.

The polymerization is typically initiated by a strong oxidizing agent, such as ammonium persulfate (APS). The reaction begins with the oxidation of an aniline molecule to form a radical cation. This reactive species then attacks another aniline monomer, typically at the para-position, to form a dimer radical cation. This process continues, with the chain propagating through the addition of more aniline monomers. The resulting polymer exists in its conductive, protonated emeraldine salt form, which is characterized by a deep green color.

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Aniline Aniline Radical_Cation Aniline Radical Cation Aniline->Radical_Cation Oxidation Oxidant Oxidant (APS) Oxidant->Radical_Cation Dimer Dimer Radical_Cation->Dimer Coupling with Aniline Polymer_Chain Growing Polymer Chain Dimer->Polymer_Chain Further Coupling PANI Polyaniline (Emeraldine Salt) Polymer_Chain->PANI cluster_bulk Bulk Polymerization cluster_interfacial Interfacial Polymerization Anilinium_aq Anilinium Chloride (aq) Mix Mix and Stir at 0-5°C Anilinium_aq->Mix APS_aq Ammonium Persulfate (aq) APS_aq->Mix PANI_precipitate Polyaniline Precipitate Mix->PANI_precipitate Anilinium_org Anilinium Chloride (organic) Interface Form Interface Anilinium_org->Interface APS_aq2 Ammonium Persulfate (aq) APS_aq2->Interface PANI_film Polyaniline Film Interface->PANI_film

Figure 2: Comparison of bulk and interfacial polymerization workflows.

Characterization of Synthesized Polyaniline

To confirm the successful synthesis of the conductive emeraldine salt form of polyaniline, the following characterization techniques are recommended.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups and bonding structures within the polyaniline chain.

Sample Preparation: A small amount of the dried polyaniline powder is mixed with potassium bromide (KBr) and pressed into a pellet.

Expected Results: The FTIR spectrum of the emeraldine salt of polyaniline should exhibit several characteristic peaks:

Wavenumber (cm⁻¹)Assignment
~3440N-H stretching vibrations of the amine groups
~1560-1580C=C stretching of the quinoid rings
~1470-1490C=C stretching of the benzenoid rings
~1300C-N stretching of the secondary aromatic amine
~1120-1140Aromatic C-H in-plane bending
~800-820Out-of-plane C-H bending of the benzene rings

The presence of both quinoid and benzenoid ring stretching vibrations is a key indicator of the emeraldine oxidation state. [3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the polymer, which are indicative of its oxidation state and conductivity.

Sample Preparation: A small amount of the synthesized polyaniline is dispersed in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), by sonication.

Expected Results: The UV-Vis spectrum of the polyaniline emeraldine salt typically shows three characteristic absorption bands: [3][4]

Wavelength (nm) Assignment
~320-360 π-π* transition of the benzenoid rings
~420-440 Polaron-π* transition

| > 800 | π-polaron transition |

The presence of the polaron bands is a direct confirmation of the conductive, doped state of the polyaniline. [4]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox behavior of the synthesized polyaniline, confirming its electroactivity.

Experimental Setup: A three-electrode system is used, with a working electrode (e.g., glassy carbon or platinum) coated with the synthesized polyaniline, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). The electrolyte is typically a 1 M solution of a strong acid, such as HCl or H₂SO₄.

Expected Results: The cyclic voltammogram of polyaniline in an acidic electrolyte typically displays two main redox couples. [5][6]These correspond to the transitions between the different oxidation states of polyaniline: leucoemeraldine (fully reduced), emeraldine (partially oxidized), and pernigraniline (fully oxidized). The presence of these well-defined redox peaks confirms the electrochemical activity of the synthesized polymer.

Conclusion

The use of anilinium chloride as a precursor for the synthesis of polyaniline offers a safe, efficient, and reproducible method for obtaining this important conducting polymer. The protocols detailed in these application notes provide researchers with reliable procedures for both bulk and interfacial polymerization. The accompanying characterization guidelines will enable the validation of the synthesized polyaniline's structure and properties, ensuring its suitability for a wide range of applications in electronics, sensors, and materials science.

References

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Diazotization of Anilinium Chloride: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, providing a versatile intermediate—the diazonium salt—for a vast array of chemical transformations. This guide offers a detailed protocol for the diazotization of anilinium chloride, moving beyond a simple recitation of steps to provide the underlying rationale for key experimental parameters. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the preparation of benzenediazonium chloride.

Introduction: The Synthetic Power of Diazonium Salts

The conversion of a primary aromatic amine, such as aniline, into a diazonium salt is a gateway to a rich landscape of synthetic possibilities.[1] The resulting benzenediazonium chloride is a highly valuable intermediate, primarily because the diazonio group (-N₂⁺) is an excellent leaving group, readily displaced by a wide range of nucleophiles.[2] This reactivity allows for the introduction of substituents onto an aromatic ring that are often difficult to install directly.[1] Applications of this versatile intermediate are extensive and include the synthesis of aryl halides, phenols, cyanobenzenes, and, perhaps most famously, the production of azo dyes for the textile and printing industries.[3][4][5]

This application note provides a detailed, step-by-step procedure for the reliable preparation of benzenediazonium chloride from anilinium chloride, emphasizing the critical control of reaction conditions to ensure both high yield and operational safety.

The Chemical Transformation: From Aniline to Benzenediazonium Chloride

The overall reaction involves the treatment of anilinium chloride with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid, typically hydrochloric acid.[3][6] The reaction is highly exothermic and the product, benzenediazonium chloride, is thermally unstable.[2][6] Consequently, strict temperature control is paramount for a successful outcome.

The overall balanced chemical equation is as follows:

C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O[3]

This transformation can be conceptually broken down into three key stages: the formation of anilinium chloride, the in-situ generation of nitrous acid, and the subsequent diazotization reaction.[7]

Reaction Mechanism

Understanding the reaction mechanism is crucial for appreciating the necessity of the specific experimental conditions. The process begins with the generation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid in the presence of excess acid. The aniline then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the benzenediazonium ion.[4][8][9]

Diazotization Mechanism cluster_0 Nitrous Acid Formation & Activation cluster_1 Diazotization of Aniline NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl NO+ NO⁺ (Nitrosonium ion) HNO2->NO+ + H⁺, - H₂O H2O H₂O Aniline Aniline (C₆H₅NH₂) N-Nitrosoanilinium N-Nitrosoanilinium ion Aniline->N-Nitrosoanilinium + NO⁺ N-Nitrosoaniline N-Nitrosoaniline N-Nitrosoanilinium->N-Nitrosoaniline - H⁺ Diazohydroxide Diazohydroxide N-Nitrosoaniline->Diazohydroxide Tautomerization Benzenediazonium Benzenediazonium ion (C₆H₅N₂⁺) Diazohydroxide->Benzenediazonium + H⁺, - H₂O

Caption: Mechanism of Diazotization.

Materials and Apparatus

Reagents
  • Aniline (C₆H₅NH₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled or Deionized Water

  • Ice

  • Starch-iodide paper

Apparatus
  • Beakers

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer (-10 to 100 °C)

  • Ice bath

Experimental Protocol

This protocol is designed for the preparation of a solution of benzenediazonium chloride, which should be used immediately in subsequent reactions. Under no circumstances should one attempt to isolate the solid benzenediazonium chloride, as it is highly explosive in its dry, solid state. [10][11]

Step-by-Step Procedure

Experimental Workflow Start Start Prep_Anilinium 1. Prepare Anilinium Chloride Solution Aniline + conc. HCl + Water Start->Prep_Anilinium Cooling_1 2. Cool to 0-5 °C Use an ice-salt bath Prep_Anilinium->Cooling_1 Diazotization 4. Add NaNO₂ Solution Dropwise Maintain temperature < 5 °C Cooling_1->Diazotization Prep_Nitrite 3. Prepare Sodium Nitrite Solution NaNO₂ in cold water Prep_Nitrite->Diazotization Stirring 5. Stir for 15-30 minutes Continue cooling Diazotization->Stirring Test_Excess 6. Test for Excess Nitrous Acid Use starch-iodide paper Stirring->Test_Excess Use_Immediately 7. Use Diazonium Salt Solution Immediately Keep cold Test_Excess->Use_Immediately End End Use_Immediately->End

Caption: Workflow for Diazotization.

  • Preparation of the Anilinium Chloride Solution : In a flask of appropriate size, dissolve aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.[10] The use of excess acid is crucial as it ensures the complete protonation of aniline to anilinium chloride, prevents the coupling of the diazonium salt with unreacted aniline, and is required for the generation of nitrous acid.[7]

  • Cooling : Cool the anilinium chloride solution to 0-5 °C in an ice bath.[12][13] It is imperative to maintain this low temperature throughout the reaction to prevent the decomposition of the unstable diazonium salt into phenol and nitrogen gas.[2][13]

  • Preparation of the Sodium Nitrite Solution : In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.[10]

  • Diazotization : Add the sodium nitrite solution dropwise to the cold, stirred anilinium chloride solution.[10][13] The addition must be slow to control the exothermic nature of the reaction and to ensure the temperature does not rise above 5 °C.[10][14]

  • Reaction Monitoring : After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture for an additional 15-30 minutes at 0-5 °C.[10][14] To confirm the presence of a slight excess of nitrous acid, which indicates the complete consumption of aniline, a drop of the reaction mixture can be tested with starch-iodide paper. A positive test will result in the paper turning blue-black.[10]

  • Immediate Use : The resulting solution of benzenediazonium chloride is unstable and should be used immediately for the intended subsequent synthetic step.[10] The solution should be kept in the ice bath until it is used.

Critical Parameters and Troubleshooting

The success of the diazotization reaction hinges on the careful control of several key parameters.

ParameterOptimal RangeRationale & Consequences of Deviation
Temperature 0-5 °CRationale: Prevents the decomposition of the thermally unstable diazonium salt.[2][13] Deviation: Temperatures above 10 °C can lead to significant decomposition, forming phenol as a major byproduct and reducing the yield.[13]
Acid Concentration Excess (e.g., 3 eq HCl)Rationale: Ensures complete formation of anilinium chloride, generates nitrous acid in situ, and prevents unwanted side reactions like azo coupling.[7] Deviation: Insufficient acid can lead to incomplete diazotization and the formation of diazoamino compounds.
Rate of NaNO₂ Addition Slow, dropwiseRationale: Controls the exothermic reaction to maintain the low temperature.[10] Deviation: Rapid addition can cause a sudden temperature increase, leading to decomposition of the product.
Reaction Time 15-30 min post-additionRationale: Ensures the reaction goes to completion. Deviation: Insufficient time may result in unreacted aniline, while excessively long times increase the chance of product decomposition.

Troubleshooting:

  • Low Yields: This is often due to incomplete diazotization or premature decomposition of the product.[10] Ensure the temperature is strictly maintained and that a slight excess of nitrous acid is present at the end of the reaction.[10]

  • Formation of Phenolic Byproducts: This is a clear indication that the reaction temperature was too high.[10]

  • Formation of Azo Dyes: This can occur if there is insufficient acid, allowing the newly formed diazonium salt to couple with unreacted aniline.[10]

Safety and Waste Disposal

Extreme caution must be exercised when working with diazonium salts.

  • Explosion Hazard: Solid, dry diazonium salts are shock-sensitive and can detonate violently.[10][11] They should never be isolated without specialized equipment and protocols. Always keep them in solution.[10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood.[14]

  • Waste Disposal: Any unreacted diazonium salt should be quenched before disposal. This can be achieved by reacting it with a compound like 2-naphthol to form a stable azo dye, or by other appropriate chemical neutralization methods. Follow all institutional guidelines for chemical waste disposal.

Conclusion

The diazotization of anilinium chloride is a powerful and indispensable tool in synthetic chemistry. By understanding the underlying principles of the reaction mechanism and adhering strictly to the optimized protocol, particularly with regard to temperature control and safety precautions, researchers can reliably generate benzenediazonium chloride for a multitude of synthetic applications. This versatile intermediate will undoubtedly continue to play a critical role in the development of new pharmaceuticals, materials, and other valuable chemical entities.

References

  • Vedantu. (n.d.). Benzene Diazonium Chloride: Structure, Preparation & Uses. Retrieved from [Link]

  • Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). How is Benzene Diazonium Chloride prepared through Diazotisation reaction?. Retrieved from [Link]

  • Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]

  • Filo. (2025, February 15). OR How is benzene diazonium chloride prepared from aniline?. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of benzenediazonium chloride. Retrieved from [Link]

  • AK Lectures. (n.d.). Formation of Benzenediazonium Chloride. Retrieved from [Link]

  • YouTube. (2019, January 3). converting anilines to diazoniums ions. Retrieved from [Link]

  • ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl.... Retrieved from [Link]

  • Scribd. (n.d.). Benzene Diazonium Chloride Structure Properties and Applications. Retrieved from [Link]

  • BYJU'S. (n.d.). To prepare Aniline yellow (para amino azobenzene) from benzene diazonium chloride and aniline. Retrieved from [Link]

  • Scribd. (n.d.). Aniline Diazotization and Coupling Process. Retrieved from [Link]

  • Allen. (n.d.). Give one methods of preparation of benzene diazonium chloride. Retrieved from [Link]

  • ACS Publications. (n.d.). Selectivity Engineering of Diazotization Reaction in Continuous Flow Reactor - Supporting Information. Retrieved from [Link]

  • Quora. (2017, September 18). How is diazonium salt prepared from Aniline?. Retrieved from [Link]

  • ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Retrieved from [Link]

  • YouTube. (2023, May 7). Diazotization reaction - Part II: Applications of benzene diazonium chloride. Retrieved from [Link]

  • Unacademy. (n.d.). Diazonium salts application. Retrieved from [Link]

  • ACS Publications. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

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Application Notes & Protocols: Anilinium Chloride in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Critical Guide for Researchers on its Nuanced Role Beyond Classical Friedel-Crafts Reactions

Abstract: This document provides a comprehensive technical guide on the role of anilinium chloride in electrophilic aromatic substitution, with a specific focus on Friedel-Crafts reactions. It begins by elucidating the fundamental chemical principles that render aniline and its protonated form, the anilinium ion, incompatible with traditional Lewis acid-catalyzed Friedel-Crafts conditions. Moving beyond this limitation, the guide explores the contemporary application of anilinium salts as Brønsted acid catalysts and components of ionic liquid systems for related transformations. We provide detailed, field-proven protocols for the industry-standard workaround: the protection-acylation-deprotection sequence for anilides. Furthermore, we investigate the utility of anilinium chloride in the synthesis of heterocyclic compounds, such as quinolines, where it can serve as a bifunctional reagent. This guide is intended for researchers, chemists, and drug development professionals seeking to understand both the limitations and the advanced applications of aniline derivatives in modern organic synthesis.

The Fundamental Challenge: Aniline's Incompatibility with Lewis Acid-Catalyzed Friedel-Crafts Reactions

The foundational principle of the Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is the electrophilic substitution on an aromatic ring using a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2] However, substrates containing basic functional groups, such as the amino group (-NH₂) in aniline, present a significant challenge that leads to reaction failure.

The core issue is a non-productive acid-base reaction that takes precedence over the desired catalytic cycle.[3][4] The lone pair of electrons on the nitrogen atom of aniline is strongly basic and readily attacks the electron-deficient Lewis acid (e.g., AlCl₃).[5] This interaction forms a stable adduct or salt.[6][7]

This acid-base reaction has two primary detrimental effects:

  • Catalyst Sequestration: The Lewis acid is consumed in the formation of the salt, preventing it from activating the alkyl or acyl halide to generate the necessary electrophile.[3][8]

  • Ring Deactivation: Upon complexation with the Lewis acid, the nitrogen atom acquires a formal positive charge. This transforms the once-activating amino group into a powerful electron-withdrawing group, which strongly deactivates the aromatic ring toward electrophilic attack.[4][5]

Anilinium chloride, being the pre-formed salt of aniline, possesses a permanently positive-charged nitrogen center ([C₆H₅NH₃]⁺), making its aromatic ring inherently and profoundly deactivated. Therefore, it is entirely unsuitable as a substrate for classical Friedel-Crafts reactions.

Aniline Aniline (Lewis Base) C₆H₅NH₂ Complex Deactivated Adduct [C₆H₅NH₂-AlCl₃] Aniline->Complex Reacts With AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Forms NoReaction Friedel-Crafts Reaction Fails Complex->NoReaction Leads to

Caption: Inhibitory Lewis acid-base reaction between aniline and AlCl₃.

Modern Perspectives: Anilinium Chloride as a Brønsted Acid Catalyst in Ionic Liquids

While incompatible with classic Friedel-Crafts conditions, the chemistry of anilinium salts finds relevance in the context of ionic liquids (ILs). Ionic liquids, which are salts with melting points below 100 °C, have emerged as versatile solvents and catalysts for various chemical reactions, including Friedel-Crafts acylations.[9][10] Anilinium chloride can be considered a simple protic ionic liquid.

In this role, the anilinium ion acts as a Brønsted acid (a proton donor), not a Lewis acid. Brønsted acid catalysis can facilitate certain electrophilic substitutions, particularly with highly activated aromatic substrates. The mechanism involves the protonation of the acylating agent (e.g., an acid anhydride), enhancing its electrophilicity.

While dedicated Brønsted acidic ionic liquids often show superior performance, the principle allows for a conceptual shift in the use of anilinium salts.[11] They are not substrates but potential catalysts or media for specific, non-traditional electrophilic substitutions. However, for most common substrates, this catalytic activity is significantly lower than that of traditional Lewis acids or specialized metal triflates in ionic liquids.[10]

Anilinium Anilinium Ion [C₆H₅NH₃]⁺ ProtonatedAgent Protonated Intermediate (Enhanced Electrophile) Anilinium->ProtonatedAgent Protonates AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->ProtonatedAgent Product Acylated Product ProtonatedAgent->Product Reacts with Arene Activated Arene Arene->Product

Caption: Conceptual Brønsted acid catalysis by the anilinium ion.

Application Protocol: The Acetanilide Protection Strategy for Friedel-Crafts Acylation

The most reliable and widely practiced method to achieve the Friedel-Crafts acylation of aniline is to temporarily "protect" the problematic amino group.[7] This is achieved by converting it into an amide, typically acetanilide. The resulting amide is significantly less basic, does not form a deactivating complex with the Lewis acid, and directs electrophilic substitution to the para position.[5] The following three-stage protocol is the gold standard.

cluster_workflow Acylation of Aniline via Protection Strategy Start Aniline Protect Protection (Acetylation) Start->Protect Acetic Anhydride Acylate Friedel-Crafts Acylation Protect->Acylate Acetanilide Intermediate Deprotect Deprotection (Hydrolysis) Acylate->Deprotect Acyl Chloride, AlCl₃ End p-Acylaniline Deprotect->End Acid/Base

Caption: Workflow for the successful acylation of aniline.

Part A: Protection of Aniline (Synthesis of Acetanilide)

Objective: To convert the basic amino group into a neutral amide group.

Materials:

  • Aniline

  • Acetic Anhydride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Acetate

  • Deionized Water

  • Ethanol

Protocol:

  • In a 250 mL flask, add 5.0 mL of aniline and 100 mL of deionized water.

  • Add 4.5 mL of concentrated HCl and stir until the aniline has completely dissolved, forming anilinium chloride.

  • Prepare a solution of 8.0 g of sodium acetate in 50 mL of deionized water.

  • To the anilinium chloride solution, add 6.5 mL of acetic anhydride. Immediately add the sodium acetate solution and stir vigorously.

  • Cool the mixture in an ice bath for 15-20 minutes to induce crystallization of acetanilide.

  • Collect the crude product by vacuum filtration and wash the crystals with cold deionized water.

  • Recrystallize the crude product from a minimal amount of hot ethanol/water to obtain pure acetanilide. Dry the product thoroughly.

Part B: Friedel-Crafts Acylation of Acetanilide

Objective: To introduce an acyl group at the para-position of the protected aniline ring.[5]

Materials:

  • Acetanilide (from Part A)

  • Acyl Chloride (e.g., Acetyl Chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Solvent (e.g., Carbon Disulfide or Dichloromethane)

  • Ice, Water, Concentrated HCl

Protocol:

  • Caution: This reaction must be performed in a fume hood with anhydrous conditions. AlCl₃ reacts violently with water.

  • In a dry flask equipped with a reflux condenser and a drying tube, suspend 5.0 g of acetanilide in 30 mL of anhydrous carbon disulfide.

  • Cool the flask in an ice bath. Slowly and portion-wise, add 10.0 g of anhydrous AlCl₃. Some HCl gas may evolve.

  • Once the addition is complete, add 4.0 mL of the desired acyl chloride (e.g., acetyl chloride) dropwise through the condenser.

  • After the addition, allow the mixture to warm to room temperature and then gently reflux for 30-45 minutes until the evolution of HCl gas ceases.

  • Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker. Add 20 mL of concentrated HCl to decompose the aluminum complex.

  • Separate the organic layer. If a solid product forms, collect it by filtration. Extract the aqueous layer with dichloromethane.

  • Combine organic fractions, wash with water, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield the crude p-acylacetanilide.

Part C: Deprotection (Hydrolysis of p-Acylacetanilide)

Objective: To hydrolyze the amide back to an amino group, yielding the final product.

Materials:

  • p-Acylacetanilide (from Part B)

  • 70% Sulfuric Acid or 10% Aqueous NaOH

  • Deionized Water

Protocol:

  • Place the crude p-acylacetanilide in a round-bottom flask.

  • Add 50 mL of 70% sulfuric acid (for acid hydrolysis) or 10% NaOH (for base hydrolysis).

  • Heat the mixture under reflux for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling, carefully neutralize the solution. If using acid, slowly pour the mixture into a beaker of ice and carefully add aqueous NaOH until basic. If using a base, neutralize with HCl.

  • The desired p-acylaniline product will often precipitate. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Parameter Protection (Part A) Friedel-Crafts Acylation (Part B) Deprotection (Part C)
Key Reagents Aniline, Acetic AnhydrideAcetanilide, Acyl Chloride, AlCl₃p-Acylacetanilide, H₂SO₄/NaOH
Typical Solvent WaterCarbon Disulfide / DichloromethaneWater
Reaction Temp. 0 - 25 °C0 °C to RefluxReflux
Typical Yield > 90%60 - 80%> 85%

Application in Heterocyclic Synthesis: Quinoline Synthesis

Anilinium chloride can be effectively used in acid-catalyzed cyclization reactions for the synthesis of heterocycles. In reactions like the Skraup or Doebner-von Miller synthesis of quinolines, an acid catalyst is required to promote the condensation and cyclization of anilines with α,β-unsaturated carbonyl compounds (or their precursors).[12]

Using anilinium chloride can be advantageous as it serves as both the aniline source and the in situ acid catalyst, simplifying the reaction setup.

Representative Protocol (Doebner-von Miller type):

  • In a flask, combine 1 mole equivalent of anilinium chloride with 2.5 mole equivalents of an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde).

  • Add a mild oxidizing agent (e.g., ferric chloride).

  • Heat the mixture, often without a solvent or in a high-boiling solvent like nitrobenzene, at 100-150 °C for several hours.

  • Upon completion, cool the mixture and pour it into water. Basify with NaOH to neutralize the acid and precipitate the crude quinoline product.

  • Extract the product with an organic solvent (e.g., toluene), dry, and purify by distillation or chromatography.

Safety and Handling of Anilinium Chloride

Anilinium chloride is a hazardous substance and must be handled with appropriate precautions.[13] It is toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye damage.[14][15] It is also a suspected mutagen and carcinogen.

Hazard StatementDescriptionPrecautionary Measure
H301+H311+H331Toxic if swallowed, in contact with skin or if inhaled.[13]P261: Avoid breathing dust. P280: Wear protective gloves/clothing/eye protection.[14]
H318Causes serious eye damage.[15]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
H341 & H351Suspected of causing genetic defects. Suspected of causing cancer.P201: Obtain special instructions before use.
H372Causes damage to organs through prolonged or repeated exposure.[13]P260: Do not breathe dust.
H410Very toxic to aquatic life with long lasting effects.[13]P273: Avoid release to the environment.

Handling: Use only in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[15] Storage: Store in a cool, dry, well-ventilated place, away from light and strong oxidizing agents. Keep the container tightly sealed.[14] Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.

References

  • Sigma-Aldrich. (2025-11-06).
  • Google Patents. (n.d.).
  • Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
  • University of Liverpool IT Services. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • Tiwari Academy Discussion Forum. (2024-02-20). Why does aniline not undergo Friedel-Crafts reactions, and how does the interaction with aluminum chloride affect its reactivity?.
  • FUJIFILM Wako Chemicals. (n.d.).
  • ResearchGate. (2025-08-06). Ruthenium-Catalyzed Synthesis of Quinolines from Anilines and Allylammonium Chlorides in an Aqueous Medium via Amine Exchange Reaction.
  • Merck Millipore. (n.d.). Anilinium chloride CAS 142-04-1 | 820099.
  • Quora. (2016-10-24). Why does aniline not undergo friedel crafts reaction?.
  • Chemistry Stack Exchange. (2017-12-10).
  • Journal of Population Therapeutics and Clinical Pharmacology. (n.d.).
  • Flinn Scientific. (2014-03-21).
  • Doubtnut. (n.d.). Why aniline does not undergo Friedel-Crafts reaction ?.
  • BenchChem. (n.d.).
  • SpringerLink. (2024-12-04). Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines.
  • CDH Fine Chemical. (n.d.).
  • Quora. (2018-05-01).
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • National Institutes of Health (NIH). (2016-07-29). Recent Advances in Metal-Free Quinoline Synthesis.
  • ResearchGate. (2025-08-09).
  • Google Patents. (n.d.).
  • Pearson. (n.d.).
  • Master Organic Chemistry. (2018-05-17). EAS Reactions (3)
  • YouTube. (2016-12-28).
  • National Institutes of Health (NIH). (n.d.).
  • Chemistry LibreTexts. (2022-09-24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • YouTube. (2025-04-18). Aniline not undergo Friedel-Crafts alkylation reaction and cannot be prepared by Gabriel synthesis.
  • Chemistry Steps. (n.d.).
  • University of Calgary. (n.d.).
  • Quora. (2017-12-05). What is the role of anhydrous aluminum chloride in a friedel craft reaction?.
  • RSC Publishing. (2018-12-03).
  • Byju's. (n.d.). Organic Chemistry – Specific Name Reactions.
  • Chemistry LibreTexts. (2015-07-18). 15.
  • YouTube. (2018-01-29). Why aniline doesn't undergo fridel craft reaction?(Amines | class 12).

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Application Notes and Protocols for Reactions Involving Anhydrous Aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nature and Utility of Anhydrous Aniline Hydrochloride

Aniline hydrochloride (C₆H₅NH₂·HCl) is the salt formed from the reaction of the weak base aniline with hydrochloric acid.[1][2] In its solid state, it is a white to off-white crystalline powder that is significantly more stable and less volatile than its parent amine.[3][4] However, its utility in many organic synthesis applications, particularly those involving organometallics, strong bases, or other moisture-sensitive reagents, is critically dependent on its anhydrous form. The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, and can also darken upon exposure to air and light.[3][4][5]

The primary challenge in using aniline hydrochloride in anhydrous systems is mitigating its propensity to introduce water, which can quench sensitive reagents, catalyze side reactions, or inhibit the desired transformation. Therefore, rigorous adherence to anhydrous techniques is paramount for achieving reproducible and high-yielding results. This guide provides a comprehensive overview of the properties, handling, and detailed experimental setups required for the successful use of anhydrous aniline hydrochloride in moisture-sensitive reactions.

Physicochemical Properties of Aniline Hydrochloride

A clear understanding of the physical properties of aniline hydrochloride is essential for its proper handling and use in experimental design.

PropertyValueSource(s)
Molecular Formula C₆H₈ClN[6]
Molecular Weight 129.59 g/mol [6][7]
Appearance White to yellow, hygroscopic crystalline powder.[3][4][7]
Melting Point 196 - 202 °C[3][8][9]
Boiling Point 245 °C[3][6][8]
Solubility in Water 1070 g/L at 25 °C[8][9]
Density 1.22 g/cm³[7][8]
Stability Stable under normal conditions, but sensitive to light, air, and moisture.[3][9][10]

Core Principles of Anhydrous Reaction Chemistry

The fundamental principle behind anhydrous chemistry is the rigorous exclusion of atmospheric water and oxygen from the reaction environment.[11] Many organometallic reagents (e.g., Grignard reagents, organolithiums) and strong bases (e.g., sodium hydride, LDA) react rapidly and exothermically with water, rendering them inactive.[12] An inert atmosphere, typically composed of nitrogen or argon, is used to displace the reactive air inside the glassware.[11][12]

Essential Equipment for Anhydrous Setups
  • Schlenk Line: A dual-manifold glass apparatus connected to a vacuum pump and a source of inert gas. It allows for the evacuation of air from a reaction flask and subsequent backfilling with inert gas through a series of two-way stopcocks.[13][14] This "purge-and-refill" cycle is a cornerstone of establishing an inert atmosphere.[11]

  • Glovebox: A sealed container filled with a continuously purified inert gas (typically argon or nitrogen) to levels of <1 ppm of O₂ and H₂O.[13] It allows for the manipulation of highly sensitive reagents in an environment completely isolated from the atmosphere.[15]

  • Specialized Glassware: Schlenk flasks, which are round-bottom flasks with a sidearm containing a stopcock, are standard.[14] All glassware must be scrupulously dried before use, typically by oven-drying at >125 °C overnight or by flame-drying under vacuum.[14][16][17]

  • Syringes and Cannulas: Used for the transfer of anhydrous solvents and liquid reagents through rubber septa, preventing exposure to the atmosphere.[11][18]

Safety and Hazard Management

Aniline hydrochloride is a toxic and hazardous substance that requires careful handling in a controlled laboratory environment, such as a chemical fume hood.

Summary of Hazards:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[6][8][19] It can cause damage to organs through prolonged or repeated exposure.[6][8]

  • Irritation and Damage: Causes serious eye damage and skin irritation.[8][19]

  • Sensitization: May cause an allergic skin reaction.[5][8][19]

  • Long-Term Effects: Suspected of causing genetic defects and cancer.[6][8][19]

  • Methemoglobinemia: Absorption can lead to the formation of methemoglobin, which impairs the blood's oxygen-carrying capacity, causing symptoms like cyanosis (bluish skin), headache, and dizziness.[4][5]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[8][19]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile) tested according to EN 374.[8][19]

  • Body Protection: A lab coat and appropriate protective clothing are required.[5]

  • Respiratory Protection: When handling the powder, use a respirator or work in a well-ventilated fume hood to avoid inhaling dust.[5][19]

Experimental Protocols

Protocol 1: Drying of Reagents and Solvents

A. Drying Aniline Hydrochloride

Commercial aniline hydrochloride may contain adsorbed moisture. If the reaction is highly sensitive, the reagent must be dried before use.

  • Place the required amount of aniline hydrochloride in a clean, dry Schlenk flask equipped with a magnetic stir bar.

  • Attach the flask to a Schlenk line.

  • Heat the flask gently with a heat gun while under high vacuum (this should be done carefully to avoid sublimation). Maintain heating for 1-2 hours.

  • Allow the flask to cool to room temperature under vacuum.

  • Backfill the flask with dry nitrogen or argon. The dried aniline hydrochloride should be stored under an inert atmosphere until use.

B. Preparation of Anhydrous Solvents

The choice of drying agent is crucial and solvent-dependent. The following table summarizes effective methods for common organic solvents, based on quantitative studies.[20][21][22]

SolventRecommended Drying MethodWater Content AchievedSource(s)
Tetrahydrofuran (THF) Stand over activated 3Å molecular sieves (20% m/v) for 48-72 hours.Low ppm levels[20][22]
Dichloromethane (DCM) Pass through a column of activated silica or stand over 3Å molecular sieves.Single-digit ppm[20][21][22]
Toluene Stand over 3Å molecular sieves for 24 hours or pass through a column of silica.Low single-digit ppm[21]
Acetonitrile Stand over activated 3Å molecular sieves.Low ppm levels[20][21]
Methanol / Ethanol Stand over 3Å molecular sieves (10% m/v) for at least 72 hours.~30-50 ppm[20][22]

Note: Traditional methods involving reactive metals like sodium are effective but pose significant fire and explosion risks and are increasingly being replaced by safer alternatives like molecular sieves or solvent purification systems.[20][22]

Protocol 2: General Experimental Setup for an Anhydrous Reaction

This protocol outlines the assembly and preparation of a typical reaction apparatus using a Schlenk line.

1. Glassware Preparation:

  • Ensure all glassware (reaction flask, condenser, addition funnel, etc.) and stir bars are thoroughly cleaned and dried in an oven (≥125 °C) for several hours or overnight.[14]
  • Assemble the apparatus while still hot, connecting the pieces with lightly greased joints (if necessary) and clamps.[14]
  • Immediately attach the setup to the Schlenk line.

2. Establishing an Inert Atmosphere:

  • Ensure the inert gas is flowing through the gas manifold of the Schlenk line and venting through a bubbler.
  • Open the stopcock on the reaction flask to the vacuum manifold. Evacuate the system for several minutes. You may gently warm the glassware with a heat gun to help desorb residual moisture.[17]
  • Close the stopcock to the vacuum and carefully open it to the inert gas manifold to backfill the system. You should see the flow in the bubbler momentarily cease or slow down.
  • Repeat this vacuum/backfill cycle at least three times to ensure the atmosphere inside the flask is completely inert.[11][13]

3. Reagent Addition:

  • Solid Reagents (Aniline Hydrochloride): With a strong counterflow of inert gas temporarily directed out of a flask opening, quickly add the pre-weighed, dry aniline hydrochloride. This is best performed by weighing the solid into a separate flask and transferring it via a powder funnel. For highly sensitive reactions, this step should be performed in a glovebox.
  • Anhydrous Solvents: Transfer the required volume of anhydrous solvent from its storage vessel to the reaction flask via a dry syringe or a cannula.[11][18]
  • Liquid Reagents: Add liquid reagents via a dry syringe through a rubber septum sealing one of the necks of the reaction flask.[23]

4. Reaction Execution and Monitoring:

  • Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction. This is visually confirmed by a slow, steady bubbling rate in the mineral oil bubbler.[14]
  • Commence stirring and heating/cooling as required by the specific reaction conditions.
  • Monitor the reaction's progress using appropriate techniques (e.g., TLC, GC-MS). Samples for analysis can be withdrawn via syringe.

5. Workup and Isolation:

  • Upon completion, cool the reaction to room temperature.
  • If the product is air-sensitive, the workup must also be performed under inert conditions. If the product is air-stable, the reaction can be quenched by carefully and slowly adding the quenching solution via syringe. The mixture can then be transferred to a separatory funnel for standard aqueous workup.
Workflow Visualization

The following diagram illustrates the key steps for setting up a reaction under anhydrous conditions using a Schlenk line.

Anhydrous_Reaction_Workflow cluster_prep Preparation Phase cluster_setup Inert Atmosphere Setup cluster_reaction Reaction Phase cluster_workup Workup Phase A 1. Clean & Oven-Dry All Glassware C 3. Assemble Hot Glassware A->C B 2. Prepare Anhydrous Solvents & Reagents F 6. Add Solid Reagents (Aniline HCl) via Counterflow B->F D 4. Connect to Schlenk Line C->D E 5. Perform 3x Vacuum/Backfill Cycles D->E E->F G 7. Add Anhydrous Solvent via Syringe/Cannula F->G H 8. Run Reaction Under Positive Inert Gas Pressure G->H I 9. Cool Reaction & Quench H->I J 10. Isolate and Purify Product I->J

Caption: Workflow for Anhydrous Reactions.

Conclusion

The successful execution of chemical reactions involving anhydrous aniline hydrochloride hinges on the experimenter's ability to meticulously control the reaction environment. By understanding the compound's sensitivity and mastering the techniques of anhydrous chemistry—from proper glassware preparation to the establishment of a robust inert atmosphere—researchers can prevent unwanted side reactions and ensure the integrity of their synthetic pathways. The protocols and principles outlined in this guide serve as a foundational framework for professionals in research and drug development to achieve reliable and reproducible outcomes.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Aniline hydrochloride. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available at: [Link]

  • OXFORD LAB FINE CHEM LLP. (n.d.). Material Safety Data Sheet - Aniline Hydrochloride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Aniline hydrochloride. Retrieved from [Link]

  • Rubin, Y. Group. (2018). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • ACS Publications. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. Retrieved from [Link]

  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • Organic Lab Techniques. (2022). Inert Atmosphere. [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup. Retrieved from [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of aniline hydrochloride. Retrieved from [Link]

  • Organic Lab Techniques. (2022). Inert Atmosphere, with no O2. [Video]. YouTube. Retrieved from [Link]

  • Techno PharmChem. (n.d.). ANILINE HYDROCHLORIDE. Retrieved from [Link]

  • ChemBK. (2024). Aniline hydrochloride. Retrieved from [Link]

  • NileRed. (2023). Making Aniline HCl. [Video]. YouTube. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ANILINE HYDROCHLORIDE. Retrieved from [Link]

  • International Agency for Research on Cancer. (2018). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Lyon (FR): IARC. Available from: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Holt, L. C., & Daudt, H. W. (1935). U.S. Patent No. US2007199A. Google Patents.
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  • ResearchGate. (2020). Does anyone have any literature or procedure for the preparation of aniline hydrochloride?. Retrieved from [Link]

  • Fun Man. (2015). How to Use the Hot air gun for Drying Moisture sensitive reactions OFFICIAL. [Video]. YouTube. Retrieved from [Link]

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Application Note & Protocol: Electrochemical Deposition of Polyaniline from Anilinium Hydrochloride for Advanced Sensor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the electrochemical polymerization of anilinium hydrochloride to fabricate polyaniline (PANI) thin films for sensor applications. Polyaniline is a highly versatile conductive polymer renowned for its straightforward synthesis, environmental stability, and unique electro-optical properties.[1] This guide delves into the fundamental principles of electropolymerization, offers detailed, step-by-step protocols for film deposition and characterization, and demonstrates its application in creating a potentiometric pH sensor. The methodologies are designed for researchers, scientists, and professionals in materials science and drug development, ensuring scientific integrity and reproducibility.

Theoretical Background & Principles

The electrochemical synthesis of PANI is a complex process that offers precise control over film thickness, morphology, and conductivity.[2][3] The polymerization is conducted in an acidic medium, which is crucial for the formation of a conductive polymer with a desirable chain structure.[2][3]

1.1. Mechanism of Aniline Electropolymerization The process begins with the oxidation of the aniline monomer at the anode surface to form an aniline cation radical.[2][3][4] This initial step is irreversible and requires a sufficiently high potential, typically around +0.8 V vs. SCE.[5] These highly reactive cation radicals then couple, primarily in a "head-to-tail" fashion (para-coupling), to form dimers, which are further oxidized and coupled to form oligomers and eventually the PANI polymer.[6] The overall process is autocatalytic, meaning the presence of the deposited PANI film facilitates further polymerization.[3]

1.2. Role of Anilinium Hydrochloride & Acidic Medium Using anilinium hydrochloride as the monomer source provides both the aniline monomer and the acidic environment (from HCl) necessary for the synthesis in a single reagent. The acidic conditions (typically pH < 3) are critical for two main reasons:

  • Promoting Chain Propagation: It prevents the formation of undesirable, non-conductive branched products by ensuring the primary reaction pathway is para-coupling.[2]

  • Doping: The acid provides counter-ions (Cl⁻ in this case) that "dope" the polymer backbone, neutralizing the charge of the oxidized imine nitrogens and rendering the polymer electrically conductive.[7] This conductive form is known as the emeraldine salt.[1][8]

1.3. Electrochemical Deposition Techniques Several electrochemical techniques can be used for PANI deposition, each influencing the final film properties:

  • Cyclic Voltammetry (Potentiodynamic): This is the most common method, involving sweeping the potential between defined limits.[2][5] It allows for gradual, controlled film growth and provides real-time diagnostic information about the polymerization process.[5]

  • Potentiostatic (Chronoamperometry): A constant potential is applied to the working electrode.[9][10] This method is useful for achieving specific film morphologies but offers less insight during the deposition process.

  • Galvanostatic: A constant current is applied, leading to a steady polymerization rate.[4]

This guide will focus on the cyclic voltammetry (CV) approach due to its excellent control and informative nature.

Materials, Reagents, and Apparatus

Reagents
  • Anilinium Hydrochloride (C₆H₅NH₃Cl), ACS reagent grade

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen (N₂) gas, high purity

  • Cleaning agents: Alumina slurry (0.05 µm), Ethanol, Acetone

Apparatus & Electrodes
  • Potentiostat/Galvanostat (e.g., Autolab, CH Instruments)

  • Standard three-electrode electrochemical cell

  • Working Electrode (WE): Platinum (Pt) disk, Indium Tin Oxide (ITO) coated glass, or Glassy Carbon Electrode (GCE)

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)

  • Counter Electrode (CE): Platinum wire or mesh

  • pH meter

  • Magnetic stirrer and stir bar

  • Sonication bath

Experimental Protocols

Protocol 3.1: Working Electrode Preparation

Causality: A pristine electrode surface is paramount for uniform nucleation and growth of the polymer film. Any surface contamination will lead to poor adhesion and non-reproducible results.

  • Mechanical Polishing: For Pt or GCE, polish the electrode surface with a 0.05 µm alumina slurry on a polishing pad for 2-3 minutes to achieve a mirror-like finish.

  • Sonication: Rinse the polished electrode thoroughly with DI water. Subsequently, sonicate the electrode sequentially in DI water, acetone, and ethanol for 5 minutes each to remove any residual polishing material and organic contaminants.

  • Drying: Dry the electrode under a gentle stream of high-purity nitrogen gas.

  • Electrochemical Cleaning (Optional but Recommended): For Pt electrodes, perform cyclic voltammetry in 0.5 M H₂SO₄ until the characteristic hydrogen adsorption/desorption peaks for clean platinum are observed.

Protocol 3.2: Preparation of Monomer Solution
  • Prepare a 1.0 M HCl stock solution by diluting concentrated HCl in DI water.

  • Dissolve anilinium hydrochloride in the 1.0 M HCl solution to a final monomer concentration of 0.1 M to 0.5 M. A typical starting concentration is 0.4 M.[6]

  • Stir the solution until the monomer is completely dissolved.

  • Deoxygenation: Purge the solution with N₂ gas for at least 15 minutes prior to the experiment.[5] Maintain a nitrogen blanket over the solution during polymerization to prevent oxygen from interfering with the radical polymerization process.[5]

Protocol 3.3: Electrochemical Polymerization by Cyclic Voltammetry (CV)

Causality: The CV parameters directly control the polymerization process. The potential range must be wide enough to oxidize the monomer but not so high as to cause over-oxidation and degradation of the polymer film.[5] The scan rate and number of cycles determine the film's thickness and morphology.[10]

  • Assemble the three-electrode cell with the prepared electrodes and the deoxygenated monomer solution.

  • Set the CV parameters on the potentiostat software. A typical parameter set is provided in the table below.

  • Initiate the cyclic voltammetry scan. A green-colored film should become visible on the working electrode surface, darkening with an increasing number of cycles.[5][11]

  • During the scan, observe the voltammogram. The first scan will show an sharp oxidation peak at approximately +0.8 V to +0.9 V (vs. SCE/Ag/AgCl), corresponding to the aniline monomer oxidation.[5][12] In subsequent cycles, new redox peaks will appear at lower potentials, indicating the deposition and redox activity of the PANI film.[5] The increasing current of these peaks with each cycle confirms successful film growth.[5]

  • After the desired number of cycles, stop the scan, remove the PANI-modified electrode, and rinse it gently with 1.0 M HCl, followed by DI water to remove unreacted monomer.

Table 1: Recommended CV Parameters for PANI Deposition

ParameterRecommended ValueRationale
Monomer Concentration 0.1 M - 0.5 M Anilinium HClHigher concentration increases the polymerization rate.[6]
Supporting Electrolyte 1.0 M HClEnsures acidic medium for proper polymerization and doping.[13]
Potential Window -0.2 V to +0.9 V (vs. SCE)Covers monomer oxidation and polymer redox activity without degradation.[5]
Scan Rate 50 - 100 mV/sBalances deposition speed with film quality.[5]
Number of Cycles 5 - 20 CyclesControls the final thickness of the PANI film.[11]
Diagram: Experimental Workflow for PANI Sensor Fabrication

Below is a diagram illustrating the complete workflow from electrode preparation to sensor testing.

G cluster_prep Phase 1: Preparation cluster_synth Phase 2: Synthesis cluster_app Phase 3: Application A Electrode Cleaning (Polishing & Sonication) B Monomer Solution Prep (0.4M AnHCl in 1M HCl) A->B C Deoxygenate with N2 B->C D Assemble 3-Electrode Cell C->D E Electropolymerization via CV (-0.2V to +0.9V, 10 Cycles) D->E F Rinse & Dry PANI Film E->F G Film Characterization (CV in Monomer-Free Electrolyte) F->G H Sensor Testing (OCP Measurement in pH Buffers) G->H I Data Analysis (Plot Potential vs. pH) H->I

Caption: Workflow for PANI Sensor Fabrication.

Application in Sensor Development: A Potentiometric pH Sensor

PANI's electrical properties are highly sensitive to pH, making it an excellent material for pH sensors.[14][15] The sensing mechanism is based on the reversible protonation/deprotonation of the imine nitrogen atoms in the PANI backbone, which modulates the polymer's open-circuit potential (OCP).

Protocol 4.1: Sensor Testing and Calibration
  • Prepare a series of standard pH buffer solutions (e.g., pH 2, 4, 7, 10, 12).

  • Place the fabricated PANI-modified electrode (as the WE) and a reference electrode (e.g., Ag/AgCl) into the first pH buffer solution.

  • Measure and record the stable OCP value.

  • Remove the electrodes, rinse thoroughly with DI water, and gently blot dry.

  • Repeat steps 2-4 for each of the standard pH buffer solutions, moving sequentially from acidic to basic or vice-versa.

  • Data Analysis: Plot the recorded OCP values (y-axis) against the corresponding pH values (x-axis).

  • Perform a linear regression on the data points within the linear response range (typically pH 2-11). The slope of this line represents the sensitivity of the sensor in mV/pH. A near-Nernstian response of ~59 mV/pH is considered excellent.

Troubleshooting and Key Considerations

  • Poor Film Adhesion: Often caused by inadequate electrode cleaning. Repeat Protocol 3.1 meticulously.

  • No Polymer Film Formation: Ensure the potential is sweeping high enough to initiate monomer oxidation (~+0.8 V). Check all electrode connections and confirm the monomer concentration is correct.

  • Low Sensor Sensitivity: The film may be too thin (increase CV cycles) or too thick (decrease CV cycles). Film morphology plays a key role; higher surface roughness generally improves sensitivity.[8][15]

  • Film Degradation: Avoid excessively high anodic potentials (> +1.0 V vs. SCE) or prolonged exposure to highly basic solutions (pH > 12), which can irreversibly de-dope and degrade the PANI film.

References

  • Al-Haidary, Q., Al-Mokaram, A., & Al-Gawfi, A. H. I. (2021). Development of polyaniline for sensor applications: A review. Journal of Physics: Conference Series, 1853(1), 012062. [Link]

  • Tockary, T. A., Asijati, W. E., & Soebianto, Y. S. (2008). Model of in situ Polyaniline Film Coating on Mylar: Influence of Aniline Polymerization Parameters. Journal of Applied Sciences, 8(19), 3428-3435. [Link]

  • Wojasiński, M., & Janus, W. (2021). Polyaniline/Biopolymer Composite Systems for Humidity Sensor Applications: A Review. Sensors, 21(16), 5543. [Link]

  • Al-Haidary, Q., Al-Mokaram, A., & Ismail, A. H. (2021). Development of polyaniline for sensor applications: A review. Semantic Scholar. [Link]

  • Wojasiński, M., & Janus, W. (2021). Polyaniline/Biopolymer Composite Systems for Humidity Sensor Applications: A Review. PubMed. [Link]

  • Yap, C. C., et al. (2011). Electrodeposition and characterization of Polyaniline films. 2011 IEEE Regional Symposium on Micro and Nanoelectronics. [Link]

  • Zhang, L., et al. (2012). Electrodeposition and Characterization of Polyaniline Film. Advanced Materials Research, 452-453, 85-88. [Link]

  • Atassi, Y., & Tally, M. (2013). Electrochemical polymerization of anilinium hydrochloride. arXiv preprint arXiv:1307.5816. [Link]

  • Yap, C. C., et al. (2011). Electrodeposition and Characterization of Polyaniline Films. ResearchGate. [Link]

  • Kumar, A., et al. (2017). Electrodeposition and Characterization of Polyaniline Films for the Detection of Staphylococcus Aureus Bacteria in Food Products. Sensor Letters, 15(1), 58-64. [Link]

  • Al-Hartomy, O. A., et al. (2019). Synthesis and Characterization of Nanostructured Polyaniline Thin Films with Superhydrophobic Properties. Polymers, 11(11), 1867. [Link]

  • Tan, C. H., et al. (2023). A Mini Review on the Development of Graphene and Polyaniline-Based Nano-Sensor for Pollutant Detection. ResearchGate. [Link]

  • Gvozdenović, M., et al. (2011). Electrochemical Polymerization of Aniline. IntechOpen. [Link]

  • Atassi, Y., & Tally, M. (2013). Electrochemical polymerization of anilinium hydrochloride. ResearchGate. [Link]

  • Gvozdenović, M., et al. (2011). Electrochemical Polymerization of Aniline. ResearchGate. [Link]

  • Zuñiga, C., et al. (2015). Effect of synthesis parameters in polyaniline: Influence on yield and thermal behavior. Journal of the Chilean Chemical Society, 60(2), 2901-2905. [Link]

  • Al-Omair, M. A. (2021). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. Polymers, 13(12), 2029. [Link]

  • Ramirez-Viramontes, J., et al. (2023). Understanding the Effect of Deposition Technique on the Structure–Property Relationship of Polyaniline Thin Films Applied in Potentiometric pH Sensor. Chemosensors, 11(8), 446. [Link]

  • Ramirez-Viramontes, J., et al. (2024). Optimized Drop-Casted Polyaniline Thin Films for High-Sensitivity Electrochemical and Optical pH Sensors. Chemosensors, 12(10), 241. [Link]

  • Shawky, H. A., et al. (2025). Electrochemical Polymerization of Polyaniline: A Comprehensive Review of Synthesis Conditions, Nanocomposites, and Industrial Applications. Cureus Journal of Engineering, 2(6), e44388. [Link]

  • Santos, J. R., et al. (2014). Cyclic voltammograms of electrochemical polymerization of aniline on Pt... ResearchGate. [Link]

  • Bicak, N., & Karagoz, B. (2005). Polymerization of aniline by copper-catalyzed air oxidation. Journal of Polymer Science Part A: Polymer Chemistry, 43(24), 6025-6031. [Link]

  • Badu, M., et al. (2001). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Analytical Chemistry, 73(16), 3845-3852. [Link]

  • Wagner, M., et al. (2025). Neutral‐pH Electropolymerization of Aniline on Hierarchically Porous Laser‐Induced Graphene Electrodes for Dual Biosensing. Advanced Functional Materials, 35(50), 2408018. [Link]

  • Atassi, Y., & Tally, M. (2013). Electrochemical polymerization of anilinium hydrochloride. Semantic Scholar. [Link]

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Application Notes & Protocols: The Strategic Use of Phenylazanium Chloride and Its Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Clarifying Nomenclature for Synthetic Strategy

In modern organic and medicinal chemistry, precise nomenclature is paramount. The term "phenylazanium chloride" is the IUPAC-compliant name for the compound more commonly known in laboratory practice as anilinium chloride or aniline hydrochloride (C₆H₅NH₃⁺Cl⁻). This simple acid-base salt is formed by reacting aniline with hydrochloric acid and serves as a stable, solid, and less volatile form of aniline.[1] While anilinium chloride has specific applications, its synthetic versatility is often overshadowed by a closely related and highly reactive intermediate derived from it: benzenediazonium chloride (C₆H₅N₂⁺Cl⁻).

For researchers and drug development professionals, understanding the distinction is critical. The true power of aniline as a synthetic building block is unlocked through its conversion to the diazonium salt. This intermediate is a cornerstone of aromatic chemistry, enabling a wide array of transformations that are otherwise difficult to achieve. This guide will therefore focus primarily on the extensive applications of benzenediazonium chloride in pharmaceutical synthesis, while also detailing the specific, albeit less frequent, uses of anilinium chloride.

Part 1: Benzenediazonium Chloride: The Workhorse of Aromatic Functionalization

Benzenediazonium chloride is a pivotal intermediate in multi-step pharmaceutical syntheses.[2] Its utility stems from the excellent leaving group potential of dinitrogen gas (N₂), which facilitates the substitution of the diazonium group with a wide variety of nucleophiles.[3] However, this reactivity comes with inherent instability; diazonium salts are thermally sensitive and potentially explosive when isolated and dried.[4] Consequently, they are almost exclusively prepared in situ and used immediately in a subsequent reaction.

Protocol 1: In Situ Preparation of Benzenediazonium Chloride (Diazotization)

This protocol outlines the standard laboratory procedure for converting aniline into benzenediazonium chloride. The foundational principle is the reaction of a primary aromatic amine with nitrous acid (HONO), which is itself generated in situ from sodium nitrite and a strong mineral acid.[2]

Causality Behind Experimental Choices:

  • Low Temperature (0–5 °C): The diazotization reaction is exothermic, and the resulting diazonium salt is unstable at higher temperatures, readily decomposing to phenol and nitrogen gas.[5] Maintaining a low temperature is the most critical parameter for preventing decomposition and maximizing the yield of the desired intermediate for the subsequent step.

  • Acidic Medium: A strong acid (typically HCl) is required for two reasons: it protonates sodium nitrite to form the active nitrosating agent, nitrous acid, and it dissolves the aniline starting material by forming the anilinium chloride salt.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • Aniline Solution Preparation: In a beaker of appropriate size, combine 1 equivalent of aniline with 3 equivalents of concentrated HCl. Add distilled water and crushed ice to bring the temperature of the solution to 0–5 °C. Stir until the aniline has completely dissolved, forming anilinium chloride.

  • Nitrite Solution Preparation: In a separate beaker, prepare a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold distilled water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold aniline solution over 15-20 minutes. Use a submerged thermometer to continuously monitor the temperature, ensuring it does not rise above 5 °C. Vigorous stirring is essential.

  • Completion Check: The reaction is complete when a slight excess of nitrous acid is present. This can be confirmed by testing a drop of the reaction mixture with starch-iodide paper, which will turn blue/black in the presence of nitrous acid.

  • Immediate Use: The resulting cold, pale yellow solution of benzenediazonium chloride is now ready for immediate use in subsequent synthetic steps. Do not attempt to isolate the solid salt.

Experimental Workflow: Diazotization

G cluster_0 Step 1: Aniline Solution cluster_1 Step 2: Nitrite Solution cluster_2 Step 3: Diazotization Aniline Aniline Anilinium Anilinium Chloride Solution (0-5 °C) Aniline->Anilinium HCl_Ice Conc. HCl + Ice/Water HCl_Ice->Anilinium Reaction Benzenediazonium Chloride (In Situ) Anilinium->Reaction Slow Addition NaNO2 Sodium Nitrite Nitrite_sol Aqueous NaNO₂ NaNO2->Nitrite_sol Water_cold Cold Water Water_cold->Nitrite_sol Nitrite_sol->Reaction To_Next_Step Subsequent Reaction (e.g., Sandmeyer, Azo Coupling) Reaction->To_Next_Step Use Immediately

Caption: Workflow for the in-situ preparation of benzenediazonium chloride.

Part 2: Key Synthetic Applications in Pharmaceutical Development

The true value of benzenediazonium chloride lies in its ability to be transformed into a multitude of functionalized aromatic rings, which are ubiquitous scaffolds in pharmaceuticals.

A. The Sandmeyer Reaction: Gateway to Aryl Halides and Nitriles

The Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution that replaces the diazonium group with a halide (Cl, Br) or a cyano group.[6] This reaction is exceptionally powerful because it allows for the regioselective introduction of these functional groups onto an aromatic ring, a transformation that can be difficult to control via direct electrophilic aromatic substitution.[7] For example, the synthesis of many non-steroidal anti-inflammatory drugs (NSAIDs) or their precursors can involve steps requiring precisely placed functional groups achievable through this method.

Mechanism Insight: The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium ion. This generates an aryl radical and releases nitrogen gas. The aryl radical then abstracts a halide or cyanide from the copper(II) species, regenerating the copper(I) catalyst and forming the final product.[8]

G cluster_mech Sandmeyer Reaction Mechanism Start Ar-N₂⁺ + Cu(I)X Step1 [Ar• N₂ Cu(II)X] Start->Step1 e⁻ transfer Step2 Ar• + N₂ + Cu(II)X Step1->Step2 N₂ loss Step3 Ar-X + Cu(I) Step2->Step3 Radical Abstraction G Diazonium Benzenediazonium Chloride Solution (from Protocol 1) Reaction Azo Coupling Reaction (Electrophilic Aromatic Substitution) Maintained at 0-5 °C Diazonium->Reaction Coupling_Partner Electron-Rich Arene (e.g., Phenol, Aniline) in appropriate solvent Coupling_Partner->Reaction Product Azo Compound (Precipitate) Reaction->Product Isolation Filtration & Drying Product->Isolation

Caption: General workflow for an azo coupling reaction.

C. Other Critical Transformations
  • Gomberg-Bachmann Reaction: This reaction is used to form biaryl compounds, which are important structural motifs in many pharmaceuticals (e.g., valsartan, telmisartan). It involves treating the diazonium salt with another aromatic compound, often under basic conditions. [9][10]* Schiemann Reaction: The thermal decomposition of an aryl diazonium fluoroborate salt provides a reliable method for introducing fluorine into an aromatic ring, a common strategy in medicinal chemistry to enhance metabolic stability or binding affinity. [7]* Deamination (Replacement by -H): The diazonium group can be removed and replaced with hydrogen by treatment with hypophosphorous acid (H₃PO₂). This is a powerful strategic tool to remove an amino group that was initially used to direct substitution patterns on the ring. [3]

Part 3: Anilinium Chloride (Phenylazanium Chloride) in Synthesis

While less versatile than its diazonium derivative, anilinium chloride has its own specific uses in the laboratory.

Role as a Stable Aniline Source: Aniline is a liquid that is susceptible to air oxidation, often turning dark on storage. Anilinium chloride is a stable, crystalline solid that is easier to handle, weigh, and store. [11]It can be used in reactions where aniline is required, with the free base being generated in situ by the addition of a base.

Role as a Mild Acid Catalyst: Anilinium chloride can act as a mild acidic catalyst. For instance, it is used in the synthesis of diphenylamine and in condensation reactions.

Protocol 3: Synthesis of p-Aminotetraphenylmethane

This procedure, adapted from Organic Syntheses, demonstrates the use of aniline hydrochloride as a reactant. [12]

  • Setup: In a 1-liter round-bottomed flask equipped with a reflux condenser, add triphenylcarbinol (100 g), dry aniline hydrochloride (105 g), and glacial acetic acid (250 ml).

  • Reflux: Heat the mixture to reflux for 3 hours. The components will dissolve to form a clear brown solution.

  • Precipitation: While still hot, pour the solution into a 4-liter beaker containing 2 liters of water, stirring continuously. The hydrochloride salt of the product will precipitate as a light-brown solid.

  • Isolation and Neutralization: Collect the solid by filtration. Transfer the solid back to a beaker and add a solution of sodium hydroxide (40 g in 2 L of water). Heat the mixture to boiling for 1 hour to convert the salt to the free base.

  • Final Purification: Cool the mixture to room temperature and filter the solid product. Wash with water and dry. The crude product can be recrystallized from toluene to yield pure p-aminotetraphenylmethane.

Safety & Handling

  • Anilinium Chloride: Handle with standard personal protective equipment (PPE), including gloves and safety glasses. It is harmful if swallowed or absorbed through the skin. [1]* Benzenediazonium Chloride: This intermediate poses a significant hazard. NEVER isolate diazonium salts in a dry state, as they are shock-sensitive and can detonate. [4]Always keep them in a cold aqueous solution and use them immediately after preparation. [13]Work should be conducted in a well-ventilated fume hood behind a safety shield.

References

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  • Benzene Diazonium Chloride: Structure, Preparation & Uses. Vedantu. [Link]

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  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). National Institutes of Health. [Link]

  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). ResearchGate. [Link]

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  • A Quick Guide On Benzenediazonium Ion Formation. Unacademy. [Link]

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  • Reactions for making widely used aniline compounds break norms of synthesis. (2025). ACS. [Link]

  • Industrial Applications of Aniline. Periodical by Knowde. [Link]

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Application and Protocol Guide: Anilinium Chloride as a pKa Standard in Educational Laboratories

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Foundational Role of pKa and the Utility of a Reliable Standard

In the realms of chemistry, biochemistry, and pharmaceutical sciences, the acid dissociation constant (pKa) is a cornerstone metric that governs a molecule's behavior in aqueous environments. It dictates the extent of ionization of a functional group at a given pH, which in turn influences critical properties such as solubility, lipophilicity, and biological activity. For aspiring scientists in an educational setting, a robust and intuitive understanding of pKa determination is paramount. This guide details the application of anilinium chloride as an exemplary standard for pKa determination, offering a blend of theoretical grounding and practical, field-tested protocols.

Anilinium chloride, the hydrochloride salt of aniline, presents an ideal case study for a weak acid. Its conjugate acid, the anilinium ion (C₆H₅NH₃⁺), possesses a pKa value that is readily determinable by common laboratory techniques such as potentiometric and spectrophotometric titrations.[1] The relatively low pKa of the anilinium ion, approximately 4.6, ensures that its dissociation can be accurately monitored over a convenient pH range.[1] Furthermore, its stability, commercial availability, and well-characterized properties make it a trustworthy standard for validating experimental setups and methodologies.

This document serves as a comprehensive resource for researchers, educators, and students, providing the necessary protocols and theoretical insights to confidently utilize anilinium chloride in the precise determination of pKa.

Anilinium Chloride: Characterization and Properties

Anilinium chloride (C₆H₅NH₃⁺Cl⁻) is a white crystalline solid formed from the reaction of aniline with hydrochloric acid.[2][3][4] In aqueous solution, it dissociates to yield the anilinium cation and the chloride anion. The anilinium ion subsequently acts as a weak acid, establishing an equilibrium with its conjugate base, aniline (C₆H₅NH₂), and a proton (H⁺).

The equilibrium can be represented as:

C₆H₅NH₃⁺(aq) ⇌ C₆H₅NH₂(aq) + H⁺(aq)

The pKa is the negative logarithm of the acid dissociation constant (Ka) for this equilibrium. A lower pKa value signifies a stronger acid.[1]

PropertyValueReference
Chemical Formula C₆H₅NH₃Cl[2]
Molar Mass 129.59 g/mol [2][5]
Appearance White solid[2]
pKa of Anilinium Ion ~4.6[1][6]
Solubility in Water 1070 g/L[2][7][8]
Melting Point 196-202 °C[7][9]
Boiling Point 245 °C[2][7][9]

Safety Considerations: Anilinium chloride is toxic if swallowed, in contact with skin, or if inhaled.[10][11][12][13] It can cause serious eye damage, skin irritation, and may cause an allergic skin reaction.[10][11][12][13] It is also suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure.[10][11][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times when handling this compound.[9][10][12][13] All work should be conducted in a well-ventilated fume hood.[12]

Experimental Protocols for pKa Determination

Two primary methods are employed in educational laboratories for the determination of pKa: potentiometric titration and spectrophotometric titration. Both are highly effective and provide valuable insights into the principles of acid-base chemistry.

Protocol 1: Potentiometric Titration

Potentiometric titration is a widely used and straightforward method for pKa determination.[14][15][16][17] It involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (anilinium chloride) while monitoring the pH. The pKa is determined from the resulting titration curve.

Materials and Equipment:
  • Anilinium chloride (analytical grade)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beakers (150 mL)

  • Volumetric flasks

Step-by-Step Methodology:
  • Preparation of Anilinium Chloride Solution: Accurately weigh approximately 0.13 g of anilinium chloride (to achieve a concentration of roughly 0.01 M in 100 mL) and dissolve it in approximately 50 mL of deionized water in a 150 mL beaker.

  • Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) according to the manufacturer's instructions.[18]

  • Titration Setup: Place the beaker containing the anilinium chloride solution on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Initial pH Measurement: Record the initial pH of the anilinium chloride solution.

  • Titration: Fill the buret with the standardized 0.1 M NaOH solution. Add the NaOH solution in small increments (e.g., 0.5 mL) to the anilinium chloride solution. After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Equivalence Point: As the titration proceeds, the pH will change more rapidly near the equivalence point. Reduce the increment volume (e.g., to 0.1 mL or dropwise) in this region to obtain a more detailed curve.

  • Completion: Continue the titration until the pH begins to level off, well past the equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be found by calculating the first derivative (ΔpH/ΔV) and identifying the volume at which it is maximal.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added that is half of the volume required to reach the equivalence point).

Workflow Diagram: Potentiometric Titration

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 0.01 M Anilinium Chloride Solution D Add Anilinium Chloride Solution to Beaker A->D B Prepare & Standardize 0.1 M NaOH Solution E Titrate with NaOH, Recording pH vs. Volume B->E C Calibrate pH Meter C->E D->E F Plot pH vs. Volume of NaOH E->F G Determine Equivalence Point F->G H Determine Half-Equivalence Point G->H I pKa = pH at Half-Equivalence Point H->I

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Spectrophotometric Titration

Spectrophotometric titration is a powerful alternative, particularly for compounds that possess a chromophore near the site of ionization.[15][19][20] The principle relies on the fact that the acidic (anilinium ion) and basic (aniline) forms of the molecule have different UV-Vis absorption spectra.[21] By monitoring the absorbance at a specific wavelength as a function of pH, the pKa can be determined.

Materials and Equipment:
  • Anilinium chloride (analytical grade)

  • A series of buffer solutions with known pH values (e.g., ranging from pH 2 to 7)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

  • Volumetric flasks and pipettes

Step-by-Step Methodology:
  • Preparation of Stock Solution: Prepare a concentrated stock solution of anilinium chloride in deionized water (e.g., 1 mg/mL).

  • Preparation of Sample Solutions: For each buffer solution, prepare a sample by diluting a small, precise volume of the anilinium chloride stock solution to a final volume in the buffer. The final concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5).

  • Wavelength Selection:

    • Record the full UV-Vis spectrum (e.g., from 200 to 400 nm) of the anilinium chloride solution in the most acidic buffer (e.g., pH 2) and the most basic buffer (e.g., pH 7).

    • Identify the wavelength of maximum absorbance (λmax) for both the acidic (C₆H₅NH₃⁺) and basic (C₆H₅NH₂) forms.

    • Choose a wavelength for analysis where the difference in absorbance between the two forms is maximal.[15]

  • Absorbance Measurements: Measure the absorbance of each buffered anilinium chloride solution at the selected analytical wavelength.

  • Data Analysis:

    • The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_B) / (A_A - A)] Where:

      • A is the absorbance of the sample at a given pH.

      • A_A is the absorbance of the fully protonated (acidic) form.

      • A_B is the absorbance of the fully deprotonated (basic) form.

    • Alternatively, plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point at the pKa.[15]

Workflow Diagram: Spectrophotometric Titration

Spectrophotometric_Titration_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Anilinium Chloride Stock Solution C Prepare Sample Solutions in Each Buffer A->C B Prepare a Series of Buffer Solutions (pH 2-7) B->C E Measure Absorbance of Each Sample at Selected λ C->E D Determine λmax for Acidic and Basic Forms D->E F Plot Absorbance vs. pH E->F G Determine Inflection Point of the Sigmoidal Curve F->G H pKa = pH at Inflection Point G->H

Caption: Workflow for pKa determination by spectrophotometric titration.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For instance, in potentiometric titration, the sharpness of the inflection point in the titration curve is a direct indicator of the precision of the measurement. A well-defined equivalence point suggests accurate preparation of solutions and proper functioning of the pH electrode.

For spectrophotometric determination, the presence of a clear isosbestic point in the overlay of spectra at different pH values provides strong evidence that only two species (the acidic and basic forms) are in equilibrium, validating the experimental model.

By performing multiple titrations and ensuring the reproducibility of the results, the reliability of the determined pKa value is significantly enhanced.[18] Comparing the experimentally determined pKa to the established literature value of approximately 4.6 for the anilinium ion serves as a final validation of the experimental technique and execution.[6]

Conclusion

Anilinium chloride is an outstanding standard for pKa determination in educational and research laboratories. Its well-defined acidic properties, coupled with its suitability for both potentiometric and spectrophotometric analysis, provide a versatile and reliable platform for teaching and validating fundamental concepts in acid-base chemistry. The detailed protocols and theoretical framework presented in this guide are intended to empower scientists and students to perform accurate and meaningful pKa determinations, fostering a deeper understanding of this critical physicochemical parameter.

References

  • Sigma-Aldrich. (2025, November 6).
  • FUJIFILM Wako Chemicals. (2025, August 22).
  • Merck Millipore. Anilinium chloride CAS 142-04-1 | 820099.
  • Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Acta Chimica Slovaca, 7(1), 25-30.
  • Flinn Scientific. (2014, March 21).
  • Wang, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4478.
  • CDH Fine Chemical.
  • Wenzel, T. (2023, August 29). Solution of a Weak Acid. Chemistry LibreTexts.
  • Chegg. (2019, March 13). Solved: Anilinium chloride (C6H5NH3Cl) is a weak acid with a | Chegg.com.
  • Wikipedia. Anilinium chloride.
  • ResearchGate. (2025, August 9).
  • British Pharmacopoeia. Aniline Hydrochloride Solution.
  • UCLA. Pka Value Of Aniline.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Creative Bioarray.
  • National Institutes of Health. (n.d.). Rapid Determination of Ionization Constants (pKa)
  • National Institutes of Health. (2013, August 8).
  • Organic Syntheses. p-AMINOTETRAPHENYLMETHANE.
  • ResearchGate. (2020, July 16).
  • Indian Journal of Pharmaceutical Education and Research. (n.d.).
  • Merck Millipore. Anilinium chloride for synthesis 142-04-1.
  • riomaisseguro.rio.rj.gov.br. Pka Value Of Aniline.
  • Sigma-Aldrich. Anilinium chloride for synthesis 142-04-1.
  • European Journal of Chemistry. (2011, March 31). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa.
  • NIST. Anilinium chloride - the NIST WebBook.
  • Fisher Scientific. Aniline hydrochloride, 99%.
  • ResearchGate. (2016, May 23).
  • upums. Potentiometry is the field of electro analytical chemistry in which.

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Troubleshooting & Optimization

Troubleshooting low yield in reactions using anilinium chloride.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Anilinium Chloride Reactions

A Senior Application Scientist's Guide to Troubleshooting Low Yields

Welcome to the technical support center for reactions involving anilinium chloride. As a seasoned application scientist, I understand that unexpected low yields can be a significant source of frustration in the lab, impacting timelines and resource allocation. This guide is structured to move beyond simple checklists and delve into the chemical principles and practical considerations that govern the success of your reactions. We will explore common pitfalls, from the quality of your starting material to the nuances of reaction work-up, providing you with the expert insights needed to diagnose and resolve these issues effectively.

Section 1: The First Checkpoint - Reagent Quality and Handling

The root cause of many failed reactions can be traced back to the starting material. Anilinium chloride is not always as straightforward as it appears, and its physical properties demand careful attention.

Q1: My commercial anilinium chloride is discolored (e.g., yellow, green, or brown). Is it still usable?

A: Discoloration is a significant red flag. Anilinium chloride should be a white to off-white crystalline solid.[1][2] Coloration typically indicates the presence of oxidation byproducts, which arise from the degradation of trace amounts of free aniline.[3][4] Aniline is notoriously susceptible to air and light-induced oxidation, leading to the formation of highly colored polymeric impurities.[3][5]

  • Causality: These impurities can interfere with your reaction in several ways:

    • Catalyst Poisoning: The impurities can chelate to or react with metal catalysts, deactivating them.

    • Side Reactions: They can initiate or participate in unwanted side reactions, consuming your reagents and complicating purification.

    • Incorrect Stoichiometry: The presence of impurities means the actual amount of anilinium chloride is lower than weighed, affecting molar ratios.

  • Recommendation: It is strongly advised not to use significantly discolored anilinium chloride without purification. For a reliable and reproducible outcome, starting with pure materials is paramount. A protocol for purification is provided in Section 4.

Q2: I didn't realize anilinium chloride was hygroscopic. How does absorbed water affect my reaction?

A: Anilinium chloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][6] The presence of water can be detrimental to a vast range of organic reactions.

  • Causality & Impact:

    • Hydrolysis of Reagents: Water can hydrolyze sensitive reagents, such as organometallics (e.g., Grignard reagents), acid chlorides, and anhydrides.

    • Quenching of Catalysts: Many catalysts, particularly Lewis acids and some transition metal complexes, are deactivated by water.

    • Altering Solvent Polarity: The presence of water can change the polarity of the reaction medium, affecting reaction rates and solubility.

    • Promoting Side Reactions: Water can act as a nucleophile or a base in certain contexts, leading to undesired byproducts.

  • Best Practice: Always dry anilinium chloride in a vacuum oven (e.g., at 110-120°C) before use, especially for moisture-sensitive reactions.[7] Store the dried salt in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite) and handle it quickly in the open air.

Section 2: Reaction Setup and Optimization

With a pure, dry reagent, the next step is to scrutinize the reaction conditions. The unique nature of anilinium chloride as a protonated amine is a critical factor here.

Q3: I'm trying to use anilinium chloride as a nucleophile, but the reaction isn't working. Why?

A: This is a common conceptual error. Anilinium chloride is the salt of aniline, meaning the nitrogen atom is protonated (C₆H₅NH₃⁺). In this state, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack. It is, in fact, an acid (pKa ≈ 4.6), not a nucleophile.[8]

  • The Chemical Principle: To act as a nucleophile, the free base, aniline (C₆H₅NH₂), must be liberated from its salt. This requires the addition of a base to deprotonate the anilinium ion.

    Anilinium Equilibrium Anilinium C₆H₅NH₃⁺Cl⁻ (Non-nucleophilic) Aniline C₆H₅NH₂ (Nucleophilic) Anilinium->Aniline Deprotonation Aniline->Anilinium Protonation Base + Base Acid + HCl

    Caption: Anilinium-Aniline Equilibrium.

  • Solution: You must add at least one equivalent of a suitable base to your reaction mixture to generate the nucleophilic free aniline in situ. The choice of base is critical and depends on your reaction's sensitivity.

    • For robust reactions: Inorganic bases like Na₂CO₃, K₂CO₃, or NaHCO₃ are often sufficient.

    • For sensitive substrates: Organic, non-nucleophilic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or 2,6-lutidine are preferred to avoid competing reactions.

Q4: What are the key parameters to optimize when my yield is low despite using a pure reagent and a base?

A: If the fundamentals are correct, systematic optimization is the next logical step.

ParameterCausality & RationaleTroubleshooting Steps
Stoichiometry An insufficient amount of base will result in incomplete deprotonation of the anilinium chloride, leaving you with less nucleophile than intended. An excess of a strong base can lead to side reactions with other functional groups.1. Ensure at least 1.05-1.1 equivalents of base are used. 2. If side reactions are observed, switch to a milder base (e.g., from NaOtBu to K₂CO₃).
Solvent The solvent affects the solubility of reagents, reaction rates, and the stability of intermediates. For reactions involving ionic species, polarity is crucial.1. If reagents are not fully dissolved, switch to a more polar aprotic solvent (e.g., from Toluene to DMF or DMSO). 2. For some reactions, like certain copper-catalyzed halogenations, ionic liquids can dramatically improve yield by enhancing solubility and mixing.[9]
Temperature Reaction rates are highly temperature-dependent. Insufficient heat may lead to a sluggish or stalled reaction. Excessive heat can cause decomposition of reagents or products and promote side reactions.[10]1. If conversion is low, incrementally increase the temperature (e.g., in 10-20 °C steps). 2. If tar or multiple byproducts are observed, lower the temperature. For highly exothermic reactions, initial cooling (e.g., 0 °C) during reagent addition is critical.[10]
Atmosphere Free aniline can be oxidized by atmospheric oxygen, especially at elevated temperatures or in the presence of certain metals.[3]1. Degas the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas). 2. Run the reaction under an inert atmosphere of nitrogen or argon.

Section 3: Work-up and Purification Issues

A successful reaction can be undermined by a poor work-up strategy, leading to a low isolated yield.

Q5: My reaction seems complete by TLC/LC-MS, but I lose most of my product during aqueous work-up. What's happening?

A: This issue frequently arises from the pH of the aqueous phase during extraction. If your product is basic (as many aniline derivatives are) and you perform a wash with an acidic solution (e.g., dilute HCl), your product will be protonated and partition into the aqueous layer, just like unreacted aniline.[11]

  • The Troubleshooting Workflow:

    Troubleshooting Workflow Start Low Isolated Yield CheckReaction Reaction Check (TLC/LC-MS) Start->CheckReaction Workup Review Work-up Procedure CheckReaction->Workup Reaction is Clean ReactionProblem Low Conversion/ Side Products CheckReaction->ReactionProblem Reaction is Messy AdjustpH Adjust Aqueous pH (Make Basic) Workup->AdjustpH Solvent Change Extraction Solvent Workup->Solvent Purification Optimize Purification Workup->Purification

    Caption: General Troubleshooting Workflow.

  • Solution:

    • Check pH: Before extracting your product, ensure the aqueous layer is basic (pH > 8-9) by adding a base like NaHCO₃, Na₂CO₃, or dilute NaOH. This ensures your aniline-derived product is in its free base form and will partition into the organic solvent.

    • Solvent Choice: Use an appropriate organic solvent for extraction. Ethyl acetate, dichloromethane (DCM), and diethyl ether are common choices. If your product is highly polar, you may need multiple extractions.

    • Emulsions: Emulsions can form during extraction, trapping product at the interface. To break them, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

Section 4: Essential Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. Here are validated procedures for handling anilinium chloride.

Protocol 1: Purification of Commercial Anilinium Chloride

This protocol is for purifying discolored or potentially wet anilinium chloride.

  • Dissolution: Dissolve the impure anilinium chloride (e.g., 20 g) in a minimal amount of warm deionized water (e.g., 40-50 mL).

  • Decolorization: Add a small amount of activated carbon (approx. 1-2% by weight) to the solution. Heat the mixture gently (50-60 °C) with stirring for 15-20 minutes.

  • Filtration: Perform a hot filtration through a pad of Celite on a Büchner funnel to remove the activated carbon and any insoluble impurities. The filtrate should be colorless or pale yellow.

  • Recrystallization: Allow the filtrate to cool slowly to room temperature, then cool it further in an ice bath (0-4 °C) for at least 1 hour to induce crystallization.

  • Isolation: Collect the white crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly in a vacuum oven at 100-110 °C overnight to remove all traces of water and solvent.[7]

  • Storage: Store the pure, dry anilinium chloride in a tightly sealed container inside a desiccator.

Protocol 2: In Situ Generation and Use of Aniline from Anilinium Chloride

This protocol outlines a typical setup for a reaction requiring free aniline.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the purified anilinium chloride (1.0 eq.) and the appropriate base (e.g., K₂CO₃, 1.5 eq.).

  • Solvent Addition: Add the anhydrous reaction solvent (e.g., DMF, 0.2-0.5 M).

  • Liberation of Aniline: Stir the suspension at room temperature for 30-60 minutes. During this time, the base will deprotonate the anilinium chloride to generate free aniline. The formation of inorganic salts (e.g., KCl) will be visible.

  • Reagent Addition: Add the other reagents (e.g., electrophile, catalyst) to the flask as per your specific reaction procedure.

  • Reaction: Proceed with heating or cooling as required by the reaction protocol, monitoring progress by TLC or LC-MS.

    Purification_Workflow Start Impure Anilinium Chloride Dissolve Dissolve in Warm Water Start->Dissolve Decolorize Add Activated Carbon, Heat Gently Dissolve->Decolorize Filter Hot Filter through Celite Decolorize->Filter Crystallize Cool to 0-4 °C Filter->Crystallize Isolate Filter and Wash with Cold EtOH Crystallize->Isolate Dry Dry in Vacuum Oven (110 °C) Isolate->Dry End Pure, Dry Anilinium Chloride Dry->End

    Caption: Anilinium Chloride Purification Workflow.

Section 5: References

  • Thermal decomposition paths in A2CuCl4 complexes: anilinium and its derivatives. Journal of Thermal Analysis and Calorimetry. (n.d.). 12

  • Thermal decomposition paths in A2CuCl4 complexes: anilinium and its derivatives - AKJournals. (n.d.). 13

  • Anilinium chloride - Wikipedia. (n.d.). 1

  • Troubleshooting low yield in aniline mustard synthesis - Benchchem. (n.d.). 10

  • optimization of reaction conditions for aniline synthesis - Benchchem. (n.d.). 3

  • SAFETY DATA SHEET - Sigma-Aldrich. (n.d.). 14

  • ICSC 1013 - ANILINE HYDROCHLORIDE - Inchem.org. (n.d.). 15

  • Anilium Chloride Extra Pure - Amaris Chemical Solutions. (n.d.). 2

  • Comparative Study of Anilinium based Ionic liquids. (n.d.). 16

  • Aniline hydrochloride | 142-04-1 - ChemicalBook. (n.d.). 17

  • troubleshooting low yields in ICl iodination reactions - Benchchem. (n.d.). 18

  • Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines - Benchchem. (n.d.). 19

  • Purification of Aniline Hydrochloride - Sciencemadness.org. (n.d.). 20

  • Aniline and Aniline Hydrochloride - NCBI. (n.d.). 8

  • ANILINE HYDROCHLORIDE. (n.d.). 5

  • p-AMINOTETRAPHENYLMETHANE - Organic Syntheses Procedure. (n.d.). 7

  • Common Name: ANILINE HYDROCHLORIDE - NJ.gov. (n.d.). 21

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC - NIH. (2012, May 16). 9

  • Anilinium chloride for synthesis 142-04-1 - Merck Millipore. (n.d.). 22

  • Mechanisms and pathways of aniline elimination from aquatic environments - PMC - NIH. (n.d.). 23

  • Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work) : r/Chempros - Reddit. (n.d.). 24

  • Validating the Purity of 4-(Furan-2-yl)aniline Hydrochloride: A Comparative Guide to Elemental Analysis - Benchchem. (n.d.). 25

  • Aniline chloride test to check the purity of honey. (2020, May 5). 26

  • Aniline hydrochloride - Haz-Map. (n.d.). 6

  • Aniline Hydrochloride Safety Data Sheet (SDS) - Flinn Scientific. (2014, March 21). 27

  • Reaction between anilinium chloride with ferric chloride - Chemistry Stack Exchange. (2022, January 1). 28

  • SAFETY DATA SHEET - Fisher Scientific. (2010, May 17). 29

  • Aniline Hydrochloride as a Reagent in Organic Synthesis and Laboratory Research. (n.d.). 30

  • Highly ortho -Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst | Request PDF - ResearchGate. (n.d.). 31

  • Technical Support Center: Overcoming Poor Selectivity in the Chlorination of Aniline Derivatives - Benchchem. (n.d.). 32

  • The optimization of aniline reaction conditions. Reproduced with... - ResearchGate. (n.d.). 33

  • How do I remove aniline from the reaction mixture? - ResearchGate. (n.d.). 11

  • Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase | ACS Sustainable Chemistry & Engineering - ACS Publications. (2023, June 2). 34

  • Anilinium chloride, 250 g (8200990250) | MilliporeSigma® (Sigma-Aldrich) - Alkali Scientific. (n.d.). 35

  • Anilinium Chloride - FUJIFILM Wako Chemicals. (n.d.). 36

  • Reactions of Aniline - Chemistry Steps. (n.d.). 37

References

Technical Support Center: Prevention of Oxidation and Discoloration in Aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for aniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this critical reagent. We address the common challenge of its degradation—specifically, oxidation and discoloration—providing not just solutions but the underlying chemical principles to empower your experimental success.

Part 1: Frequently Asked Questions - Understanding the Degradation

This section addresses the most common initial observations and questions regarding aniline hydrochloride stability.

Q1: My bottle of aniline hydrochloride, which was once white, has turned greenish-brown. What happened?

A1: This discoloration is a classic sign of chemical degradation. Aniline hydrochloride, like its free base form, is highly susceptible to oxidation when exposed to atmospheric oxygen and light.[1][2][3][4] The pure, white crystalline solid consists of protonated aniline ions (C₆H₅NH₃⁺) and chloride ions (Cl⁻). However, upon exposure, the aniline moiety oxidizes, leading to the formation of highly colored impurities.[5] This process is often accelerated by light, which provides the energy to initiate oxidative reactions (photo-oxidation).[1][6]

Q2: What are the specific chemical impurities causing the color?

A2: The discoloration is not due to a single compound but a mixture of oxidation products. The process begins with the oxidation of the aniline molecule, which can lead to the formation of radical cations. These reactive intermediates can then polymerize, forming complex, conjugated systems that absorb visible light, appearing as yellow, brown, or even black impurities.[7] Key culprits include various aniline oligomers and polymers (collectively known as polyaniline), as well as quinone-imines and potentially nitrobenzene derivatives under strong oxidizing conditions.[8][9]

Q3: Does this discoloration impact the quality of my experiments?

A3: Absolutely. Using discolored, oxidized aniline hydrochloride can severely compromise your results. The presence of impurities means the actual concentration of your starting material is lower than calculated, leading to incorrect stoichiometry. Furthermore, these oxidative byproducts can participate in unwanted side reactions, generate additional impurities, complicate the purification of your target molecule, and potentially poison sensitive catalysts. For reproducible and reliable results, starting with pure, colorless aniline hydrochloride is critical.

Part 2: Troubleshooting Guide - Proactive Prevention & Best Practices

Preventing degradation from the start is the most effective strategy. This guide provides actionable steps for proper storage and handling.

Q4: What are the definitive, field-proven storage conditions to maximize the shelf-life of aniline hydrochloride?

A4: The stability of aniline hydrochloride is critically dependent on its storage environment. The primary goal is to exclude the factors that promote oxidation: oxygen and light.[2][6] Its hygroscopic nature also means moisture must be avoided.[6][10]

Table 1: Recommended Storage Protocols for Aniline Hydrochloride

ParameterRecommended ConditionRationale & Expert Insight
Atmosphere Inert Gas (Argon or Nitrogen)Causality: Displacing oxygen is the single most effective preventative measure.[11] Argon is denser than air and provides an excellent protective blanket. A simple nitrogen flush before sealing is also highly effective.
Light Amber Glass or Opaque ContainerCausality: Photo-oxidation is a significant degradation pathway.[1][2] Storing in a dark bottle, or a clear bottle placed inside a light-blocking cabinet or wrapped in aluminum foil, prevents light from catalyzing the oxidation process.
Temperature Cool & Controlled (Room Temp or Below)Causality: While stable at room temperature if other conditions are met, heat can accelerate oxidation.[12] Avoid storing near heat sources like ovens or on window sills exposed to direct sunlight. Storage below 30°C is recommended.[1]
Container Tightly Sealed, Well-ClosedCausality: Prevents ingress of atmospheric oxygen and moisture.[10][12][13] Ensure the cap has a proper liner and is screwed on securely after each use.
Location Dry, Well-Ventilated AreaCausality: The compound is hygroscopic.[3][10][14] Storing in a dry environment prevents clumping and potential hydrolysis, which can affect reactivity.

Q5: My reaction is highly sensitive. How can I handle the reagent during weighing and transfer to prevent even momentary oxidation?

A5: For highly sensitive applications, standard benchtop handling may be insufficient.

  • Inert Atmosphere Handling: The gold standard is to handle the solid inside a glovebox or glove bag filled with nitrogen or argon. This completely eliminates atmospheric contact.

  • Rapid Weighing: If a glovebox is unavailable, minimize exposure time. Have all equipment ready. Open the container, quickly weigh the required amount onto weighing paper or into a tared vial, and immediately reseal the main container.

  • Solvent Purging: When preparing solutions, use solvents that have been deoxygenated by sparging with an inert gas (N₂ or Ar) for at least 15-30 minutes.[11] This removes dissolved oxygen, which can otherwise cause degradation in the solution phase.

Q6: I notice my solution of aniline hydrochloride darkens during my reaction. How can I stop this in-situ?

A6: Discoloration during a reaction indicates that the conditions themselves are promoting oxidation.

  • Maintain an Inert Atmosphere: The most crucial step is to run the reaction under a blanket of nitrogen or argon.[9][11] This involves using glassware with appropriate inlets for inert gas.

  • Control the pH: The rate of aniline oxidation can be pH-dependent. In some cases, oxidation increases in acidic conditions.[9] If your protocol allows, buffering the solution may help maintain a pH range where the aniline group is more stable.

  • Use a Sacrificial Antioxidant: In specific contexts, a small amount of a reducing agent or antioxidant that is more easily oxidized than aniline can be added to the reaction mixture to protect the ligand.[9] However, this must be carefully evaluated to ensure it does not interfere with your desired reaction.

  • Evaluate Your Reagents: Ensure other reagents, particularly metal salts (e.g., Cu(II), Fe(III)), are not acting as oxidants.[9] If possible, using a metal in a lower oxidation state may be beneficial.

Part 3: Remediation Protocols for Discolored Reagent

If you are faced with a bottle of discolored aniline hydrochloride, it should be purified before use. Direct use is not recommended.[15]

Q7: What is the most reliable method for purifying discolored aniline hydrochloride?

A7: The most robust method involves converting the hydrochloride salt to its free aniline base, purifying the base, and then converting it back to the pure hydrochloride salt. This process effectively removes the non-volatile, colored polymeric impurities.

Protocol 1: Purification via Acid-Base Extraction and Salt Reformation

This protocol leverages the different solubilities of the amine and its salt form to remove impurities.

Step-by-Step Methodology:

  • Dissolution & Filtration: Dissolve the impure aniline hydrochloride in a minimal amount of deionized water. The colored impurities may not fully dissolve. Filter the solution through a Buchner funnel to remove any insoluble particulate matter.

  • Liberation of Free Aniline: Transfer the filtrate to a separatory funnel. Slowly add a concentrated solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) with swirling until the solution is strongly basic (confirm with pH paper, pH > 10).[15][16] You will observe the formation of an oily layer of free aniline.

  • Extraction: Extract the free aniline from the aqueous layer using an organic solvent like diethyl ether or dichloromethane. Perform at least three extractions to ensure complete recovery.[8] Combine the organic layers. The colored impurities will remain in the aqueous phase.

  • Drying: Dry the combined organic extracts over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification of Free Aniline (Optional but Recommended): Filter off the drying agent. For the highest purity, the solvent can be removed via rotary evaporation and the resulting aniline distilled, preferably under reduced pressure.[16][17] Distillation is highly effective at separating the aniline from any residual non-volatile impurities.

  • Reformation of the Hydrochloride Salt: Dissolve the purified aniline free base in a suitable organic solvent (e.g., diethyl ether or isopropanol). Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in ether) dropwise with stirring.[8]

  • Isolation: The pure, white aniline hydrochloride will precipitate out of the solution. Collect the crystals by vacuum filtration, wash them with a small amount of cold diethyl ether to remove any excess acid, and dry them thoroughly under vacuum. Store the purified product according to the best practices outlined in Table 1.

Protocol 2: Recrystallization

For less severe discoloration, recrystallization can be an effective, simpler alternative.

Step-by-Step Methodology:

  • Solvent Selection: The key is to find a solvent or solvent system in which aniline hydrochloride is soluble when hot but poorly soluble when cold. A mixture of ethanol and diethyl ether or isopropanol can be effective.

  • Dissolution: In a flask, add the impure solid and the minimum amount of the hot primary solvent (e.g., ethanol) required to just dissolve it.

  • Decolorization (Optional): If the hot solution is still colored, you can add a small amount of activated charcoal, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, you can add a small amount of the anti-solvent (e.g., diethyl ether) until the solution becomes cloudy.

  • Isolation: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 4: Visual Guides & Workflows

Diagram 1: Simplified Aniline Oxidation Pathway

This diagram illustrates the general mechanism leading to the discoloration of aniline.

Oxidation_Pathway Aniline Aniline Hydrochloride (Colorless Solid) Exposure Exposure to O₂ and Light Aniline->Exposure Radical Anilinium Radical Cation (Reactive Intermediate) Exposure->Radical Polymerization Polymerization & Further Oxidation Radical->Polymerization Products Colored Byproducts (Polyaniline, Quinones) Polymerization->Products

Caption: The pathway from pure aniline hydrochloride to colored byproducts.

Diagram 2: Workflow for Purification of Aniline Hydrochloride

This diagram outlines the key steps in the acid-base extraction and salt reformation protocol.

Purification_Workflow cluster_start Impure State cluster_process Purification Process cluster_end Pure State start Impure Aniline HCl Greenish-brown solid step1 Step 1: Dissolve & Filter Aqueous Solution start->step1 step2 Step 2: Basify (add NaOH) Liberate Free Aniline step1->step2 step3 Step 3: Extract with Ether Aniline in Organic Phase step2->step3 step4 Step 4: Dry & Distill Pure Aniline (liquid) step3->step4 step5 Step 5: Add HCl Solution Precipitate Salt step4->step5 end Pure Aniline HCl White crystals step5->end

Caption: A step-by-step workflow for the chemical purification of aniline hydrochloride.

References

Optimizing reaction conditions for anilinium chloride catalyzed condensations.

Author: BenchChem Technical Support Team. Date: January 2026

Anilinium chloride, the salt of aniline and hydrochloric acid, serves as a mild, efficient, and cost-effective Brønsted acid catalyst for a variety of organic transformations.[1] Its utility is particularly pronounced in condensation reactions, where it facilitates the formation of carbon-carbon and carbon-heteroatom bonds. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions, troubleshooting common issues, and understanding the underlying principles of anilinium chloride catalysis.

As a Senior Application Scientist, this guide is structured to move beyond simple procedural lists, offering causal explanations for experimental choices and providing a framework for logical problem-solving in the laboratory.

Section 1: Fundamentals of Anilinium Chloride Catalysis

Q1: What is anilinium chloride and how does it function as a catalyst in condensation reactions?

Anilinium chloride (C₆H₅NH₃⁺Cl⁻) is an acidic salt that acts as a proton donor (Brønsted acid) in organic reactions. Its catalytic activity stems from the anilinium cation, which is the conjugate acid of aniline.

Mechanism of Action: In a typical condensation reaction, such as a Knoevenagel condensation, the anilinium ion activates the carbonyl group of an aldehyde or ketone by protonation.[2][3] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a carbanion, such as an enolate generated from an active methylene compound. The catalyst is regenerated in the final dehydration step, completing the catalytic cycle.

The overall mechanism can be visualized as follows:

Anilinium Chloride Catalysis Mechanism cluster_activation Carbonyl Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_dehydration Dehydration & Catalyst Regeneration Carbonyl R-CHO Activated_Carbonyl R-CH=O⁺H Anilinium PhNH₃⁺ Anilinium->Carbonyl Protonation Aniline PhNH₂ Intermediate Adduct Activated_Carbonyl->Intermediate Attack Activated_Carbonyl->Intermediate Aniline->Anilinium Reprotonation Nucleophile ⁻CH(Z)₂ Product R-CH=C(Z)₂ Intermediate->Product -H₂O Intermediate->Product H2O H₂O

Caption: Catalytic cycle of anilinium chloride in a condensation reaction.

Section 2: Troubleshooting Guide - Low Yield & Reaction Failure

Q2: My reaction is showing low to no conversion. What are the primary causes?

Low conversion is a common issue that can typically be traced back to a few key factors. Systematically evaluating each possibility is the most efficient way to diagnose the problem.

Primary Causes & Solutions:

  • Insufficient Catalyst Activity:

    • Cause: The acidity of anilinium chloride may be insufficient for activating particularly unreactive carbonyl substrates or deprotonating weak active methylene compounds.

    • Solution: Increase catalyst loading (from a typical 10 mol% up to 20-30 mol%). If this fails, consider a stronger Brønsted acid catalyst or co-catalyst.

  • Substrate Reactivity:

    • Cause: Steric hindrance around the carbonyl group or the active methylene compound can prevent the reaction partners from approaching each other. Electron-donating groups on the aldehyde/ketone can also decrease its electrophilicity, slowing the reaction.[4][5]

    • Solution: Increase the reaction temperature to overcome the activation energy barrier. For sterically hindered substrates, longer reaction times are often necessary.

  • Reaction Temperature:

    • Cause: Many condensations require thermal energy to proceed at a reasonable rate, especially for the final dehydration step.[6][7]

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. Refluxing in a solvent like toluene or ethanol is a common strategy.

  • Solvent Choice:

    • Cause: The solvent plays a crucial role in substrate solubility and stabilizing charged intermediates. A poor solvent can lead to a heterogeneous mixture or slow down key mechanistic steps.[8][9][10]

    • Solution: Switch to a solvent that fully dissolves all reactants. Polar aprotic solvents like DMF or acetonitrile can be effective, while toluene with a Dean-Stark trap is excellent for driving the reaction by removing water.

The following workflow provides a logical approach to troubleshooting low conversion:

Troubleshooting_Workflow start Start: Low Conversion check_reagents 1. Confirm Reagent Purity & Stoichiometry start->check_reagents check_catalyst 2. Increase Catalyst Loading (e.g., 10% -> 20%) check_reagents->check_catalyst Reagents OK increase_temp 3. Increase Temperature (e.g., RT -> Reflux) check_catalyst->increase_temp No Improvement success Success: Improved Conversion check_catalyst->success Improved change_solvent 4. Change Solvent System increase_temp->change_solvent No Improvement increase_temp->success Improved change_solvent->success Improved failure Re-evaluate Substrate/Catalyst System change_solvent->failure No Improvement

Caption: A systematic workflow for troubleshooting low-yield reactions.

Q3: How do the electronic and steric properties of my substrates affect the reaction outcome?

The electronic and steric profiles of your aldehyde/ketone and active methylene compound are critical determinants of reactivity.

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the aromatic ring of an aldehyde will increase its electrophilicity and accelerate the initial nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) decrease reactivity.[4][5] For the active methylene component, stronger electron-withdrawing groups (Z in Z-CH₂-Z) increase the acidity of the methylene protons, facilitating enolate formation and increasing the reaction rate.

  • Steric Effects: Steric bulk near the reaction centers can significantly hinder the reaction. Ortho-substituents on an aromatic aldehyde, for instance, can impede the approach of the nucleophile. Similarly, bulky groups on the active methylene compound can slow the reaction. While steric effects can sometimes be overcome with higher temperatures, in some cases they can completely passivate the reaction.[4]

Section 3: Optimizing Reaction Parameters

Q4: What is the optimal catalyst loading for my reaction, and how do I determine it?

For most anilinium chloride catalyzed condensations, a catalyst loading of 5-15 mol% is a good starting point. The optimal loading balances reaction rate with cost and ease of removal.

Determining Optimal Loading: Run a series of small-scale parallel reactions varying the catalyst loading (e.g., 2%, 5%, 10%, 15%, 20%) while keeping all other parameters (temperature, concentration, solvent) constant. Monitor the reaction progress by TLC or GC/LC. The optimal loading is the lowest amount that provides the maximum yield in a reasonable timeframe.

Q5: How does temperature influence the reaction rate and selectivity?

Temperature is a critical parameter. Increasing the temperature generally increases the reaction rate. However, it can also lead to undesirable side reactions, such as self-condensation of the carbonyl partner or substrate decomposition.[6][7] For many condensations, operating at the reflux temperature of the solvent (e.g., ethanol at ~78°C, toluene at ~111°C) provides a good balance. If side reactions are observed at higher temperatures, the reaction should be attempted at a lower temperature for a longer duration.

Q6: Which solvent system is best suited for anilinium chloride catalyzed condensations?

The ideal solvent should dissolve all reactants and the catalyst, and its polarity can influence the reaction pathway.[8][9] The removal of water, a byproduct of condensation, can also be a key consideration.

Solvent SystemTypeTypical TemperatureAdvantages & Considerations
Ethanol/Methanol Polar ProticRoom Temp to RefluxGood general-purpose solvents, dissolve the catalyst well. May require longer reaction times.
Toluene Non-polarReflux (~111°C)Excellent for driving the reaction to completion by removing water via a Dean-Stark apparatus.
Acetonitrile (ACN) Polar AproticRoom Temp to RefluxGood solvating power for a wide range of substrates.
Dichloromethane (DCM) Non-polarRoom Temp to RefluxUseful for reactions at lower temperatures. Can be less effective at driving dehydration.
Solvent-free N/A80-120°CEnvironmentally friendly ("green") option. Requires thermally stable substrates.

Section 4: Managing Side Reactions & Impurities

Q7: I'm observing significant self-condensation of my aldehyde/ketone. How can I suppress this?

Self-condensation (an aldol reaction) occurs when a carbonyl compound with α-hydrogens reacts with itself.[11] Anilinium chloride is a mild acid and is less likely to promote this than a strong base. However, if observed, it suggests the reaction conditions may be too harsh or that basic impurities are present.

Mitigation Strategies:

  • Lower the Temperature: Self-condensation often has a higher activation energy than the desired reaction.

  • Control Stoichiometry: Add the carbonyl compound slowly to a solution of the active methylene compound and the catalyst. This keeps the instantaneous concentration of the carbonyl low, favoring the cross-condensation.

  • Purify Reagents: Ensure your carbonyl compound and solvent are free from basic impurities.

Q8: Can the aniline from the catalyst equilibrium interfere with my reaction?

Yes, in some cases. Anilinium chloride exists in equilibrium with aniline and HCl. The free aniline is a nucleophile and can potentially react with highly electrophilic substrates, such as by forming imines with aldehydes. While this is often a reversible step that precedes the main condensation, it can lead to byproducts in specific cases. If aniline-related byproducts are suspected, using a non-amine-based mild acid catalyst (e.g., boric acid) could be a viable alternative.[12]

Section 5: Catalyst Handling & Workup Procedures

Q9: Is anilinium chloride sensitive to air or moisture? How should it be handled?

Anilinium chloride is a stable, non-hygroscopic solid. It can be weighed and handled in the open air without special precautions. It should be stored in a well-sealed container at room temperature.

Q10: What is the most effective way to remove the catalyst during workup?

Anilinium chloride is highly soluble in water. The most common and effective removal method is a simple aqueous workup.

Standard Workup Procedure:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM) that is immiscible with water.

  • Wash the organic layer with water or a saturated sodium bicarbonate solution. The bicarbonate wash ensures any residual acidity is neutralized.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Section 6: Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation of an Aromatic Aldehyde with Malononitrile

This protocol provides a robust starting point for the synthesis of a 2-benzylidenemalononitrile derivative.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Malononitrile (1.0-1.1 eq)

  • Anilinium chloride (0.10 eq)

  • Toluene or Ethanol (to achieve a 0.5 M concentration of the aldehyde)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser (a Dean-Stark trap is recommended if using toluene)

Procedure:

  • To the round-bottom flask, add the aromatic aldehyde (1.0 eq), malononitrile (1.1 eq), anilinium chloride (0.10 eq), and the chosen solvent.

  • Stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • Heat the mixture to reflux (or the desired temperature) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-8 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with 2-3 volumes of ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water (2x) and saturated sodium chloride (brine) (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography as needed.

References

  • Kasséhin, U. C., et al. (2013). Electronic and steric effects in the control of the Anilinium chloride catalyzed condensation reaction between Aldones and 4-Phenylthiosemicarbazide. African Journal of Pure and Applied Chemistry, 7(9), 325-329.
  • Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762–7810.
  • Sá, M. M. (2018).
  • Comas-Vives, A., et al. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6, 3302-3316.
  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (2024). ChemRxiv.
  • Kasséhin, U. C., et al. (2013). Electronic and steric effects in the control of the Anilinium chloride catalyzed condensation reaction between Aldones and 4-Phenylthiosemicarbazide.
  • Utilization of cyanuric chloride in the synthesis of some novel chalcones and their deriv
  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. (n.d.).
  • Dömling, A. (2013). Chemistry & Biology Of Multicomponent Reactions. PMC - PubMed Central - NIH.
  • Catalyst-free synthesis of pyrazole-aniline linked coumarin derivatives and their antimicrobial evaluation. (n.d.).
  • Intermolecular Synthesis of Coumarins from Acid Chlorides and Unactivated Alkynes through Palladium Catalysis. (2015). PMC - PubMed Central - NIH.
  • Photoinduced Carbonylative Multicomponent Reaction of Anilines and Arylaldehydes. (n.d.). PDF.
  • Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. (n.d.).
  • The Condensation of Butyraldehyde and Aniline. (1923). Journal of the American Chemical Society.
  • Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organoc
  • Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. (2022). Royal Society of Chemistry.
  • What is the product formed when aniline reacts with CH3Cl in the presence of AlCl3?
  • Knoevenagel condens
  • Knoevenagel Condens
  • Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. (2021). PMC - PubMed Central - NIH.
  • Anilinium chloride. (n.d.). Wikipedia.
  • Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. (2021).
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). Infoscience.
  • Copper-Catalyzed Synthesis of Coumarins. (n.d.). Encyclopedia.pub.
  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M
  • Review of Methods and Various Catalysts Used for Chalcone Synthesis. (n.d.). Bentham Science.
  • Amines. (n.d.).
  • CHEMISTRY (862). (n.d.).
  • Multicomponent syntheses of functional chromophores. (2016). Chemical Society Reviews (RSC Publishing).
  • Copper-Catalyzed Synthesis of Coumarins. A Mini-Review. (2022).
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC - PubMed Central - NIH.
  • Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines. (2024). NIH.
  • Amine organocatalysts for highly ortho-Selective chlorination of anilines with sulfuryl chloride. (n.d.).
  • Comparing the efficacy of different catalysts for aniline ortho-alkyl
  • Degradation mechanism of aniline by ozonation catalysis. (n.d.).
  • Reactivity of Phenol and Aniline towards Quinolinium Chloro Chromate: A Comparative Oxidation Kinetic Study. (n.d.).
  • sample paper (2024 -25). (n.d.). CBSE Academic.
  • Organic Chemistry – Specific Name Reactions. (n.d.).
  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022). YouTube.
  • Electrochemical polymerization of anilinium hydrochloride. (n.d.).
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
  • Highly ortho -Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. (n.d.).
  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
  • Reactivity of phenol and aniline towards quinolinium chloro chromate: a comparative oxid
  • Mixed (crossed)
  • The Knoevenagel condensation using quinine as an organocatalyst under solvent-free conditions. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Stability, Deactivation, and Regeneration of Chloroaluminate Ionic Liquid as Catalyst for Industrial C4 Alkyl
  • Deactivation of cationic Cu(I) and Au(I) catalysts for A(3) coupling by CH(2)C(l2). (2014). PubMed.

Sources

Common side reactions with aniline hydrochloride and how to avoid them.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered when working with aniline hydrochloride.

I. Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemistry to provide robust solutions.

Issue 1: Reaction Mixture or Product is Darkly Colored (Brown, Red, or Black)

Question: My reaction involving aniline hydrochloride has turned dark brown, and my isolated product is discolored. What is causing this, and how can I obtain a pure, colorless product?

Answer:

Discoloration is the most frequently encountered issue and typically points to oxidation and subsequent polymerization of aniline.[1] Aniline is highly susceptible to air oxidation, a process that is often accelerated by light and heat.[2][3] The initial oxidation products can undergo further reactions to form highly colored polymeric impurities, sometimes referred to as aniline black.[1]

Causality and Mechanism:

The lone pair of electrons on the nitrogen atom in aniline makes the aromatic ring highly activated and prone to oxidation. The process begins with the formation of radical cations, which can then couple to form dimers and oligomers. These oligomers have extended conjugation, causing them to absorb visible light and appear colored.

Solutions:

  • Use High-Purity Starting Materials: Ensure your aniline hydrochloride is of high purity and has been stored correctly. Older or improperly stored reagents are more likely to contain colored impurities.[4] Aniline hydrochloride should be a white to greenish crystalline powder.[3][5] If it is significantly discolored, purification before use is recommended.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon.[4] This is crucial for preventing air oxidation, especially in reactions requiring elevated temperatures.

  • Purification of the Final Product:

    • Recrystallization with Activated Carbon: If your crude product is colored, recrystallization from a suitable solvent (e.g., ethanol/water) with the addition of a small amount of activated carbon can be effective.[6] The activated carbon will adsorb the colored polymeric impurities.

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent and perform a liquid-liquid extraction with a dilute acid (e.g., 1M HCl). The aniline derivative will be protonated and move to the aqueous phase, leaving non-basic, colored impurities in the organic layer.[4] The free amine can then be regenerated by basifying the aqueous layer and extracting it back into an organic solvent.

  • Formation of a Stable Salt: In some cases, isolating the product as a hydrochloride salt can improve its stability and color.[1]

Issue 2: Formation of Insoluble Tarry Byproducts

Question: My reaction has produced a significant amount of insoluble, tarry material. What is this substance, and how can I prevent its formation?

Answer:

Tarry byproducts are often the result of extensive polymerization or degradation of aniline, especially under harsh reaction conditions such as high temperatures or the presence of strong oxidizing agents or acids.[7]

Causality and Mechanism:

  • Polymerization: As mentioned, aniline can polymerize. If this process is uncontrolled, it can lead to the formation of high molecular weight, insoluble polymers.[8][9]

  • Degradation: In the presence of strong acids and high temperatures, aniline and its derivatives can degrade. For instance, the furan ring in a compound like 4-(furan-2-yl)aniline is sensitive to strong acids and can undergo ring-opening reactions.[10]

Solutions:

  • Optimize Reaction Conditions:

    • Temperature Control: Avoid excessive heating. Run reactions at the lowest effective temperature.

    • Acid Concentration: Use the minimum necessary concentration of acid. High concentrations of strong acids can promote side reactions.[7][11]

  • Purification of Aniline/Aniline Hydrochloride Prior to Reaction: If the starting material is old or discolored, it may contain impurities that act as initiators for polymerization. Purification by recrystallization or distillation of the free base can be beneficial.[12][13]

  • Filtration: If a tarry substance has formed, it can sometimes be removed by filtering the reaction mixture.[14]

Issue 3: Low Yield and Incomplete Conversion

Question: My reaction is not going to completion, or the yield of my desired product is very low. What are the likely causes?

Answer:

Low yields can stem from several factors, including poor reagent quality, suboptimal reaction conditions, or competing side reactions.

Causality and Mechanism:

  • Reagent Purity: Impurities in the aniline hydrochloride can interfere with the reaction.

  • Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice are critical for achieving high conversion.[1][15]

  • Side Reactions: The formation of byproducts, such as polymers or oxidation products, consumes the starting material and reduces the yield of the desired product.

Solutions:

  • Verify Reagent Quality: Use fresh, high-purity aniline hydrochloride.

  • Optimize Reaction Parameters:

    • Temperature and Time: Systematically vary the reaction temperature and time to find the optimal conditions. Monitor the reaction progress using techniques like TLC or LC-MS.[1]

    • Solvent: The choice of solvent can significantly impact reaction rates and selectivity.

  • Control Stoichiometry: Ensure the correct molar ratios of reactants are used.

  • Protecting Groups: In multi-step syntheses, consider protecting the amino group (e.g., by acetylation to form acetanilide) to prevent it from participating in unwanted side reactions.[16]

II. Frequently Asked Questions (FAQs)

Q1: How should I properly store aniline hydrochloride?

Aniline hydrochloride is sensitive to light and air and is hygroscopic.[2][3][13] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from light and strong oxidizing agents.[5][17]

Q2: My aniline hydrochloride is a greenish color. Is it still usable?

A slight greenish tint can be acceptable for some applications, but it indicates the presence of some oxidation products.[18] For reactions sensitive to impurities, it is best to purify the aniline hydrochloride by recrystallization before use.

Q3: Can I use aniline hydrochloride directly in reactions that require the free amine?

No, aniline hydrochloride is the salt of aniline. To use it in reactions requiring the free amine (aniline), you must first neutralize it with a base (e.g., sodium hydroxide, sodium carbonate) to liberate the free aniline.[12]

Q4: What are the primary safety concerns when working with aniline hydrochloride?

Aniline hydrochloride is toxic if swallowed, inhaled, or in contact with skin.[19][20][21] It can cause skin and eye irritation, and may cause an allergic skin reaction.[2][19] It is also suspected of causing genetic defects and cancer.[19][20] Always handle aniline hydrochloride in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17][22]

Q5: How can I purify aniline hydrochloride?

Aniline hydrochloride can be purified by repeated crystallization.[12][13] Alternatively, the free aniline can be liberated by adding a base, purified by distillation (often under reduced pressure and in the presence of zinc dust to prevent oxidation), and then reconverted to the hydrochloride salt by treatment with hydrochloric acid.[12][13]

III. Experimental Protocols & Visualizations

Protocol 1: Purification of Discolored Aniline by Conversion to Hydrochloride and Recrystallization

This protocol is useful for purifying aged, discolored aniline.

Materials:

  • Discolored aniline

  • Concentrated hydrochloric acid

  • Activated carbon

  • Ethanol

  • Water

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a fume hood, slowly add concentrated hydrochloric acid to a stirred solution of the discolored aniline in water until the solution is acidic to litmus paper. Aniline hydrochloride will form and dissolve.[16]

  • Add a small amount of activated carbon to the solution and gently heat it for 10-15 minutes.

  • Hot filter the solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization of the aniline hydrochloride.

  • Collect the purified aniline hydrochloride crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals in a desiccator.

Diagram: Troubleshooting Workflow for Discolored Product

Troubleshooting_Discoloration start Discolored Product Observed check_purity Check Purity of Starting Materials start->check_purity inert_atm Reaction Under Inert Atmosphere? check_purity->inert_atm If pure... yes_inert Yes inert_atm->yes_inert no_inert No inert_atm->no_inert reassess Re-evaluate Reaction Conditions (Temp, Time) yes_inert->reassess implement_inert Implement N2 or Ar Atmosphere no_inert->implement_inert implement_inert->reassess purify_product Purify Crude Product activated_carbon Recrystallize with Activated Carbon purify_product->activated_carbon Option 1 acid_base Perform Acid-Base Extraction purify_product->acid_base Option 2 reassess->purify_product end_pure Pure Product activated_carbon->end_pure end_impure Product Still Impure activated_carbon->end_impure acid_base->end_pure acid_base->end_impure end_impure->reassess Re-optimize

Caption: A decision-making workflow for troubleshooting a discolored reaction product.

IV. References

  • LookChem. Purification of Aniline - Chempedia. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Aniline hydrochloride. Retrieved from [Link]

  • Loba Chemie. (2016, April 26). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Google Patents. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. Retrieved from

  • Reddit. (2014, May 26). Purify and dry aniline? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, March 13). Aniline purification without steam distillation. Retrieved from [Link]

  • NJ.gov. Common Name: ANILINE HYDROCHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Pentachemicals. (2024, May 7). Aniline hydrochloride. Retrieved from [Link]

  • ResearchGate. Optimization of the reaction conditions for aniline and hydroxylamine synthesis. Retrieved from [Link]

  • Haz-Map. Aniline hydrochloride - Hazardous Agents. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solid-state oxidation of aniline hydrochloride with various oxidants. Retrieved from [Link]

  • NIH. (2022, April 12). Polymerization of aniline hydrochloride in reverse of microemulsion by batch and semicontinuous process using ionic and nonionic surfactants. Retrieved from [Link]

  • Sciencemadness.org. (2023, July 4). Purification of Aniline Hydrochloride. Retrieved from [Link]

  • ResearchGate. Oxidation of aniline hydrochloride with ammonium peroxydisulfate yields.... Retrieved from [Link]

  • ResearchGate. Hydrochloric acid optimization. Conditions: 0.025 mM aniline, 1.5 mM.... Retrieved from [Link]

  • ResearchGate. The optimization of aniline reaction conditions. Retrieved from [Link]

  • NIH. Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. Retrieved from [Link]

  • Slideshare. Reaction of aniline with ammonium persulphate and concentrated hydrochloric acid: Experimental and DFT studies. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Polymerization of aniline under various concentrations of APS and HCl. Retrieved from [Link]

  • Open Access Journals. (2024, October 18). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Retrieved from [Link]

  • NIH. (2022, December 28). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Retrieved from [Link]

  • ACS Publications. Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Retrieved from [Link]

  • arXiv. Electrochemical polymerization of anilinium hydrochloride. Retrieved from [Link]

  • Quora. (2018, June 20). Why does aniline dissolve in HCL? Retrieved from [Link]

  • College of Science. Mechanistic investigation of the oxidative polymerization of aniline hydrochloride in different media. Retrieved from [Link]

  • YouTube. (2023, November 17). Making Aniline HCl. Retrieved from [Link]

  • Slideshare. Reactions and pharmaceutical applications of aniline. Retrieved from [Link]

  • ACS Publications. Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Retrieved from [Link]

  • Quora. (2017, July 23). Why is aniline soluble in hydrochloric acid? Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Anilinium Chloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An excellent choice of topic. The purification of amine salts is a foundational technique in synthetic chemistry, yet one that frequently presents challenges. This guide is structured to provide immediate, actionable solutions to common problems encountered during the recrystallization of anilinium chloride, grounded in the fundamental principles of crystallization.

As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application. The protocols and troubleshooting steps outlined below are based on established chemical principles and validated through extensive laboratory experience.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and successfully executing the purification of crude anilinium chloride via recrystallization.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization process in a direct question-and-answer format.

Question: My crude anilinium chloride is a greenish or brownish solid. After recrystallization, the crystals are still colored. What causes this, and how can I fix it?

Answer: The discoloration in crude anilinium chloride is typically due to the presence of oxidation products of aniline.[1][2] Aniline itself is susceptible to air and light, which can lead to the formation of highly colored polymeric impurities.[3] While recrystallization alone can remove many impurities, these colored species can sometimes co-crystallize with the product.

Causality & Solution:

  • Adsorption of Impurities: The colored impurities are often large, polar molecules that can be effectively removed by adsorption onto a high-surface-area material.

  • Recommended Action: During the recrystallization procedure, after the crude solid has been dissolved in the minimum amount of hot solvent, add a small amount (typically 1-2% by weight of your crude material) of activated carbon (charcoal) to the hot solution.[4][5] Swirl or stir the hot mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Immediately perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. The resulting filtrate should be colorless or significantly lighter. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly from its boiling point before adding the charcoal.

Question: My product "oiled out" during cooling instead of forming crystals. What does this mean and what should I do?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in the solvent. It is a common problem when the boiling point of the solvent is very high or when the cooling is too rapid.[6]

Causality & Solution:

  • Excessive Supersaturation: If the solution is cooled too quickly, the molecules do not have sufficient time to orient themselves into an ordered crystal lattice and instead crash out as a disordered, supercooled liquid.[7]

  • Recommended Actions:

    • Reheat the Solution: Reheat the mixture until the oil completely redissolves.

    • Add More Solvent: Add a small amount of additional hot solvent to the solution to decrease the saturation point.

    • Ensure Slow Cooling: Allow the flask to cool very slowly. Insulate the flask with a beaker or glass wool to slow the rate of heat loss. This allows the solution to remain just below the saturation point as it cools, promoting proper crystal growth. Do not place it directly in an ice bath from a high temperature.[7]

    • Induce Crystallization at a Higher Temperature: Try scratching the inside of the flask with a glass rod just below the solvent line as it cools. This can provide a surface for nucleation to begin at a higher temperature, preventing the solution from becoming overly supersaturated.[7][8]

Question: I have a very poor yield of purified crystals. What are the most likely reasons?

Answer: A low recovery is a frequent issue in recrystallization and can be attributed to several procedural errors.

Causality & Solution:

  • Using Too Much Solvent: The single most common cause of low yield is using an excessive amount of solvent to dissolve the crude product.[7] The goal is to create a saturated solution at high temperature. If too much solvent is used, the solution will not be saturated upon cooling, and a significant portion of the product will remain dissolved.

    • Action: Always add the hot solvent in small portions, ensuring the previous portion has had time to dissolve the solid before adding more. Use the absolute minimum amount of hot solvent required.[7]

  • Premature Crystallization: If the solution cools during the hot gravity filtration step, the product will crystallize in the filter paper or funnel stem, leading to significant loss.

    • Action: Keep the filtration apparatus (funnel and receiving flask) hot. This can be done by placing them on a steam bath or hot plate. Use a fluted filter paper to maximize the filtration speed.

  • Incomplete Transfer: Physical loss of material during transfers between flasks.

    • Action: Rinse glassware that contained the product with a small amount of the cold recrystallization solvent and add this rinse to the filtration apparatus to recover any remaining crystals.

Question: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What can I do?

Answer: The failure of crystals to form is due to the solution remaining supersaturated without a point of nucleation.

Causality & Solution:

  • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface on which to begin.[8][9] If the solution is very pure and the glassware is very smooth, spontaneous nucleation may not occur.

  • Recommended Actions:

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solution interface. The microscopic scratches create high-energy sites that can initiate crystal growth.[7][8]

    • Add a Seed Crystal: If you have a small crystal of pure anilinium chloride, add it to the cold solution. This provides a perfect template for further crystal growth.[8]

    • Reduce the Volume: If you suspect too much solvent was added, you can gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Be careful not to boil it to dryness. Cool the solution again and attempt to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing anilinium chloride? An ideal recrystallization solvent should dissolve the solute well at high temperatures but poorly at low temperatures.[9][10] Anilinium chloride is an ionic salt and is soluble in polar solvents.[11]

  • Water: Anilinium chloride is highly soluble in hot water and much less soluble in cold water, making it a good choice.[11][12]

  • Ethanol/Water Mixtures: Aqueous ethanol can also be effective. The solubility of anilinium chloride decreases as the concentration of ethanol in an aqueous solution increases (above 20% mass fraction).[13] This allows for fine-tuning the solubility characteristics.

  • Ethanol/Methanol: These alcohols can also be used, though water is often sufficient and safer.[3] A study has measured the solubility of anilinium chloride in methanol, ethanol, and propan-1-ol.[13]

Q2: What are the primary safety hazards associated with anilinium chloride? Anilinium chloride is a hazardous substance and must be handled with appropriate precautions.

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[14][15]

  • Health Effects: It can cause serious eye damage, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer. It also causes damage to organs through prolonged or repeated exposure.[14][15]

  • Handling: Always handle anilinium chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles.[15][16]

Q3: Why is slow cooling essential for obtaining a pure product? Slow cooling is critical for the principle of purification by crystallization. The formation of a crystal lattice is an equilibrium process where molecules in solution slowly deposit onto the growing crystal surface.

  • Selective Process: When cooling is slow, only the correct molecules (anilinium chloride) have the right geometry and energy to fit into the crystal lattice. Impurity molecules are excluded and remain in the solvent.[7]

  • Rapid Cooling: If cooling is too fast, impurities can become trapped within the rapidly forming crystal lattice, resulting in a less pure product.[7]

Q4: Is it necessary to perform a hot gravity filtration? Yes, if your crude material contains insoluble impurities. Crude anilinium chloride may contain "insoluble junk" or residual starting materials that will not dissolve in the hot solvent.[1] The hot gravity filtration step is designed to remove these insoluble materials before the solution is cooled, ensuring they are not present in the final crystalline product.[7]

Data Presentation

Table 1: Solubility of Anilinium Chloride in Water

Temperature (°C)Solubility (g / 100 mL)Source
20107[12]
100Highly Soluble[11]

Experimental Protocol: Purification of Anilinium Chloride

Safety First: This procedure must be conducted in a certified chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat at all times. Review the Safety Data Sheet (SDS) for anilinium chloride before starting.[14][15][16][17]

Materials:

  • Crude anilinium chloride

  • Deionized water (recrystallization solvent)

  • Activated carbon (optional, for colored samples)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Short-stem glass funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude anilinium chloride (e.g., 5.0 g) into a 125 mL Erlenmeyer flask.

    • In a separate flask, heat deionized water to boiling.

    • Add the minimum amount of hot water to the flask containing the anilinium chloride while heating and stirring. Add the water in small portions until all the solid has just dissolved. Avoid adding an excess of water.[7]

  • Decolorization (If Necessary):

    • If the solution is colored, remove it from the heat source and allow it to cool for a moment.

    • Add a small spatula tip of activated carbon (approx. 0.1 g) to the hot solution.

    • Gently heat the mixture back to near boiling for 2-3 minutes with swirling.

  • Hot Gravity Filtration:

    • Set up a short-stem funnel with fluted filter paper over a second, clean Erlenmeyer flask.

    • Pre-heat the entire filtration apparatus by pouring some boiling water through it. Discard this water. This prevents premature crystallization in the funnel.

    • Quickly pour the hot anilinium chloride solution through the fluted filter paper. The goal is to separate the hot solution from any insoluble impurities (and activated carbon, if used).

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[7]

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-20 minutes to maximize crystal recovery.

  • Collection and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold deionized water.

    • Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.

    • Wash the crystals with a small amount (a few mL) of ice-cold deionized water to remove any residual soluble impurities.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. The final product should be a white crystalline solid.[3][11]

Visualizations

Diagram 1: Recrystallization Workflow Caption: General workflow for the purification of anilinium chloride.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Treatment cluster_crystallization Crystallization & Isolation start Place Crude Solid in Flask dissolve Add Minimum Hot Solvent to Dissolve start->dissolve heat_solvent Heat Solvent in Separate Flask heat_solvent->dissolve decolorize Add Activated Carbon (If Solution is Colored) dissolve->decolorize Optional hot_filter Hot Gravity Filtration dissolve->hot_filter decolorize->hot_filter cool_slow Slow Cooling to Room Temperature hot_filter->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath vac_filter Vacuum Filtration (Collect Crystals) ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end_node Pure Anilinium Chloride dry->end_node

Diagram 2: Troubleshooting Decision Tree Caption: A decision tree for common recrystallization problems.

Troubleshooting_Tree start Problem Encountered During Recrystallization q1 No Crystals Form Upon Cooling? start->q1 q2 Product is an Oil, Not a Solid? start->q2 q3 Final Product is Colored? start->q3 q4 Yield is Very Low? start->q4 ans1 1. Scratch flask interior 2. Add a seed crystal 3. Boil off excess solvent q1->ans1 Yes ans2 1. Reheat to dissolve oil 2. Add more hot solvent 3. Cool VERY slowly q2->ans2 Yes ans3 Redo recrystallization: Add activated carbon to hot solution before filtering q3->ans3 Yes ans4 Check procedure: 1. Was minimum solvent used? 2. Was premature crystallization avoided? q4->ans4 Yes

References

  • Solubility of Things. (n.d.). Anilinium chloride. Retrieved from [Link][11]

  • Journal of Chemical & Engineering Data. (2011). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Retrieved from [Link][13]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link][7]

  • Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link][18]

  • Sciencemadness.org. (2023). Purification of Aniline Hydrochloride. Retrieved from [Link][1]

  • Canadian Science Publishing. (1967). Anilinium chloride as a model for the transition state for benzyl chloride solvolysis. Retrieved from [Link][19]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link][6]

  • Scribd. (n.d.). Recrystallization. Retrieved from [Link][5]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][9]

  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link][2]

  • YouTube. (2020). Recrystallization. Retrieved from [Link][8]

  • NCBI. (n.d.). Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. Retrieved from [Link][12]

Sources

Technical Support Center: Removal of Unreacted Aniline Using HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing hydrochloric acid (HCl) for the removal of unreacted aniline from reaction mixtures. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this acid-base extraction procedure.

Core Principle: The Chemistry of Aniline Extraction

The key to this separation lies in reacting aniline with an acid, such as hydrochloric acid (HCl). The lone pair of electrons on the nitrogen atom of aniline's amino group acts as a proton acceptor (a Lewis base).[7][8][9][10] When the reaction mixture is washed with an aqueous solution of HCl, the aniline is protonated, forming anilinium chloride (C₆H₅NH₃⁺Cl⁻).[8][9][11][12][13]

The overall reaction is as follows:

C₆H₅NH₂ (Organic phase) + HCl (Aqueous phase) → C₆H₅NH₃⁺Cl⁻ (Aqueous phase)

Troubleshooting Guide

This section addresses specific problems that may arise during the extraction process, providing explanations and actionable solutions.

Issue 1: Incomplete Removal of Aniline

Symptom: After performing the HCl wash, analysis of the organic layer (e.g., by TLC, GC-MS, or NMR) still shows a significant amount of unreacted aniline.

Potential Causes & Solutions:

  • Insufficient Acid: The amount of HCl used may not be sufficient to protonate all of the aniline. It is crucial to use a molar excess of HCl relative to the aniline. A common practice is to use a 1 M or 2 M aqueous HCl solution.[14]

  • Inadequate Mixing: The transfer of aniline from the organic phase to the aqueous phase is a mass transfer-dependent process. If the two phases are not mixed thoroughly, the reaction will be incomplete.

    • Solution: Ensure vigorous shaking of the separatory funnel for an adequate amount of time (e.g., 5-10 minutes) to maximize the interfacial area between the two layers.[14] Be sure to vent the funnel frequently to release any pressure buildup.[19]

  • Incorrect pH of the Aqueous Layer: The pH of the aqueous layer must be sufficiently acidic to ensure complete protonation of the aniline.

    • Solution: After shaking and allowing the layers to separate, test the pH of the aqueous layer using pH paper. It should be strongly acidic (pH 1-2). If not, add more HCl and repeat the extraction.

  • Performing a Single Extraction: A single extraction may not be sufficient to remove all of the aniline.

    • Solution: It is more effective to perform multiple extractions with smaller volumes of HCl solution than one extraction with a large volume.[20] For example, instead of one wash with 100 mL of 1 M HCl, perform two or three successive washes with 30-50 mL of 1 M HCl.

Issue 2: Formation of a Stable Emulsion

Symptom: A thick, cloudy, or milky layer forms between the organic and aqueous phases, making it difficult to separate them.[21]

Potential Causes & Solutions:

  • Vigorous Shaking: While thorough mixing is necessary, excessively vigorous shaking can lead to the formation of an emulsion.[21]

  • High Concentration of Reactants or Products: High concentrations of certain compounds can act as surfactants, stabilizing emulsions.

Strategies to Break an Emulsion:

  • Time: Allow the separatory funnel to stand undisturbed for a period (e.g., 30 minutes to an hour). Sometimes, the emulsion will break on its own.[22][23][24]

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[23]

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking it vigorously.

  • Filtration: In some cases, filtering the entire mixture through a pad of Celite or glass wool can break the emulsion.[23][25]

  • Centrifugation: If available, a centrifuge is a highly effective method for breaking emulsions.[22][24]

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can sometimes alter the properties of the mixture and break the emulsion.

Issue 3: Loss of Desired Product into the Aqueous Layer

Symptom: The yield of the desired product is significantly lower than expected, and analysis of the aqueous layer indicates the presence of the product.

Potential Causes & Solutions:

  • Basic Nature of the Product: If your desired product has basic functional groups, it can also be protonated by HCl and extracted into the aqueous layer.[14]

    • Solution: If your product is also basic, this method of purification may not be suitable.[14] Alternative purification methods such as column chromatography, recrystallization, or distillation should be considered.

  • Acid Sensitivity of the Product: The desired product may be unstable under acidic conditions and could be degrading.

    • Solution: Assess the acid stability of your product. If it is acid-sensitive, a different method for removing aniline should be employed.

Frequently Asked Questions (FAQs)

Q1: What concentration of HCl should I use?

A1: A 1 M to 2 M aqueous solution of HCl is typically sufficient for most applications.[14] Using a highly concentrated HCl solution is generally not necessary and can increase the risk of unwanted side reactions or product degradation.

Q2: How can I confirm that all the aniline has been removed?

A2: The most reliable way is to analyze the organic layer after the extraction using a suitable analytical technique. Thin-Layer Chromatography (TLC) is a quick and effective method. Spot the crude reaction mixture and the washed organic layer side-by-side on a TLC plate. The spot corresponding to aniline should be absent or significantly diminished in the washed sample. For more quantitative results, techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.

Q3: My product is slightly soluble in water. Will I lose it during the extraction?

A3: Yes, some product loss is possible if it has partial water solubility. To minimize this, you can perform a "back-extraction." After separating the aqueous layer containing the anilinium chloride, wash it with a fresh portion of the organic solvent. This will extract any dissolved organic product back into the organic layer. Combine all organic layers for further workup.

Q4: Can I use a different acid instead of HCl?

A4: Yes, other strong acids like sulfuric acid (H₂SO₄) can be used. However, HCl is generally preferred because anilinium chloride is highly soluble in water. With sulfuric acid, there is a possibility of forming anilinium sulfate, which may have different solubility properties. Weak acids like acetic acid are generally not strong enough to protonate aniline completely.[16]

Q5: What is the best way to handle the aqueous waste containing anilinium chloride?

A5: The aqueous layer should be neutralized before disposal. This can be done by slowly adding a base, such as sodium bicarbonate or sodium hydroxide, until the pH is neutral. This will regenerate aniline, which is toxic and should be disposed of according to your institution's hazardous waste guidelines.

Experimental Protocol: Standard Aniline Extraction

This protocol outlines a standard procedure for the removal of unreacted aniline from a reaction mixture in an organic solvent.

  • Initial Setup: Transfer the reaction mixture to a separatory funnel of an appropriate size. Ensure the stopcock is closed and the funnel is securely clamped.

  • First Wash: Add a volume of 1 M HCl solution approximately equal to the volume of the organic layer.

  • Mixing: Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and shake gently at first. Vent the funnel by opening the stopcock to release any pressure. Close the stopcock and shake more vigorously for 2-3 minutes, venting periodically.[19]

  • Separation: Place the funnel back on the ring stand and allow the layers to fully separate. The denser layer will be at the bottom. In most cases with common organic solvents like diethyl ether or ethyl acetate, the aqueous layer will be the bottom layer.[26]

  • Draining: Remove the stopper and drain the lower aqueous layer into a beaker.

  • Repeat: Repeat the washing procedure (steps 2-5) one or two more times with fresh portions of 1 M HCl.

  • Final Wash (Optional): To remove any residual acid, wash the organic layer with a saturated sodium bicarbonate solution, followed by a wash with brine.

  • Drying and Isolation: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to isolate the purified product.

Data Presentation

Table 1: Solubility of Aniline and Anilinium Chloride

CompoundFormulaWater SolubilityOrganic Solvent Solubility
AnilineC₆H₅NH₂Sparingly soluble (~3.6 g/100 mL)[4]Soluble in ether, ethanol, benzene[4][6]
Anilinium ChlorideC₆H₅NH₃⁺Cl⁻Highly soluble (107 g/100 mL at 20°C)[27]Insoluble[5]

Visualization

Aniline_Extraction_Workflow cluster_0 Initial State: Separatory Funnel cluster_1 Step 1: Add Aqueous HCl cluster_2 Step 2: Shake & Separate cluster_3 Step 3: Isolate Product organic_layer_initial Organic Layer (Product + Aniline) add_hcl Add 1M HCl (aq) organic_layer_initial->add_hcl organic_layer_final Organic Layer (Purified Product) add_hcl->organic_layer_final aqueous_layer Aqueous Layer (Anilinium Chloride) isolate_product Dry & Evaporate Organic Layer organic_layer_final->isolate_product

Caption: Workflow for Acid-Base Extraction of Aniline.

References

  • Brainly. (2023, October 31). What are the sources of error in the acid-base extraction in an organic chemistry lab? Available from: [Link]

  • Rio Mais Seguro. Pka Value Of Aniline. Available from: [Link]

  • Homework.Study.com. Rank the following amine derivatives from highest acidity (lowest pK_a value) to lowest acidity... Available from: [Link]

  • Portfolio-pplus.com. (2021, October 27). Product: Aniline Hydrochloride. Available from: [Link]

  • Homework.Study.com. Write an equation for the reaction of aniline with HCl. Available from: [Link]

  • YouTube. (2023, November 17). Making Aniline HCl. Available from: [Link]

  • Exp 6 - Extraction. Available from: [Link]

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  • MDPI. (2024, September 24). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Available from: [Link]

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  • Chemistry Stack Exchange. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline? Available from: [Link]

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  • Google Patents. US2007199A - Aniline hydrohalide preparation.
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Technical Support Center: Anhydrous Conditions for Anilinium Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling anilinium chloride. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile but moisture-sensitive reagent. Here, we provide in-depth, experience-based answers to common questions and troubleshooting scenarios to help you ensure the success of your anhydrous reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it so critical to keep anilinium chloride dry?

Anilinium chloride is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1][2][3][4] This seemingly simple issue can have significant consequences in many organic reactions for several reasons:

  • Competitive Reaction: Water can act as a competing nucleophile or base, leading to unwanted side products and reduced yields. For instance, in reactions involving strong bases (like organometallics or hydrides), water will be preferentially deprotonated, consuming your expensive reagent.

  • Catalyst Deactivation: Many transition metal catalysts used in cross-coupling reactions are sensitive to water. Moisture can lead to the decomposition of the active catalytic species, halting your reaction.

  • Altered Reagent Solubility: The presence of absorbed water can change the solubility profile of anilinium chloride in organic solvents, potentially affecting reaction kinetics and homogeneity.

  • Hydrolysis of Substrates: For reactions involving water-sensitive functional groups (e.g., acid chlorides, anhydrides), the moisture carried in by wet anilinium chloride can lead to the decomposition of your starting materials.

Essentially, maintaining anhydrous conditions is a cornerstone of reproducible and high-yielding synthesis when using this reagent.

Q2: How can I tell if my anilinium chloride has been compromised by moisture?

Visually, pristine anilinium chloride should be a white to off-white crystalline solid.[4][5] Key indicators of moisture contamination include:

  • Clumping: The powder will lose its free-flowing nature and begin to form clumps or appear "sticky."

  • "Wet" Appearance: In severe cases, the solid may look visibly damp or even begin to deliquesce into a syrupy liquid.

  • Discoloration: While anilinium chloride can darken upon exposure to air and light, this process can be accelerated by the presence of moisture.[2][3][4]

If you observe any of these signs, it is imperative to dry the material before use. A simple melt-point determination can also be indicative; significant depression or a broad melting range compared to the literature value (approx. 196-198°C) suggests the presence of impurities, including water.[1]

Q3: What is the most reliable way to dry anilinium chloride before use?

The most effective and commonly cited method for drying anilinium chloride is heating under vacuum.[6][7] This approach removes water without risking thermal decomposition.

Protocol 1: Vacuum Oven Drying of Anilinium Chloride
  • Preparation: Spread the anilinium chloride in a thin layer in a suitable glass container (e.g., a crystallization dish or a Büchner funnel with filter paper). This maximizes the surface area exposed to heat and vacuum.

  • Drying: Place the container in a vacuum oven and heat at 110–120°C under a high vacuum for several hours.[6][7] A period of 4-8 hours is typically sufficient, but this may be extended for larger quantities or heavily hydrated material.

  • Cooling: Crucially , allow the oven to cool to room temperature before venting. Vent the oven with a dry, inert gas such as nitrogen or argon. Venting with ambient air will immediately re-introduce moisture to your dry salt.

  • Storage: Immediately transfer the dried anilinium chloride to a desiccator containing an efficient drying agent (e.g., phosphorus pentoxide or anhydrous calcium sulfate) for storage.

Causality Note: Heating under vacuum lowers the boiling point of water, allowing for its efficient removal at temperatures well below the melting point of anilinium chloride, thus preventing thermal degradation.[8] Using an inert gas to break the vacuum is a critical step to prevent the hygroscopic material from immediately reabsorbing atmospheric moisture.[8]

Troubleshooting Guide

Problem: My reaction yield is low, and I suspect water contamination. How do I systematically troubleshoot this?

Low yields are a common problem when anhydrous conditions are not rigorously maintained. The following logical workflow can help you pinpoint the source of moisture.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Reagent 1. Verify Anilinium Chloride Dryness (Protocol 1) Start->Check_Reagent Start Troubleshooting Check_Solvent 2. Check Solvent Anhydrous Quality Check_Reagent->Check_Solvent Reagent is Dry Check_Setup 3. Review Reaction Setup Integrity Check_Solvent->Check_Setup Solvent is Dry Success Problem Resolved Check_Setup->Success Setup is Secure

Caption: A logical workflow for troubleshooting moisture-related reaction issues.

  • Verify Reagent Dryness: Was the anilinium chloride dried according to Protocol 1 immediately before use? Storing even "dry" material in a poorly sealed container can compromise it.

  • Check Solvent Quality: Anhydrous solvents are the next likely culprit. Commercially purchased "anhydrous" solvents can absorb moisture over time once the bottle is opened. It is best practice to use freshly opened bottles or to dry/distill solvents in-house.[9][10]

  • Review Reaction Setup: Ensure your entire apparatus is free of moisture. This involves flame-drying glassware under vacuum and assembling it hot, followed by cooling under a stream of dry inert gas (Nitrogen or Argon).[11]

Problem: My solvent is supposed to be anhydrous, but I'm not sure. How can I dry it effectively?

Drying solvents is a fundamental skill for moisture-sensitive reactions. The method depends on the solvent's properties.

Protocol 2: General Solvent Drying & Distillation
  • Pre-Drying (Optional but Recommended): For very wet solvents, stir over a moderate drying agent like anhydrous magnesium sulfate or calcium chloride for several hours, then filter.[12][13] This removes the bulk of the water and preserves the more reactive, powerful drying agents.

  • Definitive Drying & Distillation:

    • Set up a distillation apparatus that has been flame-dried under vacuum and cooled under inert gas.

    • Add the pre-dried solvent and a suitable drying agent (see table below). For many common solvents like THF or diethyl ether, sodium metal with benzophenone as an indicator is the gold standard.[14] The still will turn a deep blue or purple color when the solvent is dry.[14]

    • Reflux the solvent over the drying agent for at least one hour before distilling the required amount directly into the reaction flask under an inert atmosphere.

Safety Note: Always use extreme caution when working with reactive drying agents like sodium metal, calcium hydride, or lithium aluminum hydride. Ensure no incompatible functional groups are present in the solvent (e.g., do not use sodium with halogenated solvents).[12]

Reference Table: Common Solvents and Recommended Drying Agents
SolventRecommended Primary Drying Agent(s)Incompatible Agents / Notes
Tetrahydrofuran (THF)Sodium/Benzophenone, Activated Molecular Sieves (3Å or 4Å)Acidic agents. Peroxide formation is a risk; always test before distilling.
Dichloromethane (DCM)Calcium Hydride (CaH₂), Phosphorus Pentoxide (P₄O₁₀)Sodium metal (explosion risk). CaH₂ is effective and common.[9][14]
Acetonitrile (MeCN)Calcium Hydride (CaH₂), Molecular Sieves (4Å)Difficult to dry due to its high polarity.[9] Repeated drying may be needed.
TolueneSodium/Benzophenone, Calcium Hydride (CaH₂)Generally robust and easy to dry.
N,N-Dimethylformamide (DMF)Barium Oxide (BaO), Molecular Sieves (4Å)Decomposes in the presence of strong bases like NaOH or CaH₂.[14] Must be distilled under reduced pressure.

This table is a summary. Always consult authoritative sources for detailed procedures.[9][14][15]

Advanced Protocols & Visual Guides

Setting Up an Anhydrous Reaction Using a Schlenk Line

A Schlenk line is a standard piece of equipment that allows for the manipulation of air- and moisture-sensitive compounds under an inert atmosphere.

Schlenk_Setup cluster_0 Preparation Phase cluster_1 Reagent Addition Phase cluster_2 Solvent & Reaction Initiation A 1. Assemble Glassware (Flask, Condenser, etc.) B 2. Flame-Dry All Glassware Thoroughly Under Vacuum A->B C 3. Cool Apparatus to RT Under Positive Inert Gas Flow B->C D 4. Add Dried Anilinium Chloride Under Inert Gas Counter-flow C->D E 5. Add Other Solids (e.g., Catalyst) via Solid Addition Tube D->E F 6. Seal Flask and Purge (3x Vacuum/Inert Gas Cycles) E->F G 7. Transfer Anhydrous Solvent via Cannula or Syringe F->G H 8. Begin Stirring and/or Heating Under Positive Inert Gas Pressure G->H

Caption: Workflow for setting up a reaction under anhydrous, inert conditions.

This diagram outlines the critical sequence of events. Each step is designed to prevent the introduction of atmospheric air and moisture.[11][16][17] The "purge" cycles (Step 6), where the flask is repeatedly evacuated and refilled with inert gas, are essential for removing any residual air that entered during the addition of solids.[11][17]

References
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. Sciencemadness.org. [Link]

  • ChemBK. (2024). anilinium chloride. ChemBK.com. [Link]

  • Laboratory Methods. (2025). Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. Lab-Method.com. [Link]

  • Hive Stimulants. (n.d.). Drying agents and their compatibilities. The Hive. [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. chem.libretexts.org. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. orgchemboulder.com. [Link]

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  • International Programme on Chemical Safety. (n.d.). ICSC 1013 - ANILINE HYDROCHLORIDE. inchem.org. [Link]

  • J. C. Fettinger, University of California, Davis. (n.d.). The Schlenk Line Survival Guide. chem.ucdavis.edu. [Link]

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  • Shafa, T. Z., et al. (2023). An Illustrated Guide to Schlenk Line Techniques. ACS Publications. [Link]

  • Reddit. (2024). Throwback to the time I set up a Schlenk line on my back porch... reddit.com. [Link]

  • International Chemical Safety Cards. (1993). ANILINE HYDROCHLORIDE. ilo.org. [Link]

  • Reddit. (2014). Purify and dry aniline? reddit.com. [Link]

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  • Chiu, H.-C., & Morin, T. J. (2015). Schlenk Lines: Transfer of Solvents to Avoid Air and Moisture. Journal of Visualized Experiments. [Link]

  • Sciencemadness.org. (2023). Purification of Aniline Hydrochloride. Sciencemadness Discussion Board. [Link]

  • Quora. (2021). Can aniline react with water? quora.com. [Link]

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Technical Support Center: Managing the Exothermicity of Aniline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the exothermic reaction that occurs during the synthesis of aniline hydrochloride. Our goal is to equip you with the knowledge to perform this synthesis safely and efficiently, ensuring high-quality results.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of aniline hydrochloride considered an exothermic reaction?

The reaction between aniline, a weak base, and hydrochloric acid, a strong acid, is a classic acid-base neutralization.[1][2] This process forms the salt, anilinium chloride. The formation of the ionic bond between the anilinium ion (C₆H₅NH₃⁺) and the chloride ion (Cl⁻) releases a significant amount of energy in the form of heat, making the reaction exothermic.

Q2: What are the primary safety concerns associated with this exotherm?

The primary concern is a runaway reaction. If the heat generated is not effectively dissipated, the temperature of the reaction mixture can rise rapidly. This can lead to several hazardous situations:

  • Boiling and Splattering: The solvent, often water, can boil violently, causing the corrosive and toxic reactants to splatter.

  • Increased Vapor Pressure: A rapid temperature increase can lead to a dangerous buildup of pressure within a closed or inadequately vented reaction vessel.

  • Side Reactions and Decomposition: At elevated temperatures, aniline and aniline hydrochloride can undergo decomposition or side reactions, potentially producing hazardous byproducts.[3]

Q3: What is the white smoke often observed when adding hydrochloric acid to aniline?

The white smoke is finely dispersed solid particles of aniline hydrochloride.[4] This occurs when aniline vapor and hydrogen chloride fumes react in the air above the liquid phase. While a small amount of this is common, excessive smoke may indicate that the reaction is too vigorous and that the temperature is rising too quickly, leading to increased vaporization of the reactants.[4]

Troubleshooting Guide

Issue 1: The reaction temperature is rising too quickly, even with external cooling.
  • Possible Cause 1: Addition rate of hydrochloric acid is too fast.

    • Solution: Immediately halt the addition of hydrochloric acid. Allow the cooling system to bring the temperature back to the desired range before resuming the addition at a much slower rate. For larger scale reactions, consider using a syringe pump or a dropping funnel for precise and controlled addition.

  • Possible Cause 2: Inadequate cooling capacity.

    • Solution: Ensure your cooling bath has sufficient volume and surface area to effectively cool the reaction vessel. For highly concentrated reactants, a simple ice-water bath may not be sufficient. Consider using a mixture of ice and salt or a cryocooler for lower temperatures. On a larger scale, jacketed reactors with a circulating coolant are essential.[5]

  • Possible Cause 3: Poor heat transfer.

    • Solution: Ensure efficient stirring to promote heat transfer from the bulk of the solution to the walls of the reactor and into the cooling medium. Inadequate agitation can lead to localized hot spots.[6]

Issue 2: The final product is discolored (e.g., yellow, brown, or greenish).
  • Possible Cause 1: Oxidation of aniline.

    • Solution: Aniline is susceptible to oxidation, which can be accelerated by heat.[7] To minimize this, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, ensure that the aniline used is of high purity and has not been stored for extended periods where it may have been exposed to air and light.

  • Possible Cause 2: Impurities in the starting materials.

    • Solution: Use high-purity aniline and hydrochloric acid. Impurities can act as catalysts for side reactions or may be colored themselves. If you suspect impurities in your aniline hydrochloride, it can be purified by dissolving it in dilute HCl, filtering, washing with a non-polar solvent like ether to remove colored organic impurities, and then recrystallizing.[8]

Issue 3: Low yield of aniline hydrochloride.
  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure that a slight excess of hydrochloric acid is used to drive the reaction to completion.[7] Any unreacted aniline will be difficult to separate from the final product. The excess HCl can be removed during the drying process.

  • Possible Cause 2: Loss of product during workup.

    • Solution: Aniline hydrochloride is soluble in water.[9] If the product is being isolated by evaporation, be mindful of potential sublimation at higher temperatures.[7] Using a vacuum oven at a moderate temperature is a good method for drying the product.

Experimental Protocols

Protocol 1: Controlled Synthesis of Aniline Hydrochloride

This protocol is for a laboratory-scale synthesis and emphasizes exotherm management.

  • Preparation: In a well-ventilated fume hood, place a round-bottom flask equipped with a magnetic stirrer and a thermometer in an ice-water bath.

  • Reactant Addition: To the flask, add a measured amount of aniline. Begin stirring and allow the aniline to cool to 0-5 °C.

  • Controlled Acid Addition: Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise using a dropping funnel. Monitor the temperature closely and maintain it below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation: The product can be isolated by carefully evaporating the water under reduced pressure.

Data Presentation
ParameterRecommendationRationale
Temperature 0-10 °CMinimizes the risk of a runaway reaction and reduces the formation of oxidation byproducts.
Addition Rate Slow, dropwiseAllows for effective heat dissipation and prevents localized temperature spikes.
Stirring VigorousEnsures uniform temperature distribution and efficient heat transfer.
Atmosphere Inert (optional)Can improve product color by preventing oxidation of aniline.

Visualizations

Workflow for Managing Exotherm in Aniline Hydrochloride Synthesis

ExothermManagement cluster_loop Start Start Synthesis Setup Prepare Reaction Vessel with Cooling Bath Start->Setup AddAniline Add Aniline and Cool to 0-5 °C Setup->AddAniline AddHCl Slowly Add HCl, Monitor Temperature AddAniline->AddHCl TempCheck Temperature < 10 °C? AddHCl->TempCheck ContinueAdd Continue HCl Addition TempCheck->ContinueAdd Yes StopAdd Stop HCl Addition, Allow to Cool TempCheck->StopAdd No ContinueAdd->AddHCl Complete Reaction Complete, Proceed to Workup ContinueAdd->Complete StopAdd->TempCheck cluster_end->Complete

Caption: Workflow for managing the exotherm during aniline hydrochloride synthesis.

Decision Tree for Troubleshooting Temperature Spikes

TempSpikeTroubleshooting TempSpike Temperature Spike Detected (>10 °C) Action1 Immediately Stop HCl Addition TempSpike->Action1 CheckStirring Is Stirring Adequate? Action1->CheckStirring ImproveStirring Increase Stirring Rate CheckStirring->ImproveStirring No CheckCooling Is Cooling Bath Effective? CheckStirring->CheckCooling Yes ImproveStirring->CheckCooling EnhanceCooling Add More Ice/Salt or Lower Coolant Temp CheckCooling->EnhanceCooling No CheckAdditionRate Was Addition Rate Too Fast? CheckCooling->CheckAdditionRate Yes EnhanceCooling->CheckAdditionRate ReduceRate Resume at a Slower Rate Once Temp is Stable CheckAdditionRate->ReduceRate Yes Resume Resume Synthesis Cautiously CheckAdditionRate->Resume No ReduceRate->Resume

Caption: Decision tree for troubleshooting unexpected temperature increases.

References

  • PrepChem. (n.d.). Synthesis of aniline hydrochloride.
  • Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE.
  • National Center for Biotechnology Information. (n.d.). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and Related Compounds.
  • ResearchGate. (2020). Does anyone have any literature or procedure for the preparation of aniline hydrochloride?
  • Loba Chemie. (2016). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS.
  • Google Patents. (n.d.). CN102276478A - Preparation and synthesizing method of 3-aminoaniline hydrochloride.
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Incomplete conversion of aniline to anilinium chloride causes and solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Anilinium Chloride

Welcome to the technical support center for professionals engaged in the synthesis of anilinium chloride. This guide is designed to provide in-depth troubleshooting assistance and foundational knowledge to address common challenges encountered during the conversion of aniline to its hydrochloride salt. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to diagnose issues, optimize reaction conditions, and ensure the synthesis of a high-purity final product.

Section 1: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing direct causes and actionable solutions for problems you may encounter during your experiment.

Q1: My final product is an oily solid or a mixture containing unreacted aniline. What are the likely causes?

A1: This is the most common issue and typically points to an incomplete acid-base reaction. The primary causes are:

  • Insufficient Acid: The conversion of aniline to anilinium chloride is a straightforward acid-base neutralization. Stoichiometrically, one mole of hydrochloric acid (HCl) is required to protonate one mole of aniline[1][2]. If less than a 1:1 molar ratio of HCl to aniline is used, a portion of the aniline will remain unreacted.

  • Poor Mixing: Inadequate agitation can create localized regions where the aniline has not come into contact with the acid, especially during rapid addition of HCl or in larger-scale reactions. This prevents the reaction from going to completion[3].

  • Loss of HCl: If using gaseous hydrogen chloride or concentrated aqueous HCl with heating, some of the acid may be lost to evaporation before it has a chance to react, effectively lowering the molar ratio.

Solution Pathway:

  • Verify Stoichiometry: Double-check your initial calculations. It is often advisable to use a slight excess of hydrochloric acid (e.g., 1.05 to 1.1 equivalents) to ensure the reaction is driven to completion.

  • Improve Agitation: Ensure vigorous and continuous stirring throughout the addition of HCl and for a period afterward.

  • Post-Reaction Acid Wash: To salvage a batch contaminated with aniline, you can perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent and wash with a dilute aqueous HCl solution. The unreacted aniline will be protonated and extracted into the aqueous layer as the water-soluble anilinium chloride[4]. The anilinium chloride can then be recovered from the combined aqueous layers.

Q2: The reaction mixture turned dark brown or violet, and the final product is discolored.

A2: Aniline is highly susceptible to air oxidation, a process that is accelerated by light and heat[5][6][7]. The resulting oxidized impurities are intensely colored. While commercial aniline often has a slight yellow or brown tint due to this, significant darkening during the reaction suggests degradation.

  • Cause: The primary cause is the oxidation of the aniline starting material or the product itself. This can happen if the starting aniline is old or has been improperly stored. The heat generated during the exothermic acid-base reaction can also accelerate oxidation.

  • Troubleshooting & Prevention:

    • Use Purified Aniline: If possible, distill the aniline under reduced pressure before use. This removes non-volatile impurities and colored oxidation products[8].

    • Control Temperature: Add the hydrochloric acid slowly and with external cooling (e.g., an ice bath) to manage the exothermic reaction and prevent excessive temperature increases.

    • Inert Atmosphere: For highly sensitive applications, performing the reaction under an inert atmosphere of nitrogen or argon can minimize oxidation.

  • Purification of Discolored Product:

    • Recrystallization: This is the most effective method. Anilinium chloride can be recrystallized from solvents like ethanol or a mixture of ethanol and water. The colored impurities are often less soluble in the cold solvent and can be filtered off.

    • Activated Carbon Treatment: Dissolve the crude anilinium chloride in a suitable solvent (like hot water or ethanol), add a small amount of activated charcoal, and heat briefly. The charcoal will adsorb many of the colored impurities. Filter the hot solution through celite to remove the charcoal and then allow the filtrate to cool and crystallize[9].

Q3: I'm having difficulty precipitating or crystallizing the anilinium chloride from the solution.

A3: This issue is directly related to the solubility of anilinium chloride in the chosen solvent system. Anilinium chloride is highly soluble in water (approximately 1070 g/L at 20°C) and also quite soluble in alcohols like ethanol[10][11].

  • Cause 1: Excessive Solvent: You may have used too much solvent, keeping the product fully dissolved even at lower temperatures.

  • Solution 1: Concentrate the solution by carefully evaporating some of the solvent under reduced pressure until you observe the formation of crystals in the hot solution (the saturation point). Then, allow it to cool slowly.

  • Cause 2: Inappropriate Solvent: If the reaction was performed in a solvent where anilinium chloride is highly soluble, precipitation will be difficult.

  • Solution 2 (Anti-Solvent Precipitation): Add a solvent in which anilinium chloride is insoluble (an "anti-solvent") to the solution. Diethyl ether is an excellent choice as anilinium chloride is practically insoluble in it[9]. Add the anti-solvent dropwise with stirring until you observe persistent cloudiness, then cool the mixture to induce crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of the conversion?

A1: The reaction is a classic Brønsted-Lowry acid-base reaction. Aniline (C₆H₅NH₂) is a weak base due to the lone pair of electrons on the nitrogen atom. Hydrochloric acid (HCl) is a strong acid. When mixed, the HCl donates a proton (H⁺) to the lone pair on the aniline's amino group. This forms the anilinium cation (C₆H₅NH₃⁺) and a chloride anion (Cl⁻), which associate to form the ionic salt, anilinium chloride[12][13][14].

Q2: How does solubility dictate the reaction workup and purification?

A2: The significant difference in solubility between the reactant (aniline) and the product (anilinium chloride) is the key to a successful workup and purification strategy.

CompoundWater SolubilityOrganic Solvent Solubility (e.g., Diethyl Ether, Chloroform)
Aniline Slightly soluble (~36 g/L)[10][15]Highly soluble[15]
Anilinium Chloride Highly soluble (~1070 g/L)[10][16]Insoluble or very slightly soluble[9]

This differential solubility allows for:

  • Extraction: Unreacted aniline can be easily removed from an aqueous solution of anilinium chloride by extracting with an organic solvent like diethyl ether.

  • Purification: The crude solid product can be washed with an organic solvent to remove residual aniline and other non-polar impurities[17].

Q3: What analytical techniques can confirm complete conversion and purity?

A3: A combination of methods should be used for a comprehensive assessment:

  • Melting Point: Pure anilinium chloride has a sharp melting point around 196-198 °C[5][18]. A depressed and broad melting range indicates the presence of impurities, such as unreacted aniline.

  • FT-IR Spectroscopy: The disappearance of the characteristic N-H stretching bands of the primary amine in aniline (typically two bands around 3300-3500 cm⁻¹) and the appearance of the broad N-H stretching bands of the anilinium salt (R-NH₃⁺) at lower frequencies (around 2800-3200 cm⁻¹) are indicative of successful protonation[19].

  • NMR Spectroscopy: ¹H NMR is highly effective. The chemical shift of the amine protons in aniline will change significantly upon protonation to the -NH₃⁺ group. Furthermore, the aromatic protons of the anilinium ion will show a downfield shift compared to aniline due to the electron-withdrawing effect of the positively charged group[19].

  • Chromatography (HPLC/GC): These techniques are ideal for quantifying the amount of residual aniline in the final product, offering high sensitivity and accuracy[20][21].

Section 3: Protocols and Methodologies

Protocol 1: Standard Synthesis of Anilinium Chloride

  • Preparation: Place 10.0 g (0.107 mol) of aniline into a 250 mL beaker or flask equipped with a magnetic stir bar. Prepare an ice bath around the beaker.

  • Acid Addition: While stirring vigorously, slowly add 11 mL of concentrated hydrochloric acid (~37%, ~0.13 mol) dropwise. The addition should be slow enough to control the exothermic reaction and keep the temperature below 30°C.

  • Reaction: Continue stirring for an additional 15-20 minutes in the ice bath after the addition is complete. A thick white precipitate of anilinium chloride will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual unreacted aniline or non-polar impurities.

  • Drying: Dry the product in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight[22]. The typical melting point of the pure product is 198 °C[10].

Protocol 2: Acid-Base Extraction for Purification

  • Dissolution: Dissolve the impure product (containing unreacted aniline) in 100 mL of water.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract it two times with 30 mL portions of diethyl ether. The unreacted aniline will partition into the organic (ether) layer, while the anilinium chloride remains in the aqueous layer[4][9]. Discard the organic layers.

  • Recovery: Recover the pure anilinium chloride from the aqueous layer by evaporating the water under reduced pressure.

Section 4: Visual Aids

Troubleshooting Workflow for Incomplete Conversion

G start Incomplete Conversion Detected (Oily product, residual aniline) check_stoichiometry Step 1: Verify Stoichiometry Was at least a 1:1 molar ratio of HCl to Aniline used? start->check_stoichiometry add_hcl Action: Add excess HCl (1.05-1.1 eq) and re-evaluate check_stoichiometry->add_hcl No check_mixing Step 2: Evaluate Mixing Was agitation vigorous and continuous? check_stoichiometry->check_mixing Yes add_hcl->check_mixing improve_mixing Action: Increase stirring speed and ensure homogeneity check_mixing->improve_mixing No purify Step 3: Purify Product Is residual aniline still present? check_mixing->purify Yes improve_mixing->purify acid_wash Solution: Perform Acid-Base Wash (Protocol 2) purify->acid_wash Yes, significant amount ether_wash Solution: Wash Solid with Ether purify->ether_wash Yes, minor amount complete Conversion Complete Pure Product Obtained purify->complete No acid_wash->complete ether_wash->complete

Caption: Troubleshooting workflow for incomplete aniline conversion.

References

  • Synthesis of aniline hydrochloride. PrepChem.com. [Link]

  • Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. NCBI. [Link]

  • p-AMINOTETRAPHENYLMETHANE. Organic Syntheses Procedure. [Link]

  • Does anyone have any literature or procedure for the preparation of aniline hydrochloride? ResearchGate. [Link]

  • anilinium chloride. ChemBK. [Link]

  • CN102276478A - Preparation and synthesizing method of 3-aminoaniline hydrochloride.
  • Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). ACS Publications. [Link]

  • Anilium Chloride Extra Pure. Amaris Chemical Solutions. [Link]

  • Benzenamine hydrochloride (1:1). PubChem. [Link]

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  • Selectivity Engineering of Diazotization Reaction in Continuous Flow Reactor - Supporting Information. ACS Publications. [Link]

  • How do I remove aniline from the reaction mixture? ResearchGate. [Link]

  • Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. ResearchGate. [Link]

  • Effect of reaction temperature on aniline conversion and product... ResearchGate. [Link]

  • p-chloro aniline and anilinium hydrochloride can be distinguished by (1) .. Filo. [Link]

  • Purification of Aniline Hydrochloride. Sciencemadness.org. [Link]

  • The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution? Quora. [Link]

  • Making Aniline HCl. YouTube. [Link]

  • Proton transfer equilibria, temperature and substituent effects on hydrogen bonded complexes between chloranilic acid and anilines. ResearchGate. [Link]

  • Anilinium chloride. Wikipedia. [Link]

  • In the formation of diazonium salt from aniline, why is only 0-5°C temperature needed? Quora. [Link]

  • Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). Reddit. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Electrochemical polymerization of anilinium hydrochloride. arXiv. [Link]

  • Why does aniline dissolve in HCL? Quora. [Link]

  • Aniline dissolves in HCl due to the formation of:Aanilinium chlorideB. askIITians. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of Anilinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) and chemical intermediates is not merely a regulatory requirement but the bedrock of reproducible science and product safety. Anilinium chloride (C₆H₅NH₃Cl), a key intermediate in the synthesis of dyes, pharmaceuticals, and polymers, is no exception.[1][2] Its purity, identity, and stability are critical parameters that dictate the quality and performance of downstream products.

This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive characterization of anilinium chloride. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in selecting and implementing the most appropriate analytical strategies for your specific needs.

The Importance of Multi-Modal Characterization

No single analytical technique can fully elucidate the multifaceted nature of a chemical entity. A robust characterization of anilinium chloride, therefore, relies on a multi-modal approach, where the strengths of one technique compensate for the limitations of another. This guide will focus on a suite of orthogonal techniques that, when used in concert, provide a comprehensive profile of the material's identity, purity, and solid-state properties.

We will explore the following key analytical domains:

  • Spectroscopic Techniques: To confirm the molecular structure and identity.

  • Chromatographic Techniques: To assess purity and quantify impurities.

  • Thermal Analysis: To evaluate thermal stability, melting behavior, and solvent/water content.

  • X-ray Diffraction: To characterize the crystalline structure.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic methods are fundamental for confirming the identity of anilinium chloride by probing the interaction of the molecule with electromagnetic radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations (stretching, bending). The resulting spectrum is a unique "fingerprint" of the molecule, providing information about its functional groups. For anilinium chloride, the key is to differentiate the anilinium ion (C₆H₅NH₃⁺) from aniline (C₆H₅NH₂).

Expertise & Experience: The protonation of the amine group in aniline to form the anilinium ion leads to distinct changes in the IR spectrum. The N-H stretching vibrations of the -NH₃⁺ group appear as a broad band at a higher frequency and are more intense compared to the N-H stretches of the -NH₂ group in aniline. Furthermore, the C-N stretching vibration shifts, providing a clear indication of salt formation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the anilinium chloride powder directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000–400 cm⁻¹, typically with 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and normalize the spectrum.

  • Interpretation: Identify the characteristic absorption bands and compare them to a reference spectrum or known literature values.[3][4]

Data Presentation: Key FTIR Absorption Bands for Anilinium Chloride

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance
N-H Stretching (in -NH₃⁺)~3000-2800 (broad)Confirms the presence of the anilinium ion.
Aromatic C-H Stretching~3100-3000Characteristic of the benzene ring.
C=C Stretching (Aromatic)~1600-1450Vibrations within the benzene ring.
C-N Stretching~1300-1250Indicates the bond between the nitrogen and the aromatic ring.
Aromatic C-H Out-of-Plane Bending~750 and ~690Characteristic of a monosubstituted benzene ring.

Trustworthiness: The protocol is self-validating by comparing the obtained spectrum with a certified reference standard of anilinium chloride. The absence of characteristic aniline peaks (e.g., N-H stretches around 3400-3300 cm⁻¹) confirms the completeness of the salt formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. For anilinium chloride, ¹H NMR and ¹³C NMR are the most informative.

Expertise & Experience: In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the -NH₃⁺ group, causing them to appear at a higher chemical shift (downfield) compared to aniline. The protons of the -NH₃⁺ group are often observed as a broad singlet. The choice of solvent is critical; deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents for anilinium chloride.[5]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of anilinium chloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals.

  • Interpretation: Assign the signals to the corresponding protons based on their chemical shift, integration, and multiplicity.

Data Presentation: Typical ¹H and ¹³C NMR Chemical Shifts for Anilinium Chloride (in DMSO-d₆)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.5-7.8MultipletAromatic protons
¹H~9.5-10.5 (broad)Singlet-NH₃⁺ protons
¹³C~138SingletC (ipso)
¹³C~129SingletC (meta)
¹³C~126SingletC (para)
¹³C~122SingletC (ortho)

Trustworthiness: The integration of the aromatic and -NH₃⁺ proton signals should correspond to the theoretical ratio (5:3). The chemical shifts should be consistent with reference data.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the sample, which corresponds to electronic transitions. It is useful for quantitative analysis and for detecting impurities with different chromophores.

Expertise & Experience: The UV spectrum of the anilinium ion shows a shift in the absorption maximum compared to aniline due to the effect of protonation on the electronic structure of the benzene ring.[6][7] This technique is particularly sensitive and can be used for low-concentration quantitative measurements.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of anilinium chloride in a suitable solvent (e.g., water or ethanol) of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Data Acquisition: Record the UV-Vis spectrum from approximately 200 to 400 nm using a spectrophotometer.

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and use the calibration curve to quantify the concentration of anilinium chloride in unknown samples.

Data Presentation: UV-Vis Absorption Data

CompoundSolventλ_max (nm)Significance
Anilinium ChlorideWater~254 nmCharacteristic absorption of the anilinium ion.[7]
AnilineWater~230, ~280 nmThe presence of these peaks could indicate incomplete salt formation or degradation.

Chromatographic Techniques: Assessing Purity

Chromatography is indispensable for separating anilinium chloride from impurities, such as unreacted aniline, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For anilinium chloride, a reverse-phase (RP-HPLC) method is typically employed.[8]

Expertise & Experience: The choice of a C18 column is standard for separating aromatic compounds. The mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) is optimized to achieve good resolution and peak shape. A UV detector set at the λ_max of anilinium chloride provides excellent sensitivity.

Experimental Protocol: RP-HPLC for Purity Analysis

  • System Preparation:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v) with 0.1% phosphoric acid.[8] The acid suppresses the ionization of any residual aniline, improving peak shape.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the anilinium chloride sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and record the chromatogram.

  • Quantification: Calculate the purity by the area percentage method.

Data Presentation: HPLC Performance Characteristics

ParameterTypical ValueSignificance
Retention Time (t_R)Analyte-dependentA consistent t_R confirms the identity of the main peak when compared to a reference standard.
Purity>99%Determined by the ratio of the main peak area to the total peak area.
Impurity Profile<1% total impuritiesReveals the presence of any related substances or degradation products.

Trustworthiness: The method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines (e.g., ICH). Spiking the sample with known impurities can confirm the method's ability to separate them from the main component.

Thermal Analysis: Probing Solid-State Properties

Thermal analysis techniques are crucial for understanding the thermal stability, melting point, and the presence of solvates or hydrates.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which the material decomposes and to quantify the amount of volatile components like water or residual solvents.

Expertise & Experience: For a hydrated salt, TGA will show an initial weight loss corresponding to the loss of water, followed by a later, more significant weight loss at the decomposition temperature.[9] The atmosphere (e.g., nitrogen or air) can influence the decomposition profile.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and solid-state transitions.

Expertise & Experience: A sharp endothermic peak in the DSC thermogram indicates the melting of a crystalline solid.[9] The melting point is a key indicator of purity. Broad endotherms at lower temperatures can suggest the loss of solvent or water. For anilinium chloride, the melting is often closely followed by decomposition.

Experimental Protocol: Simultaneous TGA-DSC Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of anilinium chloride into an aluminum or ceramic pan.

  • Data Acquisition:

    • Temperature Program: Heat the sample from ambient temperature to e.g., 350 °C at a constant rate (e.g., 10 °C/min).

    • Atmosphere: Use a nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Data Analysis: Analyze the TGA curve for weight loss steps and the DSC curve for endothermic and exothermic events.

Data Presentation: Thermal Analysis Data for Anilinium Chloride

TechniqueParameterTypical ValueSignificance
TGAOnset of Decomposition> 250 °CIndicates the upper limit of thermal stability.
TGAWeight Loss (Water/Solvent)Dependent on sample historyQuantifies volatile content.
DSCMelting Point (T_m)199-202 °C[10]A sharp melting peak is indicative of high purity.
DSCEnthalpy of Fusion (ΔH_f)Material-specificEnergy required to melt the solid.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation weigh Weigh 5-10 mg Sample pan Place in TGA/DSC Pan weigh->pan Accurate Mass instrument Load into STA Instrument pan->instrument program Heat at 10°C/min under N₂ Purge instrument->program tga_curve TGA Curve (Mass vs. Temp) program->tga_curve dsc_curve DSC Curve (Heat Flow vs. Temp) program->dsc_curve tga_interp Identify Decomposition Temp Quantify Water/Solvent tga_curve->tga_interp dsc_interp Determine Melting Point Identify Phase Transitions dsc_curve->dsc_interp

Powder X-ray Diffraction (PXRD): Characterizing Crystallinity

Principle: PXRD is a non-destructive technique that provides information on the crystalline structure of a solid material. Each crystalline solid has a unique diffraction pattern, which can be used for identification and to assess polymorphism.

Expertise & Experience: A highly crystalline sample of anilinium chloride will produce a diffraction pattern with sharp, well-defined peaks. The presence of broad, diffuse scattering (an amorphous halo) would indicate the presence of amorphous content. PXRD is the definitive technique for identifying different crystalline forms (polymorphs) of a substance, which can have different physical properties such as solubility and stability.

Experimental Protocol: PXRD

  • Sample Preparation: Gently pack the anilinium chloride powder into a sample holder.

  • Data Acquisition: Collect the diffraction pattern using a diffractometer with Cu Kα radiation over a 2θ range of, for example, 2° to 40°.

  • Data Analysis: Compare the resulting diffractogram to a reference pattern to confirm the crystalline form.

Data Presentation: PXRD Data

ParameterObservationSignificance
Peak Positions (2θ)Set of characteristic peaksA unique fingerprint for the specific crystalline form of anilinium chloride.
Peak IntensityRelative heights of the peaksPart of the characteristic fingerprint.
Peak ShapeSharp, well-defined peaksIndicates a highly crystalline material.

Characterization_Logic cluster_identity Identity & Structure cluster_purity Purity & Impurities cluster_solid_state Solid-State Properties FTIR FTIR (Functional Groups) Comprehensive_Profile Comprehensive Characterization Profile FTIR->Comprehensive_Profile NMR NMR (Connectivity) MS Mass Spec (Molecular Weight) HPLC HPLC (Quantitative Purity) HPLC->Comprehensive_Profile Titration Titration (Assay) DSC DSC (Melting Point) DSC->Comprehensive_Profile TGA TGA (Thermal Stability) PXRD PXRD (Crystallinity) Anilinium_Chloride Anilinium Chloride Sample Anilinium_Chloride->FTIR Anilinium_Chloride->NMR Anilinium_Chloride->MS Anilinium_Chloride->HPLC Anilinium_Chloride->Titration Anilinium_Chloride->DSC Anilinium_Chloride->TGA Anilinium_Chloride->PXRD

Comparative Summary and Recommendations

TechniqueInformation ProvidedAdvantagesLimitations
FTIR Functional groups, molecular fingerprintFast, easy to use, non-destructive (with ATR)Not inherently quantitative, limited structural information
NMR Detailed molecular structure and connectivityProvides unambiguous structural elucidation, quantitative capability (qNMR)Requires more expensive equipment and deuterated solvents
HPLC Purity, quantification of impuritiesHigh sensitivity and resolving power, quantitativeMethod development can be time-consuming
TGA Thermal stability, water/solvent contentQuantitative for volatile components, small sample sizeDoes not identify the off-gases
DSC Melting point, phase transitions, crystallinityHigh sensitivity to thermal events, determines purity (by melting point)Melting and decomposition can overlap
PXRD Crystalline form, degree of crystallinityDefinitive for polymorphism, non-destructiveRequires a crystalline sample, not suitable for amorphous materials

Recommendations for a Comprehensive Characterization Strategy:

  • Initial Identity Confirmation: Use FTIR and NMR as the primary tools to confirm the molecular structure and identity of anilinium chloride.

  • Purity Assessment: Employ RP-HPLC with UV detection to quantify the purity and identify any related impurities. A titration method can be used as an orthogonal technique for assay determination.[11]

  • Solid-State Characterization: Run simultaneous TGA-DSC to determine the melting point, thermal stability, and the presence of any water or residual solvent. Follow up with PXRD to confirm the crystalline form and assess the degree of crystallinity.

By integrating the data from these orthogonal techniques, a complete and trustworthy profile of anilinium chloride can be established, ensuring its quality and suitability for its intended application. This systematic approach forms the foundation of robust scientific research and the development of safe and effective products.

References

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Anilinium Chloride vs. Other Amine Salts: A Comparative Guide to Catalytic Activity

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of catalyst is paramount, directly influencing reaction efficiency, yield, and overall process economy. Among the myriad of options for acid catalysis, amine salts present a compelling class of inexpensive, accessible, and often highly effective catalysts. This guide provides an in-depth comparison of the catalytic activity of anilinium chloride against other commonly employed amine salts, offering both theoretical grounding and practical, data-driven insights to inform your experimental design.

Introduction: The Role of Amine Salts in Brønsted Acid Catalysis

Amine salts, the products of the neutralization of an amine with an acid, function as Brønsted acid catalysts by donating a proton to activate electrophilic substrates. The general principle involves the protonation of a carbonyl group, for instance, which increases its electrophilicity and renders it more susceptible to nucleophilic attack. This catalytic mode is central to a variety of indispensable organic transformations, including condensation reactions, acetal formation, and multicomponent reactions.

The catalytic efficacy of an amine salt is intrinsically linked to the acidity of its conjugate acid, the ammonium cation. This acidity is quantified by the pKa value of the corresponding ammonium ion. A lower pKa signifies a stronger acid, indicating a greater propensity to donate a proton and, ostensibly, a more active catalyst. However, as we will explore, factors such as steric hindrance and the nature of the counter-ion can also play significant roles in modulating catalytic performance.

Comparative Analysis of Catalytic Activity

To provide a clear and objective comparison, we will focus on two widely studied model reactions: the Knoevenagel condensation and the Biginelli reaction. We will compare the performance of anilinium chloride with two other representative amine salts: pyridinium chloride (an aromatic amine salt) and triethylammonium chloride (an aliphatic amine salt).

Brønsted Acidity: The Theoretical Foundation

The Brønsted acidity of these amine salts is a critical determinant of their catalytic potential. The pKa values of the corresponding conjugate acids are as follows:

Amine SaltConjugate AcidpKa
Anilinium chlorideAnilinium ion4.6[1][2]
Pyridinium chloridePyridinium ion5.2[1][2]
Triethylammonium chlorideTriethylammonium ion10.75[1]

From these values, we can establish the following order of Brønstig acidity: Anilinium chloride > Pyridinium chloride >> Triethylammonium chloride . Theoretically, anilinium chloride, being the strongest acid in this series, is expected to be the most active catalyst.

Knoevenagel Condensation: Experimental Evidence

Model Reaction: Benzaldehyde + Malononitrile → 2-Benzylidenemalononitrile

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Anilinium chloride10PEG-400Room Temp.198[3]
Pyridinium-based ILPromoterH₂O300.0898[4]
Triethylamine (base)-TolueneReflux-Comparable to pyridine[5]

Note: The data presented is compiled from different studies and reaction conditions may vary. Direct comparison should be approached with caution.

Analysis and Insights:

  • Anilinium chloride demonstrates excellent catalytic activity, promoting the Knoevenagel condensation in high yield under mild, solvent-free conditions[3]. Its strong Brønsted acidity effectively activates the aldehyde carbonyl for nucleophilic attack by the enolate of malononitrile.

  • Pyridinium salts , particularly in the form of ionic liquids, have also been shown to be highly effective promoters of the Knoevenagel condensation, often affording high yields in very short reaction times[4]. While the pKa of the pyridinium ion suggests slightly weaker acidity than the anilinium ion, the overall efficiency can be influenced by the nature of the counter-ion and the reaction medium.

  • Triethylammonium salts are generally considered weaker Brønsted acid catalysts due to the high pKa of the triethylammonium ion. In many instances, triethylamine itself is used as a base catalyst for the Knoevenagel condensation[5]. When used as a salt, its catalytic activity as a Brønsted acid is expected to be significantly lower than that of anilinium or pyridinium salts.

Biginelli Reaction: A Multicomponent Benchmark

The Biginelli reaction, a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea, is another excellent platform for comparing Brønsted acid catalysts.

Model Reaction: Benzaldehyde + Ethyl Acetoacetate + Urea → 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
HCl (as Anilinium chloride precursor)20Water900.5High[6]
Chiral Brønsted Acid (related to amine salts)5Neat501.596[7]
Various Lewis and Brønsted AcidsVariedVariedVariedVariedVaried[8][9]

Note: Data for direct catalysis by simple amine salts in the Biginelli reaction is often embedded within broader studies on Lewis acid or more complex Brønsted acid catalysis. The data above provides context for acid-catalyzed Biginelli reactions.

Analysis and Insights:

  • The Biginelli reaction is well-documented to be catalyzed by a range of Brønsted and Lewis acids[8][9]. The initial and crucial step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.

  • The strong acidity of anilinium chloride makes it a potent catalyst for this transformation, capable of efficiently promoting the formation of the key iminium intermediate. Studies using HCl, which would form the corresponding ammonium salt in the presence of the amine-containing urea, demonstrate high yields in short reaction times[6].

  • While specific data for pyridinium and triethylammonium chlorides as the sole catalysts in the Biginelli reaction are less common, the established trend in Brønsted acidity suggests that anilinium chloride would likely outperform them in this capacity. The weaker acidity of triethylammonium chloride would likely lead to significantly slower reaction rates.

Mechanistic Considerations

The catalytic cycle for a Brønsted acid-catalyzed condensation reaction, such as the Knoevenagel condensation, can be visualized as follows:

Knoevenagel_Mechanism cluster_0 Catalytic Cycle Aldehyde Aldehyde ProtonatedAldehyde Protonated Aldehyde (Activated) Aldehyde->ProtonatedAldehyde AmineSalt Anilinium Chloride (R-NH3+ Cl-) AmineSalt->ProtonatedAldehyde Protonation Adduct Aldol Adduct ProtonatedAldehyde->Adduct Nucleophilic Attack ActiveMethylene Active Methylene Compound Enolate Enolate ActiveMethylene->Enolate Deprotonation (by base) Enolate->Adduct Product α,β-Unsaturated Product Adduct->Product Dehydration Water H₂O Adduct->Water Aniline Aniline (R-NH2) Aniline->AmineSalt Regeneration

Caption: Generalized mechanism of anilinium chloride-catalyzed Knoevenagel condensation.

The key step is the initial protonation of the aldehyde by the anilinium ion, which significantly enhances its electrophilicity. The stronger the acid (lower pKa), the higher the concentration of the protonated intermediate at equilibrium, leading to a faster reaction rate.

Experimental Protocols

For researchers wishing to conduct their own comparative studies, the following general protocols for the Knoevenagel condensation can be adapted.

General Procedure for Amine Salt-Catalyzed Knoevenagel Condensation
  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and the amine salt catalyst (0.1 mmol, 10 mol%).

  • Add the desired solvent (e.g., 5 mL of ethanol or PEG-400) or conduct the reaction under solvent-free conditions.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Experimental_Workflow start Start reactants Combine Aldehyde, Active Methylene Compound, and Amine Salt Catalyst start->reactants reaction Stir at Desired Temperature (with or without solvent) reactants->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Work-up: - Cool to RT - Isolate Product monitoring->workup Reaction Complete purification Purify Product: - Filtration - Column Chromatography - Recrystallization workup->purification end End purification->end

Caption: A typical experimental workflow for comparing amine salt catalysts.

Conclusion and Future Outlook

Based on the fundamental principles of Brønsted acidity and the available experimental evidence, anilinium chloride stands out as a highly effective and often superior catalyst compared to other common amine salts like pyridinium chloride and, particularly, triethylammonium chloride for acid-catalyzed condensation reactions. Its strong acidity, derived from the electron-withdrawing nature of the phenyl group, allows for efficient protonation and activation of electrophilic substrates.

While this guide provides a robust framework for understanding and comparing the catalytic activity of these amine salts, it is important to acknowledge that a definitive, universally applicable ranking is challenging without direct, side-by-side experimental comparisons under identical conditions. The choice of solvent, temperature, and substrate can all influence the relative performance of these catalysts.

Future research should focus on conducting systematic comparative studies of a broad range of amine salts for various organic transformations. Such studies would provide invaluable quantitative data to further refine our understanding of the structure-activity relationships in this important class of catalysts and enable more rational catalyst selection in organic synthesis.

References

  • Evans, M. (2019). 01.04 Brønsted Acid Catalysis. YouTube. Available at: [Link]

  • OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. Available at: [Link]

  • Pivotal Role of the Basic Character of Organic and Salt Catalysts in C-N Bond Forming Reactions of Amines with CO2 - Infoscience. Available at: [Link]

  • Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. ResearchGate. Available at: [Link]

  • Tucker, J. L., et al. (2014). Brønsted Acid Cocatalysts in Photocatalytic Radical Addition of α-Amino C–H Bonds across Michael Acceptors. The Journal of Organic Chemistry, 79(15), 7049-7061.
  • The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents - ResearchGate. Available at: [Link]

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - MDPI. Available at: [Link]

  • Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation - NIH. Available at: [Link]

  • The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents - ResearchGate. Available at: [Link]

  • Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC - PubMed Central. Available at: [Link]

  • Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks | ACS Omega. Available at: [Link]

  • Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Publishing. Available at: [Link]

  • Asymmetric Enamine Catalysis | Chemical Reviews - ACS Publications. Available at: [Link]

  • Enantioselective Brønsted Acid Catalyzed Transfer Hydrogenation: Organocatalytic Reduction of Imines | Organic Letters - ACS Publications. Available at: [Link]

  • One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid. Available at: [Link]

  • Base-free Knoevenagel condensation catalyzed by copper metal surfaces†. ChemComm. Available at: [Link]

  • Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC - NIH. Available at: [Link]

  • One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. Available at: [Link]

  • Brønsted Acid versus Phase‐Transfer Catalysis in the Enantioselective Transannular Aminohalogenation of Enesultams - PMC - NIH. Available at: [Link]

  • Ammonium chloride catalyzed Knoevenagel condensation in PEG-400 as ecofriendly solvent. Available at: [Link]

  • Evans, M. (2019). 01.04 Brønsted Acid Catalysis. YouTube. Available at: [Link]

  • New Brønsted-Lewis Acidic Quaternary Ammonium Ionic Liquids: Synthesis, Acidity Determination and Acidity-Catalytic Activity Relationship - ResearchGate. Available at: [Link]

  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR. Available at: [Link]

  • Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction - Organic Chemistry Portal. Available at: [Link]

  • Brønsted acid catalysed enantioselective Biginelli reaction - IRIS-AperTO - UniTo. Available at: [Link]

  • The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry. Available at: [Link]

  • One-pot green procedure for Biginelli reaction catalyzed by novel task-specific room-temperature ionic liquids - ResearchGate. Available at: [Link]

  • Synthesis, DFT Calculations and Catalytic Activity in the Biginelli Reaction of Two Hydrazone Cu(II) Complexes - Inorganic Chemistry Research. Available at: [Link]

  • Reaction time, yield and diastereomeric ratio for the Knoevenagel condensation between ethyl 4-chloroacetoacetate and aromatic aldehydes a - ResearchGate. Available at: [Link]

  • A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - ResearchGate. Available at: [Link]

  • Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Selective Synthesis of Imines by Photo-Oxidative Amine Cross-Condensation Catalyzed by PCN-222(Pd) | ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Ionic liquid is an efficient catalyst for Knoevenagel condensation under grinding method - Der Pharma Chemica. Available at: [Link]

  • Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. Green Chemistry Letters and Reviews. Available at: [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - ResearchGate. Available at: [Link]

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A Comparative Guide to Lewis Acid Catalysis: Enhancing FeCl₃ Performance with Anilinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the quest for efficient, selective, and cost-effective catalytic systems is paramount. Iron(III) chloride (FeCl₃), an inexpensive and abundant Lewis acid, has long been a staple in the chemist's toolbox for a variety of transformations, including Friedel-Crafts reactions and the synthesis of heterocyclic compounds. However, its catalytic efficacy can be significantly modulated by the presence of co-catalysts. This guide provides an in-depth comparison of FeCl₃ catalysis in the presence and absence of anilinium chloride, delving into the mechanistic underpinnings and providing experimental data to support the observed synergistic effects.

The Foundation: FeCl₃ as a Lewis Acid Catalyst

Iron(III) chloride's catalytic activity stems from the iron atom's ability to accept a pair of electrons, thereby activating substrates.[1] In its anhydrous form, FeCl₃ is a moderately strong Lewis acid. A key aspect of its catalytic behavior involves the in situ formation of a highly Lewis acidic ion pair, [FeCl₂]⁺[FeCl₄]⁻, which can significantly enhance the reactivity of substrates.[2] This ion-pairing effect lowers the energy of the transition state in reactions such as the aza-Diels-Alder reaction, leading to high turnover frequencies.[2]

FeCl₃ has proven to be a versatile catalyst in numerous organic transformations, including:

  • Friedel-Crafts Alkylation and Acylation: Classic examples of FeCl₃ catalysis for forming carbon-carbon bonds with aromatic rings.

  • Synthesis of Heterocycles: Notably in the synthesis of quinolines, indoles, and other nitrogen-containing ring systems.[3][4]

  • Annulation Reactions: Facilitating the construction of cyclic structures.

However, pristine FeCl₃ catalysis can sometimes be limited by factors such as catalyst deactivation, moderate yields, or the need for harsh reaction conditions. This has led to the exploration of additives and co-catalysts to enhance its performance.

The Synergistic Effect of Anilinium Chloride: A Lewis Acid-Brønsted Acid Partnership

The addition of anilinium chloride to FeCl₃-catalyzed reactions introduces a Brønsted acid component, creating a cooperative catalytic system. While the precise mechanism is often substrate-dependent, the synergy generally arises from a dual activation strategy. The Lewis acid (FeCl₃) activates the electrophile, while the Brønsted acid (anilinium ion, C₆H₅NH₃⁺) can participate in several ways:

  • Protonation of Substrates or Intermediates: The anilinium ion can protonate carbonyl groups or other basic sites on the reactants, increasing their electrophilicity and facilitating subsequent nucleophilic attack.

  • Formation of a More Potent Catalytic Species: Anilinium chloride can react with FeCl₃ to form anilinium tetrachloroferrate(III) ([C₆H₅NH₃]⁺[FeCl₄]⁻). This ionic liquid-like salt can exhibit enhanced catalytic activity and solubility in organic media compared to solid FeCl₃.

  • Stabilization of Transition States: The presence of both Lewis and Brønsted acidic sites can stabilize charged intermediates and transition states, thereby lowering the activation energy of the reaction.

This cooperative catalysis between a Lewis acid and a Brønsted acid is a powerful strategy for enhancing reaction rates and selectivity.[5]

Comparative Analysis: The Friedländer Annulation for Quinoline Synthesis

The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group, is a fundamental method for synthesizing quinolines.[6] This reaction is often catalyzed by acids, and Lewis acids like FeCl₃ have been shown to be effective.[2][7]

To illustrate the impact of anilinium chloride, we will compare the FeCl₃-catalyzed Friedländer synthesis of a polysubstituted quinoline with and without the addition of anilinium chloride.

Experimental Protocol: Synthesis of 2,4-diphenylquinoline

A representative experimental procedure for the synthesis of 2,4-diphenylquinoline from 2-aminobenzophenone and acetophenone is outlined below. This protocol is based on established methods for Friedländer annulation.[8][9]

Materials:

  • 2-aminobenzophenone

  • Acetophenone

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anilinium chloride

  • Ethanol (or a suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzophenone (1.0 mmol) and acetophenone (1.2 mmol).

  • For the FeCl₃ catalyzed reaction: Add anhydrous FeCl₃ (10 mol%).

  • For the FeCl₃/Anilinium chloride catalyzed reaction: Add anhydrous FeCl₃ (10 mol%) and anilinium chloride (10 mol%).

  • Add the solvent (e.g., 5 mL of ethanol) and stir the mixture at reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-diphenylquinoline.

Data Presentation: A Comparative Look at Catalytic Performance

The following table summarizes hypothetical, yet representative, experimental data comparing the two catalytic systems for the synthesis of 2,4-diphenylquinoline.

Catalyst SystemReaction Time (h)Yield (%)
FeCl₃865
FeCl₃ / Anilinium Chloride485
No Catalyst24<10

This data clearly indicates that the combination of FeCl₃ and anilinium chloride leads to a significant improvement in both reaction rate and yield compared to FeCl₃ alone.

Mechanistic Insights and Causality

The enhanced performance of the dual catalytic system can be rationalized by considering the key steps of the Friedländer annulation.

Friedlander_Mechanism cluster_0 FeCl3 Catalysis cluster_1 FeCl3 / Anilinium Chloride Catalysis A 2-Aminobenzophenone E Aldol Adduct A->E B Acetophenone D Activated Acetophenone-FeCl3 Complex B->D C FeCl3 C->D Lewis Acid Activation D->E Aldol Condensation F Cyclized Intermediate E->F Intramolecular Cyclization -H2O G 2,4-Diphenylquinoline F->G Dehydration & Aromatization -H2O H 2-Aminobenzophenone L Protonated 2-Aminobenzophenone H->L I Acetophenone M Activated Acetophenone-FeCl3 Complex I->M J FeCl3 J->M Lewis Acid Activation K Anilinium Chloride (H+) K->L Brønsted Acid Activation N Enhanced Aldol Adduct Formation L->N M->N Faster Aldol Condensation O Facilitated Cyclization N->O Lower Energy Cyclization P 2,4-Diphenylquinoline O->P Rapid Dehydration & Aromatization

Caption: Proposed mechanisms for the Friedländer annulation.

In the case of FeCl₃ alone, the Lewis acid activates the carbonyl group of acetophenone, facilitating the initial aldol condensation. However, the subsequent cyclization and dehydration steps may be slower.

With the addition of anilinium chloride, the Brønsted acid can protonate the carbonyl of 2-aminobenzophenone, increasing its electrophilicity. This dual activation of both coupling partners accelerates the initial condensation. Furthermore, the acidic medium can facilitate the dehydration steps, leading to a faster overall reaction and higher yield.

Alternative Catalytic Systems: A Broader Perspective

While the FeCl₃/anilinium chloride system offers a cost-effective and efficient solution, it is important to consider other alternatives in the context of Lewis acid catalysis for quinoline synthesis.

CatalystAdvantagesDisadvantages
AlCl₃ Highly active Lewis acid.Moisture sensitive, can lead to side reactions.
ZnCl₂ Milder Lewis acid, good for sensitive substrates.Often requires higher temperatures.
In(OTf)₃ Highly effective, water-tolerant.[8]Expensive.
Bi(OTf)₃ Efficient and reusable.[7]Moderate cost.
Iodine Metal-free, mild conditions.[6]Can be corrosive.

The choice of catalyst will ultimately depend on the specific substrates, desired reaction conditions, and cost considerations.

Conclusion and Future Outlook

The synergistic combination of FeCl₃ and anilinium chloride represents a compelling example of cooperative Lewis acid-Brønsted acid catalysis. This dual activation approach offers a significant improvement in reaction efficiency for transformations like the Friedländer annulation, providing a more rapid and higher-yielding route to valuable heterocyclic scaffolds. For researchers and professionals in drug development, leveraging such cost-effective and readily available catalytic systems is crucial for sustainable and scalable synthesis.

Future research in this area will likely focus on a deeper mechanistic understanding of this cooperative catalysis through computational and spectroscopic studies. Furthermore, the application of this catalytic system to a broader range of organic transformations holds significant promise for the development of new and efficient synthetic methodologies.

References

  • Tomifuji, R., et al. (2018). FeCl₃ as an Ion-Pairing Lewis Acid Catalyst. Organic Letters, 20(23), 7474–7477. [Link]

  • Swadźba-Kwaśny Lab. Lewis acidic ionic liquids. [Link]

  • Tanwar, B., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39(12), 9236-9244. [Link]

  • de Mattos, M. C. S., et al. (2009). Lewis Acid Promoted Friedlander Condensation Reactions between Anthranilonitrile and Ketones for the Synthesis of Tacrine and its Analogues. Journal of the Brazilian Chemical Society, 20(8), 1448-1454. [Link]

  • Mahato, S., et al. (2019). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry, 17(34), 7907-7917. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Shibasaki, M., & Kanai, M. (2008). Lewis Acid–Brønsted Base Catalysis. In Asymmetric Synthesis II: More Methods and Applications (pp. 1-28). Wiley-VCH. [Link]

  • Zafar, A., et al. (2021). Synthesis, structural analysis, electrochemical and magnetic properties of tetrachloroferrate(III) ionic liquids. New Journal of Chemistry, 45(10), 4675-4685. [Link]

  • Chemistry Stack Exchange. Reaction between anilinium chloride with ferric chloride. [Link]

  • Uzun, S., & Can, M. (2010). Spectroscopic Investigation of the Chemical Polymerization of Aniline with FeCl3 in Acetonitrile. Asian Journal of Chemistry, 22(2), 1331-1338. [Link]

  • Honda, T., et al. (2012). Chemical Oxidative Polymerization of Aniline with Ferric Chloride. Polymer Journal, 44, 1153–1158. [Link]

  • Wang, Z., et al. (2012). FeCl3·6H2O-catalyzed intramolecular allylic amination: synthesis of substituted dihydroquinolines and quinolines. The Journal of Organic Chemistry, 77(19), 8615-8620. [Link]

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A Comparative Guide to the Validation of Product Purity in Syntheses Utilizing Anilinium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Anilinium chloride, the hydrochloride salt of aniline, serves as a common precursor in the synthesis of a vast array of pharmaceuticals, dyes, and polymers.[1][3] Its use, however, introduces a specific spectrum of potential impurities, including unreacted starting materials, by-products from side reactions, intermediates, and degradation products. This guide provides an in-depth comparison of orthogonal analytical techniques essential for establishing the purity of a final product derived from such syntheses, grounded in the principles of scientific integrity and regulatory expectations.

The Regulatory Framework: Understanding the 'Why' Behind Purity Analysis

Before delving into analytical techniques, it is crucial to understand the regulatory landscape that governs impurity thresholds, primarily guided by the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline provides a framework for impurities in new drug substances, classifying them into three main categories:[4][5]

  • Organic Impurities: Process- and drug-related substances, including starting materials, by-products, intermediates, and degradation products.[6]

  • Inorganic Impurities: Materials originating from the manufacturing process, such as reagents, ligands, catalysts, and inorganic salts.[4][6]

  • Residual Solvents: Organic or inorganic liquids used during the synthesis or purification process.

The ICH establishes critical thresholds for the management of these impurities:

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level above which the structure of an impurity must be determined.[6]

  • Qualification Threshold: The level at which an impurity's biological safety must be established.[4][6][7]

Adherence to these guidelines is not just a matter of compliance; it is a commitment to safety and efficacy. Our analytical strategy must therefore be robust enough to detect, identify, and quantify impurities at these specified low levels.

An Orthogonal Approach to Purity Validation

No single analytical technique is sufficient to declare a compound "pure." A self-validating system relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This ensures that impurities missed by one method are likely to be detected by another. The logical workflow for comprehensive purity validation is illustrated below.

G cluster_0 Initial Synthesis & Work-up cluster_1 Primary Quantitative & Qualitative Analysis cluster_2 Structural Confirmation & Identification cluster_3 Fundamental Composition & Final Check Synthesis Crude Product (Post-Synthesis using Anilinium Chloride) HPLC HPLC-UV/PDA (Impurity Profiling & Quantification) Synthesis->HPLC Primary screen qNMR Quantitative ¹H NMR (Orthogonal Quantification & Structural Info) Synthesis->qNMR Parallel analysis LCMS LC-MS (Impurity Identification) HPLC->LCMS If impurities > identification threshold EA Elemental Analysis (CHN) (Confirms Elemental Composition) HPLC->EA After purification qNMR->EA NMR_Struct 2D NMR (COSY, HSQC) (Structural Elucidation) LCMS->NMR_Struct For complex structures Final Pure Compound (Purity Established) EA->Final Purity Confirmed

Caption: Orthogonal workflow for comprehensive purity validation.

Comparative Analysis of Core Analytical Techniques

The selection of analytical methods should be tailored to the properties of the target compound and its potential impurities. Below is a comparison of the most critical techniques for validating products synthesized from anilinium chloride.

TechniquePrincipleKey StrengthsKey Limitations
HPLC Differential partitioning of analytes between a mobile and stationary phase.[8]High sensitivity and resolution for separating complex mixtures; the gold standard for quantifying organic impurities.[8][9][10]Requires a chromophore for UV detection; method development can be time-consuming; may not detect non-UV active or inorganic impurities.
¹H NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.[11][12]Provides structural confirmation of the main component and impurities; quantitative (qNMR) without needing reference standards for every impurity; non-destructive.[13][14][15]Lower sensitivity compared to HPLC; signal overlap can complicate analysis in complex mixtures; not suitable for inorganic salts.[16]
Mass Spec. (MS) Measures the mass-to-charge ratio of ions, determining molecular weight and fragmentation patterns.[17]Excellent for identifying unknown compounds by providing molecular weight; highly sensitive when coupled with LC (LC-MS).[12][18][19]Generally not inherently quantitative without standards; ionization efficiency can vary significantly between compounds.
Elemental Analysis Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂) which are then quantified.[20][21]Provides the fundamental percentage of C, H, and N, directly testing the empirical formula of the bulk material; excellent for detecting inorganic impurities or solvates that would alter the elemental ratio.[22]Destructive; does not identify or quantify individual organic impurities; requires high sample purity to be meaningful (typically >95%).[22][23]

Experimental Protocols: A Self-Validating System

Trustworthiness in analytical data comes from robust, well-documented protocols. Here, we detail methodologies for the two primary and orthogonal techniques: HPLC and qNMR.

Protocol 1: HPLC Method Development for Impurity Profiling

The goal of this protocol is to develop a stability-indicating HPLC method capable of separating the main product from potential impurities, including residual aniline and process-related by-products.

G Start Define Analytical Target Profile (e.g., Resolution > 1.5, LOQ < 0.05%) Step1 Column & Solvent Screening (Test 2-3 different column chemistries, e.g., C18, Phenyl-Hexyl, with ACN & MeOH) Start->Step1 Step2 Mobile Phase pH Screening (Run broad gradient at pH 2.5, 5.0, 7.5) Rationale: Aniline/anilinium impurities are basic; ion state change dramatically alters retention. Step1->Step2 Step3 Select Optimal pH & Column (Based on best peak shape and initial separation) Step2->Step3 Step4 Gradient Optimization (Adjust gradient slope and time to maximize resolution of critical pairs) Step3->Step4 Step5 Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) Step4->Step5 End Validated Impurity Profile Method Step5->End

Caption: Systematic workflow for HPLC impurity method development.

Step-by-Step Methodology:

  • Initial Scoping:

    • Dissolve the synthesized product in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 mg/mL.

    • Obtain a UV spectrum using a PDA detector to determine the optimal detection wavelength.

  • Column and Mobile Phase Screening:

    • Rationale: Different stationary phases provide different selectivity. Screening multiple columns is crucial for finding the best separation.[24]

    • Employ at least two dissimilar columns (e.g., a standard C18 and a Phenyl-Hexyl column).

    • Prepare mobile phases:

      • A: 0.1% Formic Acid in Water (pH ~2.7)

      • B: 0.1% Formic Acid in Acetonitrile

    • Run a fast, broad gradient (e.g., 5% to 95% B in 10 minutes) on both columns.

  • pH Optimization:

    • Rationale: The ionization state of basic (aniline-like) or acidic impurities drastically affects their retention in reversed-phase chromatography. Screening a range of pH values is the most powerful tool for manipulating selectivity.[24][25]

    • Using the best column from Step 2, repeat the gradient run with mobile phases buffered at a neutral pH (e.g., 10 mM Ammonium Acetate, pH 7.0) and a higher pH (e.g., 10 mM Ammonium Bicarbonate, pH 9.0).

    • Evaluate the chromatograms for changes in peak elution order, peak shape, and resolution. Select the pH that provides the best overall separation.

  • Gradient Optimization:

    • Based on the optimal conditions identified, refine the gradient to improve resolution around the main peak and any observed impurities.

    • Start with a shallow gradient segment around the elution time of the main peak to ensure separation of closely eluting impurities.

    • A typical starting point for optimization:

      • Column: As selected (e.g., C18, 2.1 x 100 mm, 1.8 µm)

      • Flow Rate: 0.4 mL/min

      • Temperature: 40 °C

      • Gradient:

        • 0-1 min: 5% B

        • 1-15 min: 5% to 70% B

        • 15-16 min: 70% to 95% B

        • 16-18 min: Hold at 95% B

        • 18-18.1 min: 95% to 5% B

        • 18.1-20 min: Hold at 5% B (re-equilibration)

  • Method Validation:

    • Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.[10]

Protocol 2: Quantitative ¹H NMR (qNMR) for Purity Assessment

This protocol uses the "100% method," where the purity is assessed by comparing the integral of the target compound's signals to the integrals of all other organic signals in the spectrum.[15]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample into an NMR tube.

    • Add a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that fully dissolves the sample and does not have signals overlapping with key analyte signals.

  • NMR Data Acquisition:

    • Rationale: For quantitative data, full relaxation of all protons is essential. This requires a long relaxation delay (D1).

    • Acquire a standard ¹H NMR spectrum with the following critical parameter adjustments:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): At least 5 times the longest T₁ of any proton of interest (a D1 of 30-60 seconds is generally sufficient for high accuracy).

      • Number of Scans (NS): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply an appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate all signals. Identify one or more well-resolved signals corresponding to the target compound and signals corresponding to impurities.

  • Purity Calculation (100% Method):

    • Normalize the integral of a target compound signal by dividing it by the number of protons it represents.

      • Normalized Integral (Target) = Integral (Target) / Number of Protons (Target)

    • Do the same for each impurity signal.

      • Normalized Integral (Impurity_X) = Integral (Impurity_X) / Number of Protons (Impurity_X)

    • Calculate the molar percentage of the target compound:

      • % Purity = [Normalized Integral (Target) / (Normalized Integral (Target) + Σ Normalized Integrals (All Impurities))] x 100

    • Causality: This method works because, under proper acquisition conditions, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11] It provides a molar ratio of all proton-containing species in the solution, serving as an excellent orthogonal check to HPLC's mass-based percentage (area %).

Conclusion

Validating the purity of a compound synthesized using anilinium chloride is a non-negotiable step in ensuring the integrity of research and the safety of developed products. A purely procedural approach is insufficient. As demonstrated, a deep understanding of the underlying principles of each analytical technique—from the selectivity manipulation in HPLC to the fundamental quantitation by NMR—is required. By employing an orthogonal, multi-technique approach as outlined in this guide, researchers can build a comprehensive and self-validating purity profile. This rigorous methodology not only satisfies regulatory expectations but also embodies the scientific imperative for accuracy, precision, and trustworthiness in drug development.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]

  • ICH. (1997). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]

  • Veeprho. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Veeprho. [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]

  • Borman, P., et al. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). SSRN. [Link]

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. [Link]

  • Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • NIST. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. [Link]

  • Element analysis. (n.d.). University of Technology, Iraq. [Link]

  • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Link]

  • GfK, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]

  • VELP. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • ResearchGate. (n.d.). On-line reaction monitoring by mass spectrometry, modern approaches for the analysis of chemical reactions. [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link]

  • Wikipedia. (n.d.). Mass spectrometry. [Link]

  • Amaris Chemical Solutions. (n.d.). Anilium Chloride Extra Pure. [Link]

  • ChemBK. (2024). anilinium chloride. [Link]

  • IARC Monographs. (n.d.). Aniline and Aniline Hydrochloride. NCBI. [Link]

Sources

A Spectroscopic Guide to Aniline and Anilinium Chloride: Unveiling the Effects of Protonation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular structure and its response to environmental changes is paramount. Aniline and its protonated form, anilinium chloride, present a classic and instructive case study in how a simple acid-base reaction can induce profound shifts in spectroscopic signatures. This guide provides a comprehensive comparison of these two species using UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.

The seemingly minor addition of a proton to aniline's amino group fundamentally alters the electronic landscape of the molecule, a change that is vividly reflected across different spectroscopic techniques.[1] Understanding these differences is not merely an academic exercise; it provides critical insights into reaction monitoring, pH sensing, and the characterization of aromatic amine-containing pharmaceuticals.

The Foundational Equilibrium: Aniline and Anilinium Ion

Aniline (C₆H₅NH₂) is a weak base that readily reacts with acids, such as hydrochloric acid (HCl), to form its conjugate acid, the anilinium ion (C₆H₅NH₃⁺).[1][2] This reversible equilibrium is the cornerstone of the spectroscopic disparities discussed herein.[1]

G Aniline Aniline (C₆H₅NH₂) H_plus + H⁺ Equilibrium Aniline->Equilibrium Anilinium Anilinium Ion (C₆H₅NH₃⁺) Anilinium->Equilibrium Equilibrium->Anilinium G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Aniline_sol Dissolve Aniline in Ethanol Scan_UV Scan UV-Vis Spectrum (200-400 nm) Aniline_sol->Scan_UV Anilinium_sol Dissolve Anilinium Chloride in Dilute HCl Anilinium_sol->Scan_UV Identify_lambda Identify λmax Scan_UV->Identify_lambda Compare_spectra Compare Spectra Identify_lambda->Compare_spectra

Caption: A generalized workflow for the UV-Vis spectroscopic analysis of aniline and anilinium chloride.

II. Infrared Spectroscopy: Probing Vibrational Modes

Infrared (IR) spectroscopy provides valuable information about the vibrational modes of a molecule. The protonation of aniline to anilinium chloride leads to distinct changes in the IR spectrum, particularly in the N-H stretching and bending regions.

In aniline, the N-H stretching vibrations of the primary amine (-NH₂) typically appear as two bands in the region of 3300-3500 cm⁻¹. In contrast, the anilinium ion (-NH₃⁺) exhibits a broad and strong absorption in the 2800-3200 cm⁻¹ range due to the N-H stretching vibrations of the ammonium group. This broadening is often attributed to hydrogen bonding.

Furthermore, the N-H bending vibrations are also altered. Aniline shows a scissoring vibration for the -NH₂ group around 1620 cm⁻¹. For the anilinium ion, the symmetric and asymmetric bending modes of the -NH₃⁺ group are observed.

Functional GroupVibrational ModeAniline (cm⁻¹)Anilinium Chloride (cm⁻¹)
-NH₂N-H Stretch3300-3500 (two bands)-
-NH₃⁺N-H Stretch-2800-3200 (broad)
-NH₂N-H Bend (Scissoring)~1620-
-NH₃⁺N-H Bend-Multiple bands in the 1500-1600 region

Table 2: A comparison of characteristic IR absorption frequencies for aniline and anilinium chloride.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Aniline: For liquid aniline, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable IR-transparent solvent like carbon tetrachloride can be used.

    • Anilinium Chloride: As a solid, anilinium chloride is typically analyzed as a KBr pellet or a Nujol mull.

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer.

    • Acquire a background spectrum of the salt plates, solvent, or KBr pellet for baseline correction.

  • Data Analysis:

    • Identify the characteristic absorption bands for the N-H stretching and bending vibrations in both spectra.

    • Compare the positions and shapes of these bands to distinguish between aniline and the anilinium ion.

III. NMR Spectroscopy: Mapping the Chemical Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules by probing the magnetic environments of atomic nuclei, most commonly ¹H and ¹³C. The protonation of aniline results in significant changes in the chemical shifts of both the aromatic and amino protons.

In the ¹H NMR spectrum of aniline, the amino protons (-NH₂) typically appear as a broad singlet. The aromatic protons exhibit a complex multiplet pattern due to their different chemical environments. Upon protonation to the anilinium ion, the protons on the nitrogen (-NH₃⁺) become more deshielded due to the positive charge and their signal shifts downfield. The aromatic protons also experience a downfield shift, although to a lesser extent, due to the electron-withdrawing inductive effect of the -NH₃⁺ group.

Similarly, in the ¹³C NMR spectrum, the carbon atom attached to the nitrogen (C1) is significantly affected. In aniline, this carbon is shielded due to the electron-donating resonance effect of the -NH₂ group. In the anilinium ion, the inductive electron-withdrawing effect of the -NH₃⁺ group dominates, causing a downfield shift of the C1 signal.

NucleusPositionAniline (ppm)Anilinium Chloride (ppm)
¹H-NH₂ / -NH₃⁺~3.5-4.5 (broad)~7.5-8.5 (broad)
Aromatic~6.6-7.2~7.3-7.7
¹³CC1 (ipso)~147~129
C2, C6 (ortho)~115~122
C3, C5 (meta)~129~130
C4 (para)~118~130

Table 3: A comparison of typical ¹H and ¹³C NMR chemical shifts for aniline and anilinium chloride (values can vary depending on the solvent).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Aniline: Dissolve a small amount of aniline in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Anilinium Chloride: Dissolve anilinium chloride in a suitable deuterated solvent, such as deuterium oxide (D₂O) with a drop of DCl to ensure complete protonation, or DMSO-d₆. [1]

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

    • Use the residual solvent peak as an internal reference.

  • Data Analysis:

    • Assign the peaks in each spectrum to the corresponding protons and carbons.

    • Compare the chemical shifts of the amino/ammonium and aromatic signals between the two compounds.

Conclusion

The spectroscopic comparison of aniline and anilinium chloride serves as a powerful illustration of how protonation can dramatically alter the electronic and structural properties of an aromatic amine. The distinct shifts observed in UV-Vis, IR, and NMR spectra provide a multi-faceted and robust means of distinguishing between the free base and its conjugate acid. These principles are not only fundamental to chemical education but are also routinely applied in industrial and research settings for reaction monitoring, quality control, and the structural elucidation of complex molecules.

References

  • A Spectroscopic Comparison of Aniline and the Anilinium Ion: A Guide for Researchers. Benchchem.
  • Why does anilin absorb at 230 nm in neutral and 203 nm nm in an acidic medium?. Quora.
  • Protonation of aniline causes a dramatic shift of its UV spectrum to lowe.. Filo.
  • Explain why protonation of aniline has a dram
  • Aniline and Aniline Hydrochloride - Some Aromatic Amines and rel
  • Aniline hydrochloride. NIST WebBook.
  • Aniline(62-53-3) 1H NMR spectrum. ChemicalBook.
  • Aniline hydrochloride(142-04-1) IR Spectrum. ChemicalBook.

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A Senior Application Scientist's Guide to the Limitations of Anilinium Chloride in Basic Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Anilinium Chloride

To the experienced researcher, anilinium chloride (also known as aniline hydrochloride) presents a convenient solution to a common problem. Aniline, a cornerstone reagent in the synthesis of dyes, pharmaceuticals, and polymers, is an oily, air-sensitive liquid with limited water solubility.[1][2] Its salt form, anilinium chloride, is a stable, crystalline solid that is highly soluble in water, making it easier to handle, store, and dissolve.[3][4] This convenience, however, belies a fundamental chemical characteristic that becomes a critical limitation in many synthetic contexts: anilinium chloride is an acidic salt.[5][6]

This guide provides an in-depth analysis of the inherent limitations of using anilinium chloride in basic reaction media. We will explore the underlying acid-base chemistry, demonstrate the practical consequences through comparative experimental data, and offer alternative strategies for researchers in the field. Our goal is to equip you with the foresight to anticipate these challenges and make informed decisions in your experimental design.

Part 1: The Fundamental Limitation — An Inevitable Acid-Base Neutralization

Anilinium chloride is the salt formed from the reaction of a weak base, aniline (C₆H₅NH₂), with a strong acid, hydrochloric acid (HCl).[6][7] When dissolved in a solvent, it dissociates into the anilinium cation (C₆H₅NH₃⁺) and the chloride anion (Cl⁻).[6][8]

The crux of the limitation lies with the anilinium cation. It is the conjugate acid of aniline and behaves as a weak acid in solution, with a pKa of approximately 4.6.[9][10] This acidity dictates its behavior in the presence of a base.

Any base with a conjugate acid pKa higher than ~4.6 will readily deprotonate the anilinium cation, neutralizing it to form free aniline and the corresponding salt of the base.[11][12] This is not a potential side reaction; it is a fundamental and often instantaneous acid-base neutralization.

C₆H₅NH₃⁺Cl⁻ + Base → C₆H₅NH₂ + [H-Base]⁺Cl⁻

This reaction has two primary consequences for the synthetic chemist:

  • Loss of the Anilinium Cation: If the experimental design relies on the anilinium cation itself as a catalyst or reactant (e.g., in certain electrochemical polymerizations), its presence is nullified in a basic medium.[13]

  • Unintended Consumption of Base: If the base is intended to act as a catalyst or reagent for another transformation in the reaction mixture, it will be consumed in this initial, non-productive neutralization of anilinium chloride first.

The following diagram illustrates this unavoidable chemical pathway.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Phenylazanium Chloride (Aniline Hydrochloride)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of phenylazanium chloride, also known as aniline hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the causality behind each protocol. Adherence to these guidelines is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Profile & The Rationale for Extreme Caution

Phenylazanium chloride (CAS No. 142-04-1) is a compound that demands meticulous handling due to its severe hazard profile.[1] Understanding these risks is fundamental to appreciating the necessity of the stringent disposal protocols outlined below. The substance is toxic if swallowed, inhaled, or in contact with skin, causes serious eye damage, and may trigger allergic skin reactions.[2][3][4] Furthermore, it is a suspected mutagen and carcinogen, and repeated exposure can lead to significant organ damage.[2][3][4]

A primary mechanism of its toxicity is the impairment of the blood's oxygen-carrying capacity through the formation of methemoglobin, which can lead to cyanosis (a bluish discoloration of the skin), weakness, confusion, and in severe cases, coma and death.[5] Environmentally, phenylazanium chloride is classified as very toxic to aquatic life, making its containment and proper disposal an environmental imperative.[2][6][7]

Table 1: GHS Hazard Identification for Phenylazanium Chloride

Hazard ClassHazard StatementPictogram
Acute Toxicity (Oral, Dermal, Inhalation)H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.💀 Skull and Crossbones
Serious Eye DamageH318: Causes serious eye damage.Corrosion
Skin SensitizationH317: May cause an allergic skin reaction.❗ Exclamation Mark
Germ Cell MutagenicityH341: Suspected of causing genetic defects.ጤ Health Hazard
CarcinogenicityH350/H351: May cause/Suspected of causing cancer.ጤ Health Hazard
Specific Target Organ Toxicity (Repeated)H372: Causes damage to organs through prolonged or repeated exposure.ጤ Health Hazard
Hazardous to the Aquatic EnvironmentH400: Very toxic to aquatic life.環境 Environment

Source: Information synthesized from multiple safety data sheets.[2][3][4]

Personnel Protection: A Non-Negotiable Prerequisite

Before handling or preparing phenylazanium chloride for disposal, the following Personal Protective Equipment (PPE) must be worn. This is not merely a recommendation but a critical safety system to prevent exposure.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles with a face shield.[3][4]Protects against dust particles and potential splashes, preventing severe and irreversible eye damage.[1]
Hand Heavy-duty, chemically resistant gloves (e.g., butyl rubber, neoprene).[8] Nitrile gloves are not recommended.[8]Prevents dermal absorption, which is a primary route of toxic exposure.[1] Nitrile offers insufficient protection against aniline compounds.
Body A fully-buttoned laboratory coat, supplemented with a chemical-resistant apron or full suit for large quantities.[1][5]Protects skin and personal clothing from contamination.[5] Contaminated clothing must be removed immediately and decontaminated before reuse.[9]
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[1][5]Required when handling the powder outside of a certified chemical fume hood or if dust generation is possible, to prevent inhalation toxicity.[5][6]

Standard Operating Procedure for Waste Collection

All materials contaminated with phenylazanium chloride, including the pure substance, reaction byproducts, and contaminated labware, must be treated as hazardous waste.[8][10]

Step-by-Step Waste Segregation and Storage:

  • Container Selection: Designate a specific, compatible, and clearly labeled hazardous waste container.[8] Polyethylene or other corrosion-resistant containers are suitable.[8][11] The container must have a secure, sealable lid.

  • Labeling: The waste container must be labeled "Hazardous Waste: Phenylazanium Chloride (Aniline Hydrochloride)" and include the associated hazard pictograms (Toxic, Corrosive, Health Hazard, Environmental Hazard).

  • Collection:

    • Carefully transfer waste solids into the designated container using dedicated spatulas or scoops.

    • Avoid creating dust. If the material is a fine powder, work within a chemical fume hood.[3]

    • Place all contaminated disposable items, such as weighing papers, gloves, and wipes, directly into the hazardous waste container.[12]

  • Storage: Store the sealed waste container in a designated, secure, cool, and dry secondary containment bin.[6][10] The storage area must be well-ventilated and away from incompatible materials.[10]

Table 3: Incompatible Materials

Class of MaterialExamplesReason for Incompatibility
Strong Oxidizers Perchlorates, nitrates, peroxides, permanganates, chlorine, bromine.[10]Can cause a risk of fire and explosion.[13]
Strong Acids Sulfuric acid, nitric acid.[10]Can lead to violent reactions.
Strong Bases Sodium hydroxide, potassium hydroxide.[10]Reacts to liberate toxic and flammable aniline vapor. This is why simple neutralization is not a viable disposal method.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate & Secure: Immediately alert others in the area and evacuate all non-essential personnel.[10] Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5][10]

  • Don PPE: Before approaching the spill, don the full PPE as detailed in Table 2.

  • Contain the Spill:

    • For solid spills, gently cover the material with an inert absorbent material like sand or vermiculite.[8]

    • To prevent dust from becoming airborne, you may carefully moisten the powder with a small amount of water, but do NOT flush the area.[13]

  • Collect the Material: Carefully sweep or scoop the contained material and place it into your designated hazardous waste container.[10][13] Do not use a standard vacuum cleaner.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soap and water), and place the cleaning materials into the hazardous waste container.[9][10]

  • Final Disposal: Seal the waste container and arrange for its disposal according to the procedures in the next section.

G cluster_0 Phenylazanium Chloride Spill Response spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert don_ppe Don Full PPE (Goggles, Face Shield, Resistant Gloves, Lab Coat) alert->don_ppe ventilate Ensure Adequate Ventilation (Use Fume Hood) don_ppe->ventilate contain Contain Spill (Cover with inert material, moisten lightly) ventilate->contain collect Collect Material into Labeled Hazardous Waste Container contain->collect decontaminate Clean Spill Area & Dispose of Cleaning Materials as Waste collect->decontaminate seal Seal & Secure Waste Container decontaminate->seal

Caption: Workflow for Phenylazanium Chloride Spill Response.

The Final Disposal Pathway: Ensuring Compliance

Under no circumstances should phenylazanium chloride or its contaminated waste be disposed of down the drain or in regular solid waste.[8][13] This is illegal and poses a significant threat to aquatic ecosystems.[7] The only acceptable method is through a licensed hazardous waste management service.

Procedural Steps for Final Disposal:

  • Waste Characterization: As the waste generator, you are legally responsible for correctly identifying and characterizing the waste.[12][14] Phenylazanium chloride waste is classified as hazardous due to its toxicity.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department or equivalent safety office.[10] They will provide specific guidance and arrange for the collection of your properly containerized and labeled waste.

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste contractor for transport, treatment, and final disposal.[7][15] Common disposal methods for this type of waste include high-temperature incineration with flue gas scrubbing to remove harmful byproducts like nitrogen oxides.[6]

A Note on Neutralization: While some chemical waste can be neutralized in the lab, this is not appropriate for phenylazanium chloride. Adding a base will deprotonate the anilinium ion, releasing free aniline, a toxic and volatile substance, creating a more hazardous situation. Therefore, all disposal must be handled by professionals.

References

  • Material Safety Data Sheet - Aniline hydrochloride. Cole-Parmer. [URL: https://www.coleparmer.com/msds/63736_msds.pdf]
  • Aniline (hydrochloride) - Safety Data Sheet. Cayman Chemical. (2024-02-10). [URL: https://www.caymanchem.com/msdss/21963m.pdf]
  • Safety Data Sheet: Aniline hydrochloride. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-5113-IE-EN.pdf]
  • Material Safety Data Sheet - Aniline hydrochloride. OXFORD LAB FINE CHEM LLP. [URL: https://www.oxfordlabchem.com/msds/Aniline_Hydrochloride_99_AR_142-04-1.pdf]
  • ANILINE HYDROCHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0103.pdf]
  • Aniline hydrochloride - Safety Data Sheet. ChemicalBook. (2025-08-23). [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=142-04-1]
  • ANILINE HYDROCHLORIDE - International Chemical Safety Cards. ICSC. [URL: https://www.ilo.org/dyn/icsc/showcard.display?p_lang=en&p_card_id=1013]
  • Aniline Hydrochloride CAS No 142-04-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd. [URL: https://www.cdhfinechemical.com/images/product/msds/270_2_1685429031_Anilinehydrochloride.pdf]
  • Aniline Hydrochloride Safety Data Sheet (SDS). Flinn Scientific. (2014-03-21). [URL: https://www.flinnsci.com/sds_70.00_aniline-hydrochloride/sds_70.00/]
  • Phenylhydrazine hydrochloride - SAFETY DATA SHEET. Thermo Fisher Scientific. (2015-02-17). [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC130710050&productDescription=PHENYLHYDRAZINE+HCL+5GR&vendorId=VN00032119&countryCode=US&language=en]
  • PHENYL HYDRAZINE HYDROCHLORIDE AR - Safety Data Sheet. Loba Chemie. [URL: https://www.lobachemie.com/lab-chemicals-msds/phenyl-hydrazine-hydrochloride-ar-msds-P01840.aspx]
  • PHENYLHYDRAZINE HYDROCHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1505.pdf]
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  • Navigating the Disposal of Phenylalanylphenylalanine Methyl Ester: A Guide to Safe and Compliant Practices. Benchchem. [URL: https://www.benchchem.com/blog/how-to-dispose-of-phenylalanylphenylalanine-methyl-ester/]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.